Menin-MLL inhibitor 31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C77H119FN28O14 |
|---|---|
Molecular Weight |
1679.9 g/mol |
IUPAC Name |
(3R)-1-[(3S,6S,11S,17S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[(3-fluorophenyl)methyl]-2,5,13,16-tetraoxospiro[1,4,12,15-tetrazabicyclo[15.3.0]icosane-14,1'-cyclobutane]-11-carbonyl]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI Key |
QHHOXGNGWIOSPN-DWBGUCGJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H]3CCCC[C@H](NC(=O)C4(CCC4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CC[C@H](C7)C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Menin-MLL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the protein Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of aggressive acute leukemias, including those with MLL gene rearrangements (MLL-r) and mutations in the nucleophosmin 1 (NPM1) gene.[1][2][3] This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which in turn drives leukemogenesis.[2][4] Consequently, the disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy for these high-risk leukemias.[1][2] This technical guide provides an in-depth overview of the discovery and development of Menin-MLL inhibitors, with a focus on key compounds and the experimental methodologies used in their evaluation.
The Menin-MLL Interaction Signaling Pathway
The Menin-MLL signaling axis is a key oncogenic driver in specific leukemia subtypes. MLL fusion proteins, resulting from chromosomal translocations, retain the N-terminal portion of MLL, which is responsible for binding to Menin.[1] This interaction is crucial for tethering the MLL fusion complex to target gene promoters, leading to increased histone methylation (H3K4me3) and transcriptional activation of leukemogenic genes like HOXA9 and MEIS1.[5] Menin-MLL inhibitors competitively bind to a pocket on Menin that is critical for the MLL interaction, thereby displacing the MLL fusion protein from chromatin.[6] This leads to the downregulation of HOXA9 and MEIS1 expression, inducing cell differentiation and apoptosis in leukemia cells.[4] A novel mechanism of action has also been proposed, where inhibitor binding promotes the ubiquitin-proteasome-mediated degradation of the Menin protein itself.[5]
Caption: Signaling pathway of the Menin-MLL interaction in leukemia and its inhibition.
Discovery and Potency of Menin-MLL Inhibitors
The discovery of small molecule inhibitors targeting the Menin-MLL interaction began with high-throughput screening (HTS) efforts.[1] These initial screens identified hit compounds that were subsequently optimized through structure-based drug design and medicinal chemistry to improve potency and drug-like properties. This has led to the development of several classes of potent Menin-MLL inhibitors, with some now in clinical trials.[7][8]
A notable compound is Menin-MLL inhibitor 31 (also referred to as compound 18) . There is conflicting information in the public domain regarding its potency. One source, a commercial vendor, reports a high potency with an IC50 of 4.6 nM, citing a review article. However, a primary research article focused on the discovery of related compounds states that compound 18 is significantly less potent, being more than 10-fold less active than a reference compound and exhibiting weak cell growth inhibitory activity.[9] For the purpose of this guide, we will present the data from the primary literature as it provides more detailed experimental context.
Below is a summary of the in vitro potency of selected Menin-MLL inhibitors.
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| This compound (compound 18) | Menin-MLL Interaction | Fluorescence Polarization | >10-fold less potent than compound 10 (IC50 not specified) | [9] |
| MI-1 | Menin-MLL Interaction | Fluorescence Polarization | 1900 | [1] |
| MI-2-2 | Menin-MLL Interaction | Fluorescence Polarization | 46 | [6] |
| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | ~15 | [10] |
| VTP50469 | Menin-MLL Interaction | Biochemical Assay | Ki of 0.104 | [10] |
| D0060-319 | Menin-MLL Interaction | Fluorescence Polarization | 7.46 | [3] |
Cellular and In Vivo Activity
The efficacy of Menin-MLL inhibitors has been demonstrated in various preclinical models, including leukemia cell lines and patient-derived xenografts (PDX). These inhibitors have been shown to selectively inhibit the proliferation of leukemia cells harboring MLL rearrangements or NPM1 mutations, while having minimal effects on cells without these genetic alterations.[3]
| Compound Name | Cell Line(s) | Assay Type | GI50/IC50 (nM) | In Vivo Model | Outcome | Reference |
| This compound (compound 18) | MV4;11, MOLM-13 | Cell Growth | Weak activity | Not Reported | Not Reported | [9] |
| MI-503 | MLL-rearranged cell lines | Cell Proliferation | 200-500 | Mouse models of MLL leukemia | Delayed leukemia progression | [11] |
| VTP50469 | MLL-rearranged cell lines | Cell Proliferation | Selective activity | PDX models of MLL-rearranged leukemia | Significant survival improvement | [10] |
| D0060-319 | MV4-11, MOLM-13 | Cell Proliferation | 4.0, 1.7 | MV4-11 and MOLM-13 xenograft models | Significant tumor growth inhibition and regression | [3] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is a primary method for quantifying the inhibitory potency of compounds against the Menin-MLL interaction.
-
Principle: A fluorescently labeled peptide derived from the MLL protein (e.g., FITC-MBM1) is incubated with the Menin protein.[2] In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor displaces the labeled peptide, the smaller, free peptide tumbles more rapidly, leading to a decrease in the polarization signal. The IC50 value is determined by measuring this decrease across a range of inhibitor concentrations.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant human Menin protein and a fluorescently labeled MLL peptide in an appropriate assay buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a microplate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Co-IP is used to confirm that the inhibitor disrupts the Menin-MLL interaction within a cellular context.
-
Principle: Cells expressing both Menin and an MLL fusion protein are treated with the inhibitor. The cells are then lysed under conditions that preserve protein-protein interactions. An antibody specific to one of the proteins (e.g., MLL fusion protein) is used to pull down that protein and any associated proteins. The presence of the other protein (Menin) in the immunoprecipitated complex is then assessed by Western blotting. A reduction in the amount of co-precipitated Menin in inhibitor-treated cells compared to control cells indicates target engagement.
-
Protocol Outline:
-
Culture leukemia cells (e.g., MV4;11) and treat with the Menin-MLL inhibitor or a vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the lysates with an antibody against the "bait" protein (e.g., anti-MLL).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both the "bait" (MLL) and "prey" (Menin) proteins.
-
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Mouse Xenograft Models for In Vivo Efficacy
Patient-derived or cell line-derived xenograft models are crucial for evaluating the in vivo anti-leukemic activity of Menin-MLL inhibitors.
-
Principle: Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with human MLL-rearranged leukemia cells, either from a cell line or a patient sample. Once the leukemia is established, the mice are treated with the Menin-MLL inhibitor. The efficacy of the treatment is assessed by monitoring tumor burden, survival, and pharmacodynamic markers.
-
Protocol Outline:
-
Inject human MLL-rearranged leukemia cells (e.g., MV4-11) subcutaneously or intravenously into immunocompromised mice.
-
Monitor for leukemia engraftment by measuring tumor volume (for subcutaneous models) or by flow cytometry for human CD45+ cells in the peripheral blood (for disseminated models).
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer the Menin-MLL inhibitor via an appropriate route (e.g., oral gavage) at a defined dose and schedule.
-
Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
At the end of the study, or when humane endpoints are reached, collect tissues for pharmacodynamic analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression in tumor tissue).
-
Analyze the data for statistical significance in tumor growth inhibition and survival benefit.
-
Conclusion
The development of Menin-MLL inhibitors represents a significant advancement in targeted therapy for a subset of acute leukemias with a historically poor prognosis. The continued discovery and optimization of these compounds, guided by a deep understanding of their mechanism of action and robust preclinical evaluation, hold great promise for improving patient outcomes. This technical guide provides a foundational understanding of the key principles and methodologies in this exciting field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IKAROS and MENIN Coordinate Therapeutically Actionable Leukaemogenic Gene Expression in MLL-r Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Menin-MLL Inhibitor 31: A Deep Dive into its Chemical Profile and Therapeutic Potential
For Immediate Release
This technical guide provides a comprehensive overview of Menin-MLL inhibitor 31, a potent and selective small molecule antagonist of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this critical oncogenic pathway.
Core Compound Properties
This compound, also identified as compound 18, has emerged as a significant tool compound for studying the biological consequences of Menin-MLL disruption. Its fundamental chemical and biological properties are summarized below.
| Property | Value |
| Synonyms | Compound 18 |
| CAS Number | 2863656-86-2 |
| Molecular Formula | C₇₇H₁₁₉FN₂₈O₁₀S₂ |
| Molecular Weight | 1679.95 g/mol |
| Biological Activity | Potent inhibitor of the Menin-MLL interaction |
| IC₅₀ | 4.6 nM |
Chemical Structure
The chemical structure of this compound is provided below.
Image Credit: MedChemExpress
Mechanism of Action and Signaling Pathway
The interaction between the nuclear protein Menin and the histone methyltransferase MLL is a critical driver of leukemogenesis, particularly in acute leukemias harboring MLL gene rearrangements. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1. These genes are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.
This compound functions by competitively binding to a hydrophobic pocket on the surface of Menin, the same site that MLL utilizes for interaction. By occupying this pocket, the inhibitor effectively disrupts the Menin-MLL complex, preventing its association with chromatin. This leads to the downregulation of oncogenic gene expression, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize Menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the disruption of the Menin-MLL interaction by an inhibitor.
Principle: A fluorescently labeled peptide derived from the MLL protein (tracer) will have a high fluorescence polarization value when bound to the much larger Menin protein. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, resulting in a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Purified recombinant human Menin protein.
-
Fluorescein-labeled MLL peptide (e.g., residues 4-15).
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20.
-
This compound (or other test compounds) serially diluted in assay buffer.
-
-
Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add 5 µL of the fluorescently labeled MLL peptide (final concentration ~5-15 nM).
-
Add 5 µL of this compound at various concentrations.
-
Add 10 µL of Menin protein (final concentration ~50-150 nM).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
An In-depth Technical Guide to the Target Binding Site of Menin-MLL Inhibitors on Menin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction. While this guide will touch upon the broader class of Menin-MLL inhibitors, it will focus on the principles of their interaction with the Menin protein, using publicly available data on well-characterized compounds to illustrate the core concepts relevant to inhibitors like the potent "Menin-MLL inhibitor 31."
Introduction
The interaction between the protein Menin and the N-terminal region of MLL is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias. Disrupting this protein-protein interaction (PPI) with small molecules has emerged as a promising therapeutic strategy. Menin acts as a scaffold, tethering MLL fusion proteins to chromatin, which in turn drives the expression of leukemogenic genes such as HOXA9 and MEIS1. Small molecule inhibitors bind to a specific pocket on Menin, competitively displacing MLL and thereby abrogating this oncogenic signaling cascade.
The Menin-MLL Binding Interface
Menin possesses a large, concave central cavity that serves as the docking site for the N-terminal fragment of MLL. This interaction is bivalent, involving two distinct motifs on MLL: the high-affinity Menin Binding Motif 1 (MBM1) and the lower-affinity MBM2.[1] Structural and biochemical studies have revealed that the MBM1 binding pocket is the primary target for the current generation of Menin-MLL inhibitors.[2]
Crystal structures of Menin in complex with MLL-derived peptides and small molecule inhibitors have elucidated the key interactions that govern binding. The MBM1 peptide binds in a well-defined pocket on Menin, with two key MLL residues, Phenylalanine 9 (F9) and Proline 13 (P13), inserting deep into hydrophobic pockets within the Menin surface. Small molecule inhibitors have been designed to mimic these critical interactions.
Quantitative Analysis of Menin-MLL Inhibitors
A number of small molecule inhibitors targeting the Menin-MLL interaction have been developed and characterized. The following tables summarize the binding affinities and inhibitory concentrations for several key compounds.
| Compound | Class | IC50 (nM) vs MBM1 | IC50 (nM) vs MLL4-43 | Kd (nM) | Reference(s) |
| MI-2 | Thienopyrimidine | 446 | - | 158 | [2] |
| MI-2-2 | Thienopyrimidine | 46 | 520 | 22 | [2] |
| MI-463 | Thienopyrimidine | ~15 | 33 | ~10 | [3] |
| MI-503 | Thienopyrimidine | ~15 | 33 | ~10 | [3] |
| MI-1481 (Compound 28) | Thienopyrimidine | - | 3.6 | 9 | [3] |
| MIV-6R | Hydroxymethylpiperidine | 56 | - | 85 | [4] |
| This compound (Compound 18) | Thienopyrimidine Derivative | 4.6 | - | - | [5] |
Signaling Pathway and Mechanism of Inhibition
The oncogenic signaling driven by MLL fusion proteins is dependent on the recruitment of the complex to target gene promoters by Menin. Inhibition of the Menin-MLL interaction disrupts this process, leading to the downregulation of leukemogenic gene expression and subsequent cell differentiation and apoptosis.
Caption: Menin-MLL signaling pathway and mechanism of inhibition.
Experimental Protocols
The characterization of Menin-MLL inhibitors relies on a suite of biochemical, biophysical, and cell-based assays.
1. Fluorescence Polarization (FP) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled MLL peptide (e.g., FITC-MBM1) from Menin by a small molecule inhibitor. The binding of the large Menin protein to the small fluorescent peptide results in a high polarization signal. When an inhibitor displaces the peptide, the peptide tumbles more rapidly in solution, leading to a decrease in the polarization signal.
-
Protocol Outline:
-
Recombinant human Menin protein is incubated with a fluorescein-labeled MLL peptide (e.g., residues 4-15, encompassing MBM1) in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
The inhibitor, at varying concentrations, is added to the Menin-peptide mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
IC50 values are calculated by fitting the data to a dose-response curve.[6]
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change associated with the binding of a ligand (inhibitor) to a macromolecule (Menin). This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Protocol Outline:
-
A solution of the Menin protein is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor is loaded into the injection syringe.
-
Small aliquots of the inhibitor solution are injected into the Menin solution at regular intervals.
-
The heat released or absorbed upon each injection is measured.
-
The resulting data are integrated and fit to a binding model to determine the thermodynamic parameters.[6]
-
3. X-ray Crystallography
-
Principle: This technique provides a high-resolution, three-dimensional structure of the Menin-inhibitor complex, revealing the precise binding mode and key molecular interactions.
-
Protocol Outline:
-
Highly pure and concentrated Menin protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed Menin crystals.
-
Crystals are subjected to X-ray diffraction.
-
The diffraction data are processed and used to calculate an electron density map.
-
A molecular model of the Menin-inhibitor complex is built into the electron density map and refined to yield the final structure.[2]
-
Experimental Workflow for Inhibitor Characterization
The development and characterization of Menin-MLL inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for Menin-MLL inhibitor development.
Conclusion
The development of small molecule inhibitors targeting the Menin-MLL interaction represents a significant advancement in the treatment of MLL-rearranged leukemias. The binding of these inhibitors to the MBM1 pocket on Menin is a well-characterized mechanism, supported by a wealth of structural, biochemical, and cellular data. This guide provides a foundational understanding of the Menin-MLL inhibitor binding site and the experimental approaches used to characterize these interactions, which is essential for the continued development of this promising class of therapeutics.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress of Small Molecule Menin-MLL Interaction Inhibitors as Therapeutic Agents for Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Menin-MLL Interaction: A Pivotal Axis in Acute Myeloid Leukemia and a Key Therapeutic Target
For Immediate Distribution
[City, State] – [Date] – This technical guide provides an in-depth analysis of the critical role of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction in the pathogenesis of Acute Myeloid Leukemia (AML), particularly in subtypes harboring MLL gene rearrangements (now officially known as KMT2A rearrangements) or NPM1 mutations. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology.
Executive Summary
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy with a pressing need for more effective, targeted therapies.[1] A significant breakthrough in understanding and treating specific AML subtypes has been the elucidation of the dependency on the interaction between the protein Menin and the MLL1 (KMT2A) protein or its oncogenic fusion protein derivatives.[2] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1, leading to a blockage in hematopoietic differentiation and uncontrolled proliferation of myeloid progenitor cells.[3][4][5] The development of small molecule inhibitors that disrupt the Menin-MLL interaction has emerged as a highly promising therapeutic strategy, with several agents now in clinical development and showing encouraging efficacy.[1][6] This guide will detail the molecular underpinnings of this interaction, summarize the quantitative data for leading Menin inhibitors, provide an overview of key experimental protocols used in this field of research, and visualize the core signaling pathways.
The Molecular Basis of the Menin-MLL Interaction in AML
The MLL gene, located on chromosome 11q23, is a frequent target of chromosomal translocations in AML, leading to the creation of oncogenic MLL fusion proteins.[7][8] These fusion proteins retain the N-terminal portion of MLL, which is crucial for its interaction with Menin, a tumor suppressor protein encoded by the MEN1 gene.[4] While Menin typically functions as a tumor suppressor in endocrine tissues, in the context of MLL-rearranged AML, it acts as an essential oncogenic cofactor.[9]
The Menin-MLL interaction is a prerequisite for the recruitment of the MLL fusion protein complex to chromatin, where it aberrantly activates the transcription of target genes that are critical for leukemogenesis, including the HOXA gene cluster and MEIS1.[10][11] This leads to a state of arrested differentiation and enhanced self-renewal of hematopoietic progenitors, the hallmarks of leukemia.[3] The interaction is characterized by a bivalent binding mode, with two distinct motifs on MLL, MBM1 and MBM2, engaging with a large central pocket on the Menin protein.[12][13] This structural feature has been pivotal in the rational design of small molecule inhibitors.
Signaling Pathway of Menin-MLL Driven Leukemogenesis
References
- 1. ashpublications.org [ashpublications.org]
- 2. FDA approves revumenib for relapsed or refractory acute myeloid leukemia with a susceptible NPM1 mutation | FDA [fda.gov]
- 3. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKAROS and MENIN Coordinate Therapeutically Actionable Leukaemogenic Gene Expression in MLL-r Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single cell RNA sequencing improves the next generation of approaches to AML treatment: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of Menin-MLL Inhibition on HOXA9 and MEIS1 Expression in Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Menin-Mixed Lineage Leukemia (MLL) inhibitors, with a focus on their impact on the expression of the critical oncogenes HOXA9 and MEIS1 in the context of acute leukemia.
Introduction: The Menin-MLL Interaction as a Therapeutic Target
Acute leukemias, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene, are aggressive hematological malignancies with poor prognoses.[1] MLL fusion proteins, resulting from chromosomal translocations, are potent drivers of leukemogenesis.[2] A key cofactor in this process is the protein Menin, encoded by the MEN1 gene. Menin interacts with the N-terminal portion of both wild-type MLL and MLL fusion proteins, an interaction that is essential for their oncogenic activity.[1][3] This interaction is critical for the recruitment of the MLL complex to target genes, leading to the aberrant expression of leukemogenic genes, most notably HOXA9 and MEIS1.[4][5][6]
The dependency of MLL-rearranged (MLL-r) and other specific subtypes of acute myeloid leukemia (AML), such as those with NUP98 fusions or NPM1 mutations, on the Menin-MLL interaction has made it a prime therapeutic target.[4][7] Small molecule inhibitors designed to disrupt this protein-protein interaction have shown significant promise in preclinical and clinical studies, primarily by downregulating the expression of HOXA9 and MEIS1.[3][8][9]
Quantitative Data on Menin-MLL Inhibitor Activity
The efficacy of Menin-MLL inhibitors is often quantified by their ability to inhibit the protein-protein interaction, suppress the growth of leukemia cells, and reduce the expression of target genes. The following tables summarize key quantitative data for representative Menin-MLL inhibitors.
Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| MI-2 | Menin-MLL Interaction | - | THP-1 | - | [5] |
| MI-3 | Menin-MLL Interaction | - | THP-1 | - | [5] |
| M-525 | Menin-MLL Interaction | - | MOLM-13, MV-4-11 | - | [1] |
| MI-3454 | Menin-MLL Interaction | - | MV-4-11, MOLM-13 | <50 | [8] |
| 6 | Menin-MLL Interaction | 3.6 | MV4;11 | 36 | [2] |
| 6 | Menin-MLL Interaction | 3.6 | MOLM-13 | 61 | [2] |
IC50: Half-maximal inhibitory concentration for the Menin-MLL interaction. GI50: Half-maximal growth inhibition concentration.
Table 2: Effect of Menin-MLL Inhibitors on HOXA9 and MEIS1 Gene Expression
| Inhibitor | Cell Line / Model | Treatment Conditions | Fold Change HOXA9 | Fold Change MEIS1 | Reference |
| MI-2 | MLL-AF9 transduced BMC | 12.5 µM - 25 µM for 6 days | >80% decrease | >80% decrease | [5] |
| MI-2 and MI-3 | THP-1 cells | - | Substantial reduction | Substantial reduction | [5] |
| MI-3454 | MV-4-11 and MOLM-13 cells | 50 nM | Downregulated | Downregulated | [8] |
| MI-3454 | In vivo mouse model | - | Substantially reduced | >30-fold reduction | [8] |
| M-525 | MOLM-13 and MV-4-11 cells | - | Effective inhibition | Effective inhibition | [1] |
BMC: Bone Marrow Cells
Signaling Pathways and Experimental Workflows
The Menin-MLL-HOXA9/MEIS1 Signaling Axis
The core mechanism of action of Menin-MLL inhibitors is the disruption of a critical oncogenic signaling pathway. The following diagram illustrates this pathway and the point of intervention for these inhibitors.
Caption: The Menin-MLL signaling pathway and the inhibitory action of small molecules.
Experimental Workflow for Assessing Inhibitor Efficacy
A typical workflow to evaluate the effect of a Menin-MLL inhibitor on HOXA9 and MEIS1 expression involves a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for evaluating Menin-MLL inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of an inhibitor on the proliferation and viability of leukemia cells.[10]
-
Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of appropriate culture medium.[10]
-
Compound Treatment: Add the Menin-MLL inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5-6.5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Incubation with MTT: Incubate the plate for 4 hours under the same conditions.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
Quantitative Real-Time PCR (RT-qPCR) for HOXA9 and MEIS1 Expression
RT-qPCR is used to quantify the changes in mRNA levels of HOXA9 and MEIS1 following inhibitor treatment.
-
Cell Treatment and RNA Extraction: Treat leukemia cells with the Menin-MLL inhibitor as described above. After the treatment period, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random hexamer primers.
-
Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers and probes for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are typically presented as a fold change in expression compared to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if the Menin-MLL inhibitor reduces the occupancy of the Menin-MLL complex at the promoter regions of target genes like HOXA9.[5][11]
-
Cross-linking: Treat leukemia cells with the inhibitor. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[12]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-700 bp using sonication or enzymatic digestion.[13]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for Menin or a component of the MLL fusion protein (e.g., anti-AF9).[5] Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[11]
-
Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.[11]
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight.[14][15]
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.[14]
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of HOXA9 and MEIS1 to quantify the enrichment of these regions.
Conclusion
Menin-MLL inhibitors represent a promising targeted therapy for acute leukemias characterized by MLL rearrangements, NUP98 fusions, and NPM1 mutations. Their mechanism of action is centered on the disruption of the critical interaction between Menin and the MLL complex, which leads to the downregulation of the key oncogenes HOXA9 and MEIS1.[5][8] The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of this important class of therapeutic agents. The ability to effectively suppress HOXA9 and MEIS1 expression is a key biomarker for the efficacy of Menin-MLL inhibitors and a critical endpoint in their preclinical and clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MLL-Menin Interaction is a Therapeutic Vulnerability in NUP98-rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. low input ChIP-sequencing of immune cells [protocols.io]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. encodeproject.org [encodeproject.org]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Menin-MLL Inhibitor 31: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency of Menin-Mixed Lineage Leukemia (MLL) inhibitor 31, also identified as compound 18. The document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics, particularly targeting the Menin-MLL protein-protein interaction, a critical dependency in certain leukemias and solid tumors.
Core Data Presentation
The in vitro potency of a compound is a primary determinant of its potential as a therapeutic agent. For Menin-MLL inhibitor 31, this has been quantified through its half-maximal inhibitory concentration (IC50), a measure of the concentration of the drug that is required for 50% inhibition of a biological or biochemical function.
| Inhibitor Name | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| This compound (compound 18) | Biochemical Assay | Menin-MLL Interaction | 4.6 | N/A | [1] |
| D0060-319 | Fluorescence Polarization (FP) | Menin-MLL Interaction | 7.46 | N/A | [2] |
| D0060-319 | Anti-proliferative Assay (CCK-8) | Cell Proliferation | 1.7 | MOLM-13 | [2] |
| D0060-319 | Anti-proliferative Assay (CCK-8) | Cell Proliferation | 4.0 | MV4-11 | [2] |
| D0060-319 | Anti-proliferative Assay (CCK-8) | Cell Proliferation | >10,000 | Kasumi-1, K562, HL-60, KG-1 | [2] |
Note: D0060-319 is presented as a Menin-MLL inhibitor with very similar potency and biological activity, and may be the same as or a closely related analogue to this compound. The data demonstrates high selectivity for leukemia cell lines with MLL rearrangements (MOLM-13, MV4-11) over those without.[2]
Experimental Protocols
Detailed below are representative methodologies for key experiments used to determine the in vitro potency of Menin-MLL inhibitors. While specific parameters for inhibitor 31 are not publicly detailed, these protocols are based on established assays for this class of compounds.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is designed to quantify the inhibitory effect of a compound on the direct protein-protein interaction between Menin and a peptide derived from MLL.
Materials:
-
Recombinant human Menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., a peptide encompassing the high-affinity Menin binding motif)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)
-
This compound (or other test compounds)
-
384-well, non-stick, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
In a 384-well plate, add a fixed concentration of recombinant Menin protein and the fluorescein-labeled MLL peptide to each well.
-
Add the diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve, where the polarization signal is plotted against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT or CCK-8) Assay
This cell-based assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Human leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-rearranged; HL-60 for MLL-wildtype)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT or CCK-8 reagent
-
96-well clear or opaque-walled cell culture plates
-
Spectrophotometer or plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Following the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Menin-MLL Signaling Pathway
The following diagram illustrates the critical role of the Menin-MLL interaction in driving the expression of leukemogenic genes. Menin acts as a scaffold protein, bringing the MLL histone methyltransferase to specific gene promoters. This leads to histone H3 lysine 4 (H3K4) methylation, a mark associated with active transcription, ultimately driving the expression of genes such as HOXA9 and MEIS1 that promote leukemia.
Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the in vitro IC50 of a Menin-MLL inhibitor.
References
A Technical Guide to Menin-MLL Inhibitors for MLL-Rearranged Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Menin-MLL inhibitors, with a focus on their application in MLL-rearranged (MLL-r) leukemia research. This document details the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the evaluation of these promising therapeutic agents.
Introduction to MLL-Rearranged Leukemia and the Menin-MLL Interaction
Mixed-lineage leukemia (MLL), also known as KMT2A, is a gene frequently rearranged in aggressive acute leukemias, affecting both pediatric and adult patients.[1][2][3][4] These rearrangements result in the production of oncogenic MLL fusion proteins that are critical for leukemogenesis.[3][5] A key interactor with both wild-type MLL and MLL fusion proteins is Menin, a nuclear protein encoded by the MEN1 gene.[1][6] The interaction between Menin and the N-terminus of MLL fusion proteins is essential for their leukemogenic activity, making this protein-protein interaction (PPI) a prime therapeutic target.[6][7][8]
Menin-MLL inhibitors are small molecules designed to specifically disrupt this critical interaction. By binding to Menin, these inhibitors prevent its association with MLL fusion proteins, leading to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for the survival and proliferation of MLL-r leukemia cells.[3][6][9] This disruption ultimately induces cellular differentiation and apoptosis in the leukemic cells.[7]
Quantitative Data on Menin-MLL Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various Menin-MLL inhibitors from preclinical studies.
Table 1: In Vitro Activity of Menin-MLL Inhibitors
| Compound | Cell Line | MLL Fusion | Assay Type | IC50 (nM) | Reference |
| MI-503 | HepG2 | N/A (HCC model) | Cell Viability | 14 | [6] |
| MIV-6R | MLL-AF9 transformed cells | MLL-AF9 | Not Specified | 56 | [9] |
| VTP50469 | MOLM13 | MLL-AF9 | Proliferation | <10 | [7] |
| VTP50469 | RS4;11 | MLL-AF4 | Proliferation | <10 | [7] |
| MI-463 | MLL-rearranged cells | Various | Growth Inhibition | Not Specified | [10] |
| MI-503 | MLL-rearranged cells | Various | Growth Inhibition | Not Specified | [10] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors
| Compound | Model | Dosing | Outcome | Reference |
| MI-503 | HepG2 Xenograft | 35 mg/kg, i.p., daily | Significant tumor growth reduction | [11] |
| MI-463 | MLL-leukemia mouse model | 35 mg/kg, daily | ~3-fold decrease in tumor volume at 28 days | [10] |
| MI-503 | MLL-leukemia mouse model | 60 mg/kg, daily | ~8-fold decrease in tumor volume at 35 days | [10] |
| VTP50469 | MLL-r ALL PDX model | Not Specified | Disease eradication in multiple mice | [2] |
| VTP50469 | MLL-r AML/ALL PDX models | Not Specified | Dramatic reduction in leukemia burden | [7][12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of Menin-MLL inhibitors in MLL-rearranged leukemia.
Caption: Mechanism of Menin-MLL inhibitors in MLL-rearranged leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Menin-MLL inhibitors.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[13][14][15]
Objective: To determine the effect of a Menin-MLL inhibitor on the viability of leukemia cell lines.
Materials:
-
MLL-rearranged and wild-type leukemia cell lines
-
Menin-MLL inhibitor stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the Menin-MLL inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a cell viability (MTT) assay.
Chromatin Immunoprecipitation (ChIP)
This protocol is based on methodologies described for studying Menin-MLL complex occupancy.[7][11][16]
Objective: To determine if a Menin-MLL inhibitor displaces the Menin-MLL complex from the promoter regions of target genes.
Materials:
-
MLL-rearranged leukemia cells
-
Menin-MLL inhibitor
-
Formaldehyde (1%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibodies against Menin, MLL, H3K4me3, and IgG (as a control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HOXA9, MEIS1) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with the Menin-MLL inhibitor or vehicle control for a specified time (e.g., 3 days).[7]
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with specific antibodies (anti-Menin, anti-MLL, etc.) or IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR to quantify the amount of immunoprecipitated DNA at specific gene promoters.
-
Analyze the data as a percentage of input and normalize to the IgG control.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Patient-Derived Xenograft (PDX) Model Studies
This protocol outlines a general approach for in vivo efficacy studies using PDX models.[17][18][19][20][21]
Objective: To evaluate the anti-leukemic activity of a Menin-MLL inhibitor in a clinically relevant in vivo model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Primary MLL-rearranged leukemia patient samples
-
Menin-MLL inhibitor formulation for in vivo administration
-
Vehicle control
-
Equipment for intravenous or oral administration
-
Calipers for tumor measurement (if applicable for solid tumors)
-
Flow cytometry equipment and antibodies for leukemia burden assessment in peripheral blood and bone marrow
Procedure:
-
Engraft immunodeficient mice with primary MLL-r leukemia cells via tail vein injection.[18]
-
Monitor mice for engraftment by periodically analyzing peripheral blood for the presence of human leukemic cells (e.g., hCD45+).
-
Once leukemia is established, randomize mice into treatment and control groups.
-
Administer the Menin-MLL inhibitor or vehicle control according to the desired dosing schedule and route.
-
Monitor animal health and body weight regularly.
-
Measure leukemia burden throughout the study by flow cytometry of peripheral blood.
-
At the end of the study, harvest tissues (bone marrow, spleen) to assess final leukemia burden.
-
Analyze the data to determine the effect of the inhibitor on leukemia progression and overall survival.
Caption: Workflow for a Patient-Derived Xenograft (PDX) study.
Conclusion
Menin-MLL inhibitors represent a promising class of targeted therapies for MLL-rearranged leukemias. Their specific mechanism of action, potent preclinical activity, and the ongoing clinical trials underscore their potential to improve outcomes for patients with this aggressive disease. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to advance this important field of oncology.
References
- 1. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. answers.childrenshospital.org [answers.childrenshospital.org]
- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of MLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dojindo.com [dojindo.com]
- 15. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive characterization of patient-derived xenograft models of pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Therapeutic Targeting of the Menin-MLL Interaction in NPM1-Mutated Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations represents the most common subtype of adult AML, accounting for approximately 30% of all cases.[1] While often associated with a favorable prognosis, relapse remains a significant clinical challenge. A key dependency in this leukemia subtype is the protein-protein interaction between Menin and the histone methyltransferase KMT2A (also known as MLL1). This interaction is crucial for the expression of leukemogenic genes, such as the HOXA cluster and MEIS1.[2][3][4] The development of small molecule inhibitors targeting the Menin-MLL interface, such as revumenib (SNDX-5613), represents a promising therapeutic strategy. This document provides a comprehensive technical overview of the Menin-MLL axis as a therapeutic target in NPM1-mutated AML, summarizing preclinical and clinical data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Introduction: The Menin-MLL Axis in NPM1-Mutated AML
NPM1 is a multifunctional phosphoprotein that shuttles between the nucleus and cytoplasm. In AML, frameshift mutations in the NPM1 gene lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c).[5] This mutant protein plays a critical role in leukemogenesis by driving a specific gene expression program.
The Menin-KMT2A(MLL) complex is a key epigenetic regulator. Menin acts as a scaffold protein, tethering the KMT2A methyltransferase to chromatin, which is essential for its activity.[4][6] In NPM1-mutated AML, the leukemogenic state is dependent on the interaction between wild-type KMT2A and Menin to upregulate the expression of genes like HOXA9 and MEIS1, which are critical for hematopoietic stem cell self-renewal and are aberrantly expressed in leukemia.[2][3][7] Therefore, disrupting the Menin-KMT2A interaction with small molecule inhibitors presents a targeted therapeutic approach to reverse this oncogenic gene expression program, leading to differentiation and apoptosis of leukemia cells.[2][3][5]
Mechanism of Action of Menin-MLL Inhibitors
Menin inhibitors are small molecules designed to fit into the MLL-binding pocket on the Menin protein, thereby physically blocking the interaction between Menin and KMT2A.[8][9] This disruption has several downstream consequences:
-
Inhibition of Leukemogenic Gene Expression: By preventing the Menin-KMT2A complex from binding to chromatin, these inhibitors lead to a significant downregulation of key target genes, including HOXA9, MEIS1, and FLT3.[2][3][8][10]
-
Induction of Differentiation: The suppression of the leukemogenic program releases the block on hematopoietic differentiation, causing AML blasts to mature into more differentiated myeloid cells.[2][8]
-
Induction of Apoptosis: The loss of critical survival signals driven by the Menin-KMT2A target genes ultimately leads to programmed cell death (apoptosis) in the leukemia cells.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of Menin-MLL inhibition in NPM1-mutated AML.
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of Menin-MLL inhibitors has been evaluated in both preclinical models and clinical trials. The most prominent inhibitor in clinical development for NPM1-mutated AML is revumenib (SNDX-5613).
Table 1: Preclinical Activity of Menin-MLL Inhibitors
| Compound | Cell Line(s) | Mutation | Assay Type | Endpoint | Result | Reference |
| Revumenib (SNDX-5613) | MV4;11, RS4;11, MOLM-13 | MLLr | Proliferation | IC50 | 10-20 nM | [11] |
| MI-3454 | Primary Patient Samples | NPM1-mutant | Colony-forming | Colony Count | Marked Reduction | [8] |
| VTP-50469 | Preclinical Models | NPM1-mutant | In vivo | Eradication | Eradicated NPM1 mutant cells | [1] |
Table 2: Clinical Efficacy of Revumenib (SNDX-5613) in Relapsed/Refractory (R/R) NPM1-Mutated AML (AUGMENT-101 Trial)
| Phase | Efficacy Evaluable Patients (n) | Median Prior Therapies | CR + CRh Rate (%) | 95% CI | P-value | Overall Response Rate (ORR) (%) | MRD Negativity in CR/CRh (%) | Reference |
| Phase 1 | 13 | 4 | 30% (CRc) | N/A | N/A | 38% | 70% | [12] |
| Phase 2 | 64 | N/A | 23% | 14%-36% | 0.0014 | 47% | 64% | [13] |
CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; CRc = Composite Complete Remission; CI = Confidence Interval; MRD = Minimal Residual Disease; N/A = Not Available.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate Menin-MLL inhibitors in the context of NPM1-mutated AML.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Plating:
-
Harvest AML cell lines (e.g., OCI-AML3, MOLM-13) during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines) in 100 µL of complete culture medium.[2] For primary AML samples, a higher density may be required.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the Menin-MLL inhibitor in complete culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-15 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.[13]
-
-
Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the log of the inhibitor concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Clonogenic (Colony-Forming Cell) Assay
This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, a measure of self-renewal capacity.
Principle: Leukemia cells are cultured in a methylcellulose-based medium supplemented with cytokines. Progenitor cells with self-renewal capacity will divide and form discrete colonies over time. The number and size of these colonies reflect the clonogenic potential of the cell population.
Protocol:
-
Cell Preparation:
-
Isolate mononuclear cells from primary NPM1-mutated AML patient samples using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend cells in a suitable medium like IMDM.
-
-
Plating in Methylcellulose:
-
Prepare a plating mix containing the AML cells, methylcellulose-based medium (e.g., MethoCult™), and a cocktail of appropriate cytokines to support AML cell growth (e.g., SCF, IL-3, TPO).
-
Vortex the mixture thoroughly to ensure a homogenous single-cell suspension.
-
Dispense the cell suspension into 35 mm culture dishes using a syringe with a blunt-end needle to avoid shearing forces.[12]
-
-
Incubation:
-
Place the dishes in a larger dish with a separate small dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 10-14 days without disturbance.
-
-
Colony Counting:
-
Count colonies under an inverted microscope. Colonies are typically defined as clusters of >40 cells.
-
Optionally, colonies can be stained with MTT for easier visualization and counting.
-
-
Data Analysis:
-
Compare the number of colonies in inhibitor-treated samples to vehicle-treated controls to determine the effect on clonogenic potential.
-
Co-Immunoprecipitation (Co-IP) for Menin-KMT2A Interaction
This technique is used to demonstrate the physical interaction between Menin and KMT2A and to show that an inhibitor can disrupt this interaction.
Principle: An antibody specific to a "bait" protein (e.g., Menin) is used to pull it down from a cell lysate. If another "prey" protein (e.g., KMT2A) is bound to the bait, it will be co-precipitated. The presence of the prey protein is then detected, typically by Western blotting.
Protocol:
-
Cell Lysis:
-
Treat AML cells with the Menin-MLL inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[10]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against the bait protein (e.g., anti-Menin) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Add Protein A/G beads to the lysate and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the prey protein (e.g., anti-KMT2A/MLL) to detect its presence in the immunoprecipitated complex. A blot for the bait protein (Menin) should also be performed as a positive control.
-
Experimental Workflow Diagram
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This powerful technique is used to identify the genome-wide binding sites of a protein of interest (e.g., Menin, KMT2A) or the locations of specific histone modifications.
Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the cross-linked protein-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to identify the genomic regions that were bound by the protein.
Protocol:
-
Cross-linking:
-
Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in a suitable buffer and shear the chromatin into fragments of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to the target protein (e.g., anti-Menin, anti-KMT2A, or anti-H3K4me3).
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for binding of the target protein.
-
Analyze the distribution of peaks relative to gene features (promoters, enhancers) and perform motif analysis.
-
Conclusion and Future Directions
The inhibition of the Menin-KMT2A (MLL) interaction has emerged as a highly promising, targeted therapeutic strategy for NPM1-mutated AML.[2][8][9] Inhibitors like revumenib have demonstrated significant clinical activity in heavily pre-treated patient populations, leading to durable remissions and high rates of MRD negativity.[6][13] The mechanism of action, which involves the downregulation of key leukemogenic drivers like HOXA9 and MEIS1, is well-supported by preclinical data.[2][3]
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergy of Menin-MLL inhibitors with other targeted agents (e.g., FLT3 inhibitors) or standard chemotherapy to improve response rates and overcome resistance.
-
Mechanisms of Resistance: Understanding how leukemia cells can become resistant to Menin-MLL inhibitors is crucial for developing next-generation compounds and rational combination strategies.
-
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to this class of drugs.
-
Expansion to Other Malignancies: Exploring the efficacy of Menin-MLL inhibitors in other leukemias or solid tumors that may be dependent on the Menin-KMT2A axis.
This technical guide provides a foundational understanding of the science and methodology behind the study of Menin-MLL inhibitors in NPM1-mutated AML, serving as a resource for researchers dedicated to advancing this promising field of cancer therapy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
Menin-MLL Inhibition: A Targeted Approach to Inducing Apoptosis in Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of certain aggressive leukemias, particularly those with MLL gene rearrangements. This interaction is essential for the leukemogenic activity of MLL fusion proteins, making it a prime therapeutic target. Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising class of anti-cancer agents. This technical guide provides a comprehensive overview of the induction of apoptosis by Menin-MLL inhibitors, focusing on the underlying molecular mechanisms, experimental validation, and relevant protocols for researchers in the field. While the specific compound "Menin-MLL inhibitor 31" was not identified in a review of publicly available literature, this guide will focus on well-characterized inhibitors of this class, such as MI-2, MI-3, MI-503, and VTP50469, to illustrate the principles of their apoptotic action.
Introduction: The Menin-MLL Interaction as a Therapeutic Target
Chromosomal translocations involving the MLL gene (also known as KMT2A) are hallmarks of high-risk acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These translocations generate oncogenic MLL fusion proteins that require interaction with the nuclear protein Menin to drive a leukemogenic gene expression program.[2] Menin acts as a scaffold protein, and its association with MLL fusion proteins is crucial for the recruitment of other chromatin-modifying enzymes and the subsequent upregulation of target genes like HOXA9 and MEIS1, which promote proliferation and block differentiation.[1][3]
Inhibiting the Menin-MLL interaction with small molecules presents a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. These inhibitors bind to a specific pocket on Menin, preventing its association with MLL and leading to the downregulation of MLL target genes, cell differentiation, and ultimately, apoptosis.[1][3]
Molecular Mechanism of Apoptosis Induction
Menin-MLL inhibitors trigger apoptosis in MLL-rearranged leukemia cells through a multi-faceted mechanism that involves the disruption of key cellular processes.
Disruption of the Menin-MLL Complex and Downregulation of Target Genes
The primary action of Menin-MLL inhibitors is to physically block the interaction between Menin and the MLL fusion protein.[1][3] This disruption leads to the eviction of the Menin-MLL complex from the chromatin of target genes.
-
Key Downregulated Genes: Treatment with Menin-MLL inhibitors leads to a significant reduction in the expression of critical MLL target genes, including HOXA9 and MEIS1.[1][3] These genes are essential for the survival and proliferation of leukemia cells.
Induction of Cell Cycle Arrest and Differentiation
By downregulating the expression of pro-leukemogenic genes, Menin-MLL inhibitors relieve the differentiation block that is characteristic of MLL-rearranged leukemias. This forces the leukemia cells to mature, a process that is often linked to the activation of apoptotic pathways.
Activation of the Apoptotic Cascade
The culmination of these events is the induction of programmed cell death, or apoptosis. While the precise downstream signaling is still under investigation, it is understood that the loss of survival signals from genes like HOXA9 and MEIS1 contributes to the activation of the intrinsic apoptotic pathway.
Signaling Pathway Diagram: Menin-MLL Inhibitor-Induced Apoptosis
Caption: Signaling pathway of Menin-MLL inhibitor-induced apoptosis.
A Note on Ferroptosis
Interestingly, recent studies have indicated that in some solid tumor cell lines, such as ovarian and breast cancer, certain Menin-MLL inhibitors (e.g., MI-463, MI-503) induce a form of programmed cell death called ferroptosis, rather than apoptosis.[4][5] Ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation. This dual mechanism of action suggests that the cellular context can dictate the mode of cell death induced by these inhibitors. In these cancer cells, the pan-caspase inhibitor Z-VAD-FMK, which blocks apoptosis, had a negligible effect on cell death induced by these Menin-MLL inhibitors.[5]
Quantitative Data on Apoptosis Induction
The efficacy of Menin-MLL inhibitors in inducing apoptosis has been quantified in various MLL-rearranged leukemia cell lines. The following tables summarize key data from published studies.
Table 1: In Vitro Activity of Menin-MLL Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Fusion | Assay Type | Endpoint | Value | Reference |
| MI-2 | MLL-AF9 transduced BMC | MLL-AF9 | MTT | GI₅₀ | ~5 µM | [1] |
| MI-3 | MLL-AF9 transduced BMC | MLL-AF9 | MTT | GI₅₀ | ~5 µM | [1] |
| MI-3 | N/A | N/A | FP Competition | IC₅₀ | 648 nM | [6] |
| MI-463 | MLL-AF9 BMC | MLL-AF9 | Annexin V/PI | Apoptosis | Concentration-dependent increase | [4] |
| MI-503 | MLL-AF9 BMC | MLL-AF9 | Annexin V/PI | Apoptosis | Concentration-dependent increase | [4] |
| VTP50469 | MOLM13 | MLL-AF9 | Cell Proliferation | IC₅₀ | 12.5 ± 1.5 nM | [2] |
| VTP50469 | MV4;11 | MLL-AF4 | Cell Proliferation | IC₅₀ | 1.8 ± 0.3 nM | [2] |
| VTP50469 | RS4;11 | MLL-AF4 | Cell Proliferation | IC₅₀ | 2.5 ± 0.5 nM | [2] |
Table 2: Effect of Menin-MLL Inhibitors on Gene Expression
| Inhibitor | Cell Line | Treatment Duration | Target Gene | Fold Change | Reference |
| MI-2 | MLL-AF9 transduced BMC | 6 days | Hoxa9 | >80% decrease | [3] |
| MI-2 | MLL-AF9 transduced BMC | 6 days | Meis1 | >80% decrease | [3] |
| VTP50469 | MOLM13 | 2 days | MLL-AF9 targets | Significant decrease | [2] |
| VTP50469 | RS4;11 | 2 days | MLL-AF4 targets | Significant decrease | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of Menin-MLL inhibitors.
Cell Culture
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11) and non-MLL rearranged control cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary Cells: Primary patient samples are cultured under appropriate conditions as determined by the specific leukemia subtype.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This is a common flow cytometry-based method to detect and quantify apoptotic cells.[7][8][9]
Experimental Workflow: Annexin V Apoptosis Assay
Caption: Workflow for Annexin V apoptosis assay.
Protocol:
-
Cell Preparation: Seed 1-5 x 10⁵ cells per well in a multi-well plate and treat with various concentrations of the Menin-MLL inhibitor or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the Menin-MLL inhibitor as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Menin-MLL inhibitors represent a highly promising therapeutic strategy for MLL-rearranged leukemias. Their ability to specifically target the core oncogenic driver and induce apoptosis underscores their potential for clinical efficacy. The dual induction of apoptosis and ferroptosis by some of these inhibitors in different cancer types opens up new avenues of research and potential therapeutic applications.
Future research should focus on:
-
Elucidating the detailed downstream signaling pathways that link Menin-MLL inhibition to the activation of the apoptotic machinery.
-
Investigating the mechanisms that determine whether a cell undergoes apoptosis or ferroptosis in response to these inhibitors.
-
Evaluating the efficacy of Menin-MLL inhibitors in combination with other anti-cancer agents to overcome potential resistance mechanisms.
This technical guide provides a foundational understanding of the induction of apoptosis by Menin-MLL inhibitors. The provided data and protocols should serve as a valuable resource for researchers and drug developers working to advance this exciting class of targeted therapies.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin‑MLL inhibitors induce ferroptosis and enhance the anti‑proliferative activity of auranofin in several types of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the Menin-MLL Axis: A Technical Guide to a Novel Leukemia Therapy
For Immediate Release
This technical guide provides an in-depth analysis of Menin-MLL inhibitors, a promising new class of targeted therapies for acute leukemias, with a specific focus on "Menin-MLL inhibitor 31." Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, impact on cell differentiation, quantitative efficacy data, and the experimental protocols used to validate this therapeutic strategy.
Executive Summary
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene or mutations in the Nucleophosmin 1 (NPM1) gene are notoriously aggressive and often refractory to standard chemotherapy. A critical dependency for the proliferation and survival of these leukemic cells is the protein-protein interaction (PPI) between Menin and the MLL protein (or its fusion derivatives). Menin acts as a scaffold, tethering the MLL complex to chromatin, which leads to the upregulation of key leukemogenic genes, primarily HOXA9 and MEIS1. This aberrant gene expression blocks hematopoietic differentiation and promotes uncontrolled cell growth.
Menin-MLL inhibitors are small molecules designed to specifically disrupt this critical interaction. By competitively binding to Menin at the MLL interaction site, these inhibitors displace the MLL complex from chromatin, leading to the downregulation of HOXA9 and MEIS1. This, in turn, relieves the differentiation block, causing leukemic blasts to mature into non-proliferating, differentiated cells, and ultimately leading to apoptosis and tumor regression. This guide explores the preclinical and clinical data supporting this mechanism, with a focus on the quantitative effects of these inhibitors on leukemia cells.
Mechanism of Action: The Menin-MLL Interaction in Leukemogenesis
The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase that is part of a large protein complex.[1][2] In normal hematopoiesis, it plays a crucial role in regulating gene expression. In MLL-rearranged (MLL-r) leukemias, the N-terminus of MLL, which contains the Menin binding site, is fused to one of over 80 different partner proteins.[2][3] This fusion protein aberrantly recruits the Menin scaffold protein, which is essential for its oncogenic activity.[3][4] Menin facilitates the localization of the MLL fusion protein complex to target genes, leading to sustained high-level expression of hematopoietic regulatory genes like HOXA9 and its cofactor MEIS1.[3][5] This overexpression is a hallmark of MLL-r and NPM1-mutant acute myeloid leukemia (AML) and is critical for leukemic transformation and maintenance by blocking cell differentiation.[3][6]
Menin-MLL inhibitors function by occupying the binding pocket on Menin that MLL would normally bind. This competitive inhibition prevents the MLL fusion protein from associating with Menin, leading to its eviction from the chromatin at target gene loci.[7] The subsequent decrease in H3K4 methylation and transcriptional activity of genes like HOXA9 and MEIS1 allows the cell's natural differentiation program to resume.[3][7]
Below is a diagram illustrating the core signaling pathway and the mechanism of inhibitor action.
Caption: Menin-MLL signaling pathway and inhibitor mechanism of action.
Quantitative Data: In Vitro Efficacy of Menin-MLL Inhibitors
The potency of various Menin-MLL inhibitors has been quantified across a range of leukemia cell lines. The half-maximal inhibitory concentration (IC50) from biochemical assays (e.g., fluorescence polarization) and the half-maximal growth inhibition (GI50) from cell viability assays (e.g., MTT) are key metrics for comparison.
Table 1: Biochemical Potency of Selected Menin-MLL Inhibitors
| Inhibitor Name | Alias/Compound ID | Target | Assay Type | IC50 / Ki | Reference(s) |
| This compound | Compound 18 | Menin-MLL Interaction | Fluorescence Polarization | 4.6 nM (IC50) | [8][9] |
| MI-3454 | - | Menin-MLL1 Interaction | Fluorescence Polarization | 0.51 nM (IC50) | [10][11][12] |
| Revumenib | SNDX-5613 | Menin-MLL Binding | Biochemical Assay | 0.149 nM (Ki) | [13][14][15][16] |
| VTP50469 | - | Menin-MLL Interaction | Biochemical Assay | 104 pM (Ki) | [17][18] |
| MI-2-2 | - | Menin-MLL Interaction | Fluorescence Polarization | 520 nM (IC50) | [13][19] |
| MI-503 | - | Menin-MLL Interaction | Fluorescence Polarization | 14.7 nM (IC50) | [1] |
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-r and NPM1-mut Leukemia Cell Lines
| Inhibitor Name | Cell Line | Leukemia Subtype | GI50 / IC50 | Reference(s) |
| MI-3454 | MV-4-11 | MLL-AF4 (AML) | 7-27 nM (GI50) | [20] |
| MOLM-13 | MLL-AF9 (AML) | 7-27 nM (GI50) | [20] | |
| KOPN-8 | MLL-ENL (ALL) | 7-27 nM (GI50) | [20] | |
| RS4-11 | MLL-AF4 (ALL) | 7-27 nM (GI50) | [20] | |
| Revumenib (SNDX-5613) | MV4;11 | MLL-AF4 (ALL) | 10-20 nM (IC50) | [13][14][16] |
| RS4;11 | MLL-AF4 (ALL) | 10-20 nM (IC50) | [13][14][16] | |
| MOLM-13 | MLL-AF9 (AML) | 10-20 nM (IC50) | [13][14][16] | |
| KOPN-8 | MLL-ENL (ALL) | 10-20 nM (IC50) | [13][14][16] | |
| VTP50469 | MOLM13 | MLL-AF9 (AML) | 13 nM (IC50) | [17][18] |
| MV4;11 | MLL-AF4 (ALL) | 17 nM (IC50) | [17][18] | |
| RS4;11 | MLL-AF4 (ALL) | 25 nM (IC50) | [17][18] | |
| OCI-AML3 | NPM1-mut (AML) | ~20 nM (IC50) | [21] | |
| Ziftomenib (KO-539) | MOLM13 | MLL-r (AML) | <25 nM (IC50) | [2] |
| MV411 | MLL-r (AML) | <25 nM (IC50) | [2] | |
| OCI-AML3 | NPM1-mut (AML) | <25 nM (IC50) | [2] | |
| MI-2 | MV-4-11 | MLL-AF4 (AML) | 446 nM (IC50) | [22] |
| MI-503 | MLL leukemia lines | MLL-r | 250-570 nM (GI50) | [1] |
In Vivo and Clinical Efficacy
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the potent in vivo activity of Menin-MLL inhibitors. For instance, MI-3454 induced complete remission or regression of leukemia in PDX models of both MLL-rearranged and NPM1-mutated leukemia.[23][24][25] Similarly, VTP50469 treatment led to dramatic reductions in leukemia burden in PDX models of MLL-r ALL and AML.[7][26][27]
These promising preclinical results have paved the way for clinical trials. Ziftomenib (KO-539), in the KOMET-001 trial for relapsed/refractory NPM1-mutant AML, showed a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 22-23%.[3][22][28] The overall response rate (ORR) was 33%, and the median overall survival for responders was 16.4-18.4 months.[3][28][29] Revumenib (SNDX-5613) has also shown significant clinical activity and received FDA approval in October 2025 for relapsed or refractory AML with a susceptible NPM1 mutation.[30]
Experimental Protocols
The validation of Menin-MLL inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay quantitatively measures the disruption of the Menin-MLL protein-protein interaction by a small molecule inhibitor.
Principle: A small, fluorescently labeled peptide derived from the MLL Menin-binding motif tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Menin protein, its tumbling is restricted, leading to a high polarization signal. An inhibitor that displaces the fluorescent peptide from Menin will cause a decrease in the polarization signal, which is proportional to its inhibitory activity.[31]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.02% Bovine γ-Globulin and 0.01% Triton X-100.
-
Fluorescent Probe: A fluorescein (FAM)-labeled peptide corresponding to the MLL Menin-binding motif (e.g., FAM-MM2) is synthesized and purified.[21] It is diluted in assay buffer to a final concentration of 2-4 nM.
-
Protein: Recombinant full-length human Menin protein is purified and diluted in assay buffer to a final concentration that yields a significant polarization window (typically 4 nM).[32]
-
Inhibitor: The test inhibitor (e.g., this compound) is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <5%).[19]
-
-
Assay Procedure:
-
In a 96-well or 384-well black, low-binding microplate, add the assay components in the following order: assay buffer, inhibitor dilution, Menin protein, and finally the fluorescent probe.
-
Include control wells:
-
"Low Polarization" control: Fluorescent probe in buffer only.
-
"High Polarization" control: Fluorescent probe and Menin protein in buffer (with DMSO vehicle).
-
-
Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light, to allow the binding reaction to reach equilibrium.[21]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 530 nm for FAM).[21]
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using graphing software like GraphPad Prism.
-
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on cell proliferation and viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, viable cells to form purple formazan crystals.[32] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Harvest leukemia cells (e.g., MOLM-13, MV-4-11) during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL) in 100 µL of culture medium per well.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Menin-MLL inhibitor in culture medium.
-
Add the inhibitor dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for a specified period (e.g., 7 days for Menin-MLL inhibitors) at 37°C in a humidified 5% CO2 incubator.[20]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours under the same conditions.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[32]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of >650 nm.
-
After subtracting the background absorbance, calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Flow Cytometry for Cell Differentiation Markers
This technique is used to quantify the induction of differentiation in leukemia cells following inhibitor treatment by measuring the expression of cell surface markers.
Principle: Fluorochrome-conjugated antibodies specific for myeloid differentiation markers, such as CD11b, are used to label cells. A flow cytometer then analyzes individual cells in a fluid stream, detecting the fluorescence emitted from the bound antibodies, thereby quantifying the percentage of cells expressing the marker.
Methodology:
-
Cell Treatment:
-
Culture leukemia cells (e.g., MV-4-11, THP-1) with the Menin-MLL inhibitor or vehicle control for a specified duration (e.g., 6-7 days).[7]
-
-
Antibody Staining:
-
Harvest approximately 1 x 10^6 cells per sample and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellet in FACS buffer containing a fluorochrome-conjugated anti-human CD11b antibody (and other markers like CD14 or CD86 as needed).[33]
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer. A viability dye (e.g., 7-AAD or DAPI) should be added just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the live cell population and then determine the percentage of cells positive for the CD11b marker in the inhibitor-treated samples compared to the vehicle control.[15]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure the change in the expression levels of target genes, such as HOXA9 and MEIS1, after inhibitor treatment.
Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with gene-specific primers. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan) is used to detect the amount of amplified product in real-time. The level of gene expression is quantified relative to a stable housekeeping gene.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat leukemia cells with the inhibitor or vehicle for the desired time (e.g., 6 days).[20]
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well plate using a qPCR master mix, gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., HPRT1, GAPDH), and the synthesized cDNA.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the inhibitor-treated samples relative to the vehicle control using the 2^-ΔΔCt method.
-
Conclusion and Future Directions
The development of small molecule inhibitors targeting the Menin-MLL interaction represents a significant advancement in the treatment of genetically defined acute leukemias. The data overwhelmingly support a mechanism whereby these inhibitors reverse the oncogenic activity of MLL fusion proteins and mutant NPM1 by inducing leukemic cell differentiation. This compound and other compounds in this class have demonstrated potent and selective activity in preclinical models, and agents like Revumenib and Ziftomenib are showing promising results in clinical trials.
Future research will likely focus on several key areas: overcoming potential resistance mechanisms, exploring combination therapies with other anti-leukemic agents, and expanding the application of Menin-MLL inhibitors to other cancer types where this protein-protein interaction may play a role. The continued investigation into this targeted therapeutic strategy holds great promise for improving outcomes for patients with these high-risk leukemias.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. researchgate.net [researchgate.net]
- 21. Assay in Summary_ki [bdb99.ucsd.edu]
- 22. targetedonc.com [targetedonc.com]
- 23. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]
- 24. medchemexpress.com [medchemexpress.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. onclive.com [onclive.com]
- 29. cancernetwork.com [cancernetwork.com]
- 30. FDA approves revumenib for relapsed or refractory acute myeloid leukemia with a susceptible NPM1 mutation | FDA [fda.gov]
- 31. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Menin-MLL Inhibitors: A Technical Guide
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia, including those with MLL rearrangements (MLL-r) and nucleophosmin 1 (NPM1) mutations.[1][2][3] The development of small molecule inhibitors targeting this protein-protein interaction represents a promising therapeutic strategy.[1][3] This guide provides an in-depth overview of the preclinical data and methodologies used to evaluate potent Menin-MLL inhibitors, with "Inhibitor 31" (also identified as compound 18) noted for its high potency with an IC50 of 4.6 nM.[4] While detailed preclinical data for this specific compound is not extensively published, this document synthesizes available information from preclinical studies of other well-characterized Menin-MLL inhibitors to provide a representative technical framework for researchers, scientists, and drug development professionals.
Mechanism of Action
Menin acts as a scaffold protein that, in complex with MLL fusion proteins, aberrantly activates the transcription of key leukemogenic genes, such as HOXA9 and MEIS1.[1][2] This leads to a blockage in hematopoietic differentiation and promotes leukemic cell proliferation.[3] Menin-MLL inhibitors are designed to bind with high affinity to menin, disrupting its interaction with MLL fusion proteins.[5] This disruption leads to the downregulation of the target genes, inducing differentiation and apoptosis in leukemia cells.[3][6]
References
- 1. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 6. books.rsc.org [books.rsc.org]
Menin-MLL inhibitor 31 as a chemical probe for Menin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical dependency in certain aggressive forms of leukemia, particularly those with MLL gene rearrangements. This protein-protein interaction (PPI) is essential for the recruitment of the MLL histone methyltransferase complex to target genes, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. The development of small molecule inhibitors that disrupt the Menin-MLL interaction has emerged as a promising therapeutic strategy. Menin-MLL inhibitor 31, also identified as compound 18, is a potent antagonist of this interaction and serves as a valuable chemical probe for studying the biological functions of Menin and validating its role as a therapeutic target. This guide provides a comprehensive overview of this compound, including its biochemical activity, and presents detailed experimental protocols relevant to its evaluation.
Data Presentation
Quantitative data for this compound and related, well-characterized Menin-MLL inhibitors are summarized below. Due to the limited publicly available data for this compound, data from other potent inhibitors are included for comparative purposes and to illustrate the typical characterization of such probes.
Table 1: Biochemical and Cellular Activity of this compound and Other Key Menin-MLL Inhibitors
| Compound Name | Alternate Name(s) | Target | IC50 (nM) | Kd (nM) | Cellular GI50 (nM) | Cell Line | Reference |
| This compound | Compound 18 | Menin-MLL | 4.6 [1][2] | Not Reported | Not Reported | Not Reported | [1][2] |
| MI-503 | - | Menin-MLL | 14.7 | 9 | 220-570 | Various MLL-rearranged cell lines | |
| MI-1481 | Compound 28 | Menin-MLL | 3.6 | Not Reported | 36 (MV4;11), 61 (MOLM-13) | MV4;11, MOLM-13 | |
| MI-3454 | - | Menin-MLL | 0.51 | Not Reported | 7-27 | Various MLL-rearranged cell lines | |
| D0060-319 | - | Menin-MLL | 7.46 | Not Reported | 4.0 (MV4-11), 1.7 (MOLM-13) | MV4-11, MOLM-13 |
Table 2: Selectivity and In Vivo Efficacy of a Representative Menin-MLL Inhibitor (D0060-319)
| Parameter | Value | Details | Reference |
| Selectivity | IC50 > 10 µM | In cell lines lacking MLL rearrangement (Kasumi-1, K562, HL-60, KG-1). | |
| Off-Target Screening | No cross-reactivity | Against a panel of 44 molecular targets at 10 µM. | |
| In Vivo Efficacy (MV4-11 xenograft) | Tumor regression | At doses of 50, 75, and 100 mg/kg. | |
| In Vivo Efficacy (MOLM-13 xenograft) | 81-90% TGI | At doses of 50, 75, and 100 mg/kg. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. While these protocols are not specific to this compound due to a lack of published detailed procedures, they represent the standard methods used for the characterization of Menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is a common method to measure the in vitro potency of inhibitors in disrupting the Menin-MLL interaction.
Principle: A fluorescently labeled MLL peptide (e.g., FITC-MLL) is used. When bound to the much larger Menin protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will release the fluorescent peptide, causing it to tumble more rapidly and thus decrease the polarization signal.
Materials:
-
Recombinant human Menin protein
-
Fluorescently labeled MLL peptide (e.g., FITC-MLL)
-
This compound (or other test compounds)
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT
-
384-well black, low-volume plates
Procedure:
-
Prepare a solution of Menin and FITC-MLL peptide in the assay buffer at 2x the final desired concentration.
-
Serially dilute the test inhibitor in DMSO, and then further dilute in assay buffer.
-
Add 10 µL of the inhibitor solution to the wells of the 384-well plate.
-
Add 10 µL of the Menin/FITC-MLL solution to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT or CellTiter-Glo)
This assay determines the effect of the inhibitor on the viability and proliferation of leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Non-MLL rearranged control cell lines (e.g., K562, HL-60)
-
RPMI-1640 medium with 10% FBS
-
This compound (or other test compounds)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
For the MTT assay, add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and read the absorbance at 570 nm.
-
For the CellTiter-Glo assay, add 100 µL of the reagent to each well, incubate for 10 minutes, and read the luminescence.
-
Calculate GI50 values from the dose-response curves.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, upon inhibitor treatment.
Materials:
-
Leukemia cells treated with the inhibitor or vehicle control
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Treat cells with the Menin-MLL inhibitor at various concentrations for a specified time (e.g., 48-72 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the inhibitor displaces the Menin-MLL complex from the chromatin at specific gene promoters.
Materials:
-
Leukemia cells treated with the inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Antibodies against Menin, MLL, and control IgG
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Reagents for DNA purification
Procedure:
-
Treat cells with the inhibitor.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with antibodies against Menin or MLL.
-
Reverse the cross-links and purify the DNA.
-
Analyze the purified DNA by qPCR (ChIP-qPCR) with primers for the promoter regions of target genes like HOXA9 or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Mandatory Visualizations
References
The Discovery of a Potent Menin-MLL Inhibitor: A Technical Overview of Compound MI-1481
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and characterization of MI-1481, a highly potent small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). The aberrant interaction between menin and MLL fusion proteins is a critical driver in a significant subset of acute leukemias, making it a key therapeutic target. The development of MI-1481 represents a significant advancement in the structure-based design of PPI inhibitors for oncology.
Core Quantitative Data
The following tables summarize the key quantitative data for MI-1481 and related compounds, facilitating a comparative analysis of their potency and cellular activity.
Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors
| Compound | IC50 (nM) for Menin-MLL Interaction |
| MI-1481 (compound 28) | 3.6 [1] |
| MI-463 (compound 1) | ~15 |
| MI-503 (compound 2) | ~15 |
Table 2: Cellular Activity of Menin-MLL Inhibitors
| Compound | Cell Line | GI50 (nM) |
| MI-1481 (compound 28) | MLL-AF9 transformed murine bone marrow cells | Markedly reduces cell growth[1] |
| MI-463 | Human MLL leukemia cells | 200-500 |
| MI-503 | Human MLL leukemia cells | 200-500 |
Signaling Pathway and Mechanism of Action
The Menin-MLL interaction is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and driving leukemogenesis. Menin inhibitors, including MI-1481, function by competitively binding to a pocket on menin that is essential for its interaction with MLL. This disruption prevents the chromatin localization of the MLL fusion protein complex, thereby inhibiting the histone methylation and transcriptional activation of oncogenic target genes. This ultimately leads to the differentiation and apoptosis of leukemia cells.
References
Methodological & Application
Menin-MLL inhibitor 31 experimental protocol for cell culture
Application Notes for Menin-MLL Inhibitor 31 in Cell Culture
Introduction
Menin is a nuclear protein that plays a crucial role as an oncogenic cofactor in various cancers, particularly in acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r).[1][2][3] The interaction between menin and MLL fusion proteins is essential for the recruitment of these oncoproteins to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and driving leukemogenesis.[4][5][6] Menin-MLL inhibitors are a class of small molecules designed to disrupt this protein-protein interaction, thereby inhibiting the oncogenic activity of MLL fusion proteins.[3][5][7] This leads to the downregulation of target gene expression, cell differentiation, apoptosis, and a selective block in the proliferation of MLL-r leukemia cells.[3][8]
This compound is a potent small molecule that has been shown to inhibit the menin-MLL interaction with high efficacy in biochemical assays.[9] These application notes provide a general framework and experimental protocols for the use of this compound in cell culture-based research for investigating its anti-leukemic and anti-cancer properties.
Mechanism of Action
Menin-MLL inhibitors function by competitively binding to menin, thereby preventing its interaction with MLL fusion proteins.[7] This disruption leads to the dissociation of the MLL fusion protein complex from chromatin at target gene loci.[8] The subsequent downregulation of key downstream targets like HOXA9 and MEIS1 results in the inhibition of leukemic cell growth and the induction of apoptosis and differentiation.[4][6] The Wnt signaling pathway has also been implicated as being crucial for MLL-FP-mediated leukemogenesis.[1]
Quantitative Data
The following tables summarize the in vitro efficacy of various Menin-MLL inhibitors. It is important to note that while this compound has a reported biochemical IC50, cell-based potency data is most accurately represented by comparing it to other inhibitors in the same class.
Table 1: Biochemical Potency of Menin-MLL Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | Menin-MLL Interaction | 4.6 | [9] |
| MI-2 | Biochemical | Menin-MLL Interaction | 193,000 | [6] |
| MI-3454 | Biochemical | Menin-MLL Interaction | 0.51 | [10] |
| MI-463 | FP Assay | Menin-MLL4-43 | 32 | [11] |
| MI-503 | FP Assay | Menin-MLL4-43 | 33 | [11] |
| MI-1481 (S-enantiomer) | FP Assay | Menin-MLL Interaction | 3.6 | [11] |
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | Assay Type | GI50/IC50 (nM) | Reference |
| MI-2 | MV-4-11 | Growth Inhibition | 446 | [10] |
| MI-3 | MV-4-11 | Growth Inhibition | 648 | [10] |
| MI-463 | MLL-AF9 | Growth Inhibition | 200-500 | [11] |
| MI-503 | MLL-AF9 | Growth Inhibition | 200-500 | [11] |
| MI-3454 | MLL-r cells | Growth Inhibition | 7 - 27 | [10] |
| MI-1481 | MLL-AF9 | Growth Inhibition | 50 | [11] |
Visualizations
Signaling Pathway of Menin-MLL in Leukemogenesis
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Experimental Workflow for Cell Culture
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubilizing Menin-MLL Inhibitor 31 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitor 31 is a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC₅₀ value of 4.6 nM.[1][2] This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias.[3][4][5][6][7] Therefore, inhibitors like compound 31 are valuable research tools and potential therapeutic agents.[5][8][9] Proper solubilization of this inhibitor is crucial for obtaining accurate and reproducible results in various in vitro assays designed to investigate its biological activity. These assays can range from biochemical assays, such as fluorescence polarization (FP), to cell-based assays, like proliferation and differentiation studies.[5][9][10] This document provides detailed protocols and best practices for solubilizing this compound for use in such assays.
Physicochemical Properties and Solubility
While specific solubility data for this compound is not widely published, related Menin-MLL inhibitors are known to be hydrophobic organic molecules. For instance, the related inhibitor ML227 has good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 40 mM, but very limited solubility in aqueous solutions like phosphate-buffered saline (PBS), measured at 6.3 μM.[5] It is therefore anticipated that this compound will exhibit similar solubility characteristics.
General Solubility and Storage Recommendations:
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO), anhydrous | [5][11][12] |
| Stock Solution Concentration | 10-40 mM in DMSO | [5] |
| Short-term Storage (DMSO stock) | 4°C for up to 2 weeks | [13] |
| Long-term Storage (DMSO stock) | -80°C for up to 6 months | [13] |
| Aqueous Solubility | Expected to be low; precipitation may occur upon dilution | [5][11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the initial step of dissolving the lyophilized powder of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: If you need to weigh the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Some compounds are supplied in pre-weighed amounts.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved.[12]
-
Assisted Solubilization (if necessary): If the compound does not fully dissolve, warm the solution briefly to 37°C and/or sonicate for a few minutes.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium. The key is to avoid precipitation of the hydrophobic compound.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Anhydrous DMSO (for intermediate dilutions)
-
Appropriate aqueous buffer (e.g., PBS, assay buffer) or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Intermediate Dilutions in DMSO: It is critical to first perform serial dilutions of your concentrated stock solution in pure DMSO to get closer to the final desired concentration.[11] This minimizes the volume of concentrated DMSO stock added directly to the aqueous solution.
-
Final Dilution in Aqueous Medium: Add the final, diluted DMSO solution to the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can affect cellular health and assay performance.[11]
-
Mixing: Immediately after adding the inhibitor to the aqueous medium, mix the solution thoroughly by vortexing or gentle inversion.
-
Precipitation Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final inhibitor concentration or slightly increase the final DMSO percentage (while staying within the tolerance limits of your assay).
-
Control Samples: Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples.[11]
Signaling Pathway and Experimental Workflow
The Menin-MLL interaction is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, such as HOXA9 and MEIS1. This leads to histone H3 lysine 4 (H3K4) methylation and subsequent gene expression, which drives leukemogenesis. Menin-MLL inhibitors block this interaction, leading to the downregulation of these target genes and inhibition of cancer cell growth.[3][4][5]
Caption: The Menin-MLL signaling pathway in leukemia and the point of inhibition.
The following diagram illustrates a typical workflow for preparing and using this compound in an in vitro cell-based assay.
Caption: Workflow for solubilizing and using this compound in vitro.
Troubleshooting
-
Precipitation in Aqueous Solution: If the inhibitor precipitates upon dilution in your assay medium, try making more intermediate dilutions in DMSO to lower the concentration of the DMSO stock being added.[11] Alternatively, gentle warming and vortexing may help redissolve the compound.[12] For biochemical (non-cell-based) assays, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the buffer can improve solubility.[14][15]
-
Inconsistent Assay Results: This could be due to incomplete solubilization or degradation of the inhibitor. Ensure the stock solution is fully dissolved and has been stored correctly. Avoid repeated freeze-thaw cycles by using aliquots.
-
Cell Toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as your test samples to ensure that the observed effects are due to the inhibitor and not the solvent.[11] If toxicity is observed, lower the final DMSO concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MI-3 (Menin-MLL Inhibitor) Datasheet DC Chemicals [dcchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Determining the Recommended Concentration of Menin-MLL Inhibitors for Acute Myeloid Leukemia (AML) Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain aggressive subtypes of Acute Myeloid Leukemia (AML), particularly those with MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations.[1][2] Menin acts as a scaffold protein, essential for recruiting the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their overexpression and subsequent leukemic transformation.[3][4] Small molecule inhibitors that disrupt the Menin-MLL interaction have shown significant preclinical and clinical activity, representing a promising therapeutic strategy for these AML subtypes.[1][5]
This document provides detailed protocols and application notes for determining the effective concentration of Menin-MLL inhibitors in AML cell lines. While the user specified "Menin-MLL inhibitor 31 (MI-31)," public scientific literature predominantly details other potent inhibitors such as MI-3454 and SNDX-50469. The data and protocols presented here are based on these well-characterized compounds and are intended to serve as a comprehensive guide for investigating any potent Menin-MLL inhibitor.
Menin-MLL Signaling Pathway in AML
The diagram below illustrates the central role of the Menin-MLL interaction in driving the expression of leukemogenic genes in AML. Menin inhibitors block this interaction, leading to the downregulation of target genes and subsequent anti-leukemic effects.
Caption: Menin-MLL signaling pathway in MLL-rearranged AML.
Quantitative Data: Efficacy of Menin-MLL Inhibitors in AML Cell Lines
The following table summarizes the reported in vitro efficacy of representative Menin-MLL inhibitors against various AML cell lines harboring MLL rearrangements or NPM1 mutations. The GI₅₀ (50% growth inhibition) values demonstrate the potent and selective activity of these compounds.
| Inhibitor | AML Cell Line | Genotype | GI₅₀ Value (nM) | Reference |
| MI-3454 | MV-4-11 | MLL-AF4 | 7 - 27 | [2] |
| MI-3454 | MOLM13 | MLL-AF9 | 7 - 27 | [2] |
| MI-3454 | KOPN8 | MLL-ENL | 7 - 27 | [2] |
| MI-3454 | OCI-AML3 | NPM1-mutated | < 50 (Effective Conc.) | [2] |
| SNDX-50469 | MOLM13 | MLL-AF9 | Effective at various nM conc. | [6][7] |
| SNDX-50469 | OCI-AML3 | NPM1-mutated | Effective at various nM conc. | [6][7] |
| MI-503 / MI-2-2 | NPM1-mutated cells | NPM1-mutated | >2000 | [2] |
Note: The data indicates that newer generation inhibitors like MI-3454 are significantly more potent than earlier compounds (MI-503, MI-2-2), with high efficacy in the low nanomolar range.[2]
Experimental Protocols
Protocol 1: General Culture of AML Suspension Cell Lines (e.g., MOLM13, MV-4-11)
-
Materials:
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
AML cell line (e.g., MOLM13, ATCC CRL-3271; MV-4-11, ATCC CRL-9591).
-
Sterile T-75 culture flasks.
-
Incubator (37°C, 5% CO₂).
-
Hemocytometer or automated cell counter.
-
-
Procedure:
-
Maintain cells in a T-75 flask with 15-20 mL of complete culture medium.
-
Monitor cell density and maintain the culture between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.
-
Regularly check for viability using Trypan Blue exclusion.
-
Protocol 2: Preparation of Menin-MLL Inhibitor Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Dissolve the lyophilized inhibitor powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions in complete culture medium to prepare working concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control (medium with the same final DMSO concentration) for all experiments.
-
Protocol 3: Cell Viability Assay to Determine GI₅₀
This protocol determines the concentration of the inhibitor required to inhibit cell growth by 50%.
-
Materials:
-
96-well flat-bottom tissue culture plates.
-
AML cells in logarithmic growth phase.
-
Menin-MLL inhibitor working solutions.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer.
-
-
Procedure:
-
Seed AML cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 90 µL of medium.
-
Add 10 µL of the inhibitor working solutions (prepared at 10x the final concentration) to the wells in triplicate. Include vehicle control wells.
-
Create a dose-response curve with concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM).
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the viability reagent (e.g., 100 µL of CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and plot a dose-response curve using non-linear regression to calculate the GI₅₀ value.
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a Menin-MLL inhibitor against AML cells.
Caption: Workflow for determining the GI₅₀ of a Menin-MLL inhibitor.
Protocol 4: Gene Expression Analysis of MLL Target Genes
This protocol is used to confirm the mechanism of action by measuring the downregulation of known Menin-MLL target genes.
-
Materials:
-
6-well tissue culture plates.
-
AML cells.
-
Menin-MLL inhibitor (use concentrations around the determined GI₅₀).
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).
-
Real-Time PCR System.
-
-
Procedure:
-
Seed AML cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat cells with the Menin-MLL inhibitor at 1x, 2x, and 5x the GI₅₀ value, alongside a vehicle control, for 24-48 hours.
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control. A significant decrease in HOXA9 and MEIS1 mRNA levels confirms the on-target activity of the inhibitor.[2]
-
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Development of menin-MLL1 inhibitors as a treatment for acute leukemia - American Chemical Society [acs.digitellinc.com]
- 6. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Menin-MLL Inhibitor Treatment in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Menin-MLL inhibitors, with a focus on "Menin-MLL inhibitor 31" (a representative of the class), for gene expression analysis in cancer research. The protocols and data presented are synthesized from multiple studies to ensure a robust starting point for your experiments.
Introduction
Menin, a nuclear protein encoded by the MEN1 gene, is a critical scaffold protein that interacts with a variety of other proteins to regulate gene transcription.[1][2] In certain types of acute leukemia, particularly those with Mixed Lineage Leukemia (MLL, also known as KMT2A) gene rearrangements, the interaction between menin and the MLL fusion protein is essential for driving the leukemogenic gene expression program.[2][3][4] This interaction is crucial for the recruitment of the MLL fusion protein to its target genes, leading to the upregulation of key oncogenes such as HOXA9 and MEIS1, which in turn block hematopoietic differentiation and promote cell proliferation.[3][5][6]
Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive leukemias.[3][7] These inhibitors bind to menin with high affinity, preventing its association with MLL fusion proteins and thereby reversing the oncogenic gene expression signature.[4][7] This leads to the downregulation of MLL target genes, induction of cell differentiation, and apoptosis in leukemia cells.[3][8] Understanding the optimal treatment duration with these inhibitors is crucial for observing significant and relevant changes in gene expression.
Data Presentation: Treatment Duration and Gene Expression Changes
The following table summarizes the treatment durations and observed gene expression changes from various studies using Menin-MLL inhibitors. This data provides a reference for designing experiments for gene expression analysis.
| Menin-MLL Inhibitor | Cell Line | Treatment Duration | Key Gene Expression Changes | Analytical Method | Reference |
| MI-389 | MV4;11 | Not Specified | Downregulation of MLL-AF4 and MLL-AF9 target genes including HOXA9, HOXA10, MEIS1, PBX3, FLT3, MEF2C, BCL2, and CDK6. | Microarray | [9] |
| MI-503, MI-463 | MV4;11 | 6 days | Markedly reduced expression of Hoxa9 and Meis1. | qRT-PCR | [9] |
| VTP50469 | MOLM13, RS4;11 | 2 and 7 days | Significant decrease in MLL-AF9 and MLL-AF4 target gene expression, including MEIS1, PBX3, and MEF2C. | RNA-seq | [8] |
| SNDX-50469 | MOLM13, OCI-AML3 | 48 hours | Depletion of MEIS1, FLT3, CDK6, and BCL2. | Immunoblot | [10] |
| MI-503 | HepG2 | 6 and 13 days | Dose-dependent reduction in YAP1 expression. | qRT-PCR | [11] |
| MI-503 | HepG2 | Not Specified | Downregulation of 291 genes and upregulation of 552 genes by at least 2-fold. | RNA-seq | [12] |
| MI-3454 | MV-4-11, MOLM13 | Not Specified | Downregulation of MEIS1 and HOXA9 expression. Upregulation of MNDA. | Not Specified | [13] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Leukemia Cell Lines for Gene Expression Analysis
This protocol provides a general framework for treating suspension leukemia cell lines (e.g., MV4;11, MOLM13) with a Menin-MLL inhibitor for subsequent RNA extraction and gene expression analysis.
Materials:
-
Leukemia cell line (e.g., MV4;11, MOLM13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Menin-MLL inhibitor (e.g., a compound from the MI-series or VTP50469)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR or RNA-sequencing reagents and instrumentation
Procedure:
-
Cell Seeding: Seed the leukemia cells in 6-well plates at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Inhibitor Preparation: Prepare a stock solution of the Menin-MLL inhibitor in DMSO. Further dilute the inhibitor in complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the diluted inhibitor or vehicle control to the corresponding wells. Gently mix the contents of the wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours, 2 days, 6 days, or 7 days). For longer treatments, it may be necessary to change the media and re-supply the compound at intermediate time points (e.g., day 3 for a 6-day treatment).[9]
-
Cell Harvesting:
-
Transfer the cell suspension from each well to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
RNA Extraction: Proceed with RNA extraction from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Gene Expression Analysis:
-
qRT-PCR: Perform reverse transcription followed by quantitative PCR to analyze the expression of specific target genes (e.g., HOXA9, MEIS1, PBX3).
-
RNA-sequencing: Prepare libraries from the extracted RNA and perform next-generation sequencing for a global analysis of gene expression changes.
-
Visualizations
Signaling Pathway
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is a Menin Inhibitor? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review [mdpi.com]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mct.aacrjournals.org [mct.aacrjournals.org]
- 12. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
Application Notes and Protocols for the Use of Menin-MLL Inhibitor 31 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a nuclear protein encoded by the MEN1 gene, plays a critical role in the pathogenesis of certain acute leukemias, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene (also known as KMT2A) or mutations in the Nucleophosmin 1 (NPM1) gene.[1][2] In these leukemias, Menin acts as an oncogenic cofactor by interacting with MLL fusion proteins, which aberrantly recruit transcriptional machinery to upregulate the expression of leukemogenic genes, such as HOXA9 and MEIS1.[2][3][4] This aberrant gene expression drives cell proliferation and blocks differentiation, leading to leukemogenesis.[4]
Menin-MLL inhibitors are a class of small molecules designed to disrupt the critical protein-protein interaction between Menin and the MLL fusion protein.[4][5] By blocking this interaction, these inhibitors aim to reverse the oncogenic gene expression program, induce differentiation, and promote apoptosis in leukemia cells.[6] Preclinical studies using various Menin-MLL inhibitors in mouse xenograft models have demonstrated significant anti-tumor activity, providing a strong rationale for their clinical development.[4][5][6][7]
This document provides detailed application notes and protocols for the use of a representative Menin-MLL inhibitor, herein referred to as "Inhibitor 31," in a mouse xenograft model of MLL-rearranged leukemia.
Menin-MLL Signaling Pathway and Mechanism of Inhibition
The interaction between Menin and MLL fusion proteins is a key driver of leukemogenesis in MLL-rearranged leukemias. The N-terminal portion of the MLL protein, which is retained in all MLL fusion proteins, contains the Menin-binding motif.[3] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster and MEIS1. This leads to the recruitment of other epigenetic modifiers, such as DOT1L, which results in histone modifications (e.g., H3K79 methylation) that promote active gene transcription. The subsequent overexpression of HOXA9 and MEIS1 is crucial for maintaining the leukemic state by promoting proliferation and inhibiting differentiation of hematopoietic progenitors.
Menin-MLL inhibitors, such as Inhibitor 31, are designed to bind to a hydrophobic pocket on the surface of the Menin protein where the MLL fusion protein would normally dock. By competitively occupying this binding site, the inhibitor prevents the formation of the Menin-MLL fusion protein complex. This disruption leads to the dissociation of the complex from chromatin, a reduction in the expression of downstream target genes like HOXA9 and MEIS1, and ultimately, the induction of differentiation and apoptosis in the leukemia cells.[6][8]
Caption: Mechanism of action of Menin-MLL Inhibitor 31.
In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Xenograft Models
The following table summarizes the quantitative data from various preclinical studies on the efficacy of different Menin-MLL inhibitors in mouse xenograft models of leukemia.
| Inhibitor | Cell Line | Mouse Strain | Dose and Route | Treatment Duration | Key Findings | Reference |
| D0060-319 | MV4-11 (MLL-AF4) | CB-17 SCID | 25, 50, 75, 100 mg/kg, twice daily | 21 days | TGI of 82.97% at 25 mg/kg; complete tumor regression at 50, 75, and 100 mg/kg. | [1][9] |
| D0060-319 | MOLM-13 (MLL-AF9) | CB-17 SCID | 50, 75, 100 mg/kg, twice daily | 14 days | Dose-dependent TGI of 81.08%, 88.47%, and 90.26%, respectively. | [1][9] |
| MI-503 | MV4;11 (MLL-AF4) | BALB/c nude | 60 mg/kg, once daily, i.p. | 35 days | ~8-fold decrease in tumor volume compared to control. | [7] |
| MI-503 | MLL-derived leukemia | C57BL/6 | Not specified | Not specified | 45% increase in median survival time. | [7] |
| MI-463 | MV4;11 (MLL-AF4) | BALB/c nude | 35 mg/kg, once daily, i.p. | 28 days | ~3-fold decrease in tumor volume compared to control. | [7] |
| MI-463 | MLL-derived leukemia | C57BL/6 | Not specified | Not specified | 70% increase in median survival time. | [7] |
| MI-3454 | MOLM13 (MLL-AF9) | NSG | 100 mg/kg, twice daily, p.o. | Not specified | ~120% increase in survival rate over vehicle control. | [4] |
| VTP50469 | MLL-r AML/ALL PDX | Not specified | Not specified | Not specified | Dramatic reductions in leukemia burden. Multiple mice remained disease-free for >1 year. | [6][8] |
TGI: Tumor Growth Inhibition; i.p.: intraperitoneal; p.o.: oral administration; PDX: Patient-Derived Xenograft.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a general procedure for establishing a subcutaneous xenograft model of MLL-rearranged leukemia and evaluating the in vivo efficacy of Inhibitor 31.
1. Materials
-
Cell Line: MLL-rearranged human acute leukemia cell line (e.g., MV4-11, MOLM-13).
-
Animals: Immunodeficient mice (e.g., CB-17 SCID, NOD/SCID, or NSG), 6-8 weeks old.
-
Cell Culture Media: Appropriate media and supplements for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Matrigel (optional): To enhance tumor take rate.
-
Inhibitor 31: Formulation suitable for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose).
-
Vehicle Control: The same formulation without the active compound.
-
Syringes and Needles: For cell injection and drug administration.
-
Calipers: For tumor measurement.
-
Anesthesia: As per institutional guidelines (e.g., isoflurane).
2. Cell Preparation
-
Culture the leukemia cells under standard conditions to achieve logarithmic growth.
-
On the day of injection, harvest the cells and perform a viable cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[1]
-
Keep the cell suspension on ice until injection to maintain viability.
3. Tumor Implantation
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
4. Animal Monitoring and Treatment
-
Monitor the mice regularly for tumor growth and overall health.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Administer Inhibitor 31 or the vehicle control to the respective groups at the predetermined dose, route, and schedule.
-
Record the body weight of each mouse at each measurement to monitor for toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days).
5. Endpoint Analysis
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
(Optional) Collect blood and tissues (e.g., spleen, bone marrow) for further analysis, such as flow cytometry to assess leukemia burden or Western blot/qRT-PCR to confirm target engagement (e.g., downregulation of HOXA9 and MEIS1).
Caption: Experimental workflow for a mouse xenograft study.
Conclusion
Menin-MLL inhibitors represent a promising therapeutic strategy for MLL-rearranged and NPM1-mutated acute leukemias. The use of mouse xenograft models is a critical step in the preclinical evaluation of these compounds. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to assess the efficacy and mechanism of action of novel Menin-MLL inhibitors like Inhibitor 31. Careful adherence to established protocols and rigorous data collection are essential for the successful translation of these promising agents into clinical applications.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
In Vivo Administration of Menin-MLL Inhibitor D0060-319: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of the Menin-MLL inhibitor D0060-319, a potent and selective small molecule targeting the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. The information presented here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound in relevant animal models of MLL-rearranged leukemias.
Overview of Menin-MLL Inhibition
The interaction between Menin and the N-terminus of MLL is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias.[1][2] Small molecule inhibitors that disrupt this protein-protein interaction have emerged as a promising therapeutic strategy. D0060-319 is a competitive inhibitor that binds to Menin, effectively blocking its association with MLL fusion proteins.[3] This leads to the downregulation of key target genes, such as HOXA9 and MEIS1, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[2]
In Vivo Administration Data Summary
Preclinical studies have demonstrated the in vivo anti-tumor efficacy of D0060-319 in mouse xenograft models of human MLL-rearranged leukemia.[3] The primary route of administration investigated is oral (PO), highlighting its potential for convenient clinical application.
| Administration Route | Dosage | Dosing Frequency | Animal Model | Tumor Type | Key Outcomes | Reference |
| Oral (PO) | 25 mg/kg | Once daily | CB-17 SCID Mice | MV4-11 (MLL-AF4) Xenograft | 82.97% Tumor Growth Inhibition (TGI) | [3] |
| Oral (PO) | 50 mg/kg | Once daily | CB-17 SCID Mice | MV4-11 (MLL-AF4) Xenograft | Complete tumor regression | [3] |
| Oral (PO) | 75 mg/kg | Once daily | CB-17 SCID Mice | MV4-11 (MLL-AF4) Xenograft | Complete tumor regression | [3] |
| Oral (PO) | 100 mg/kg | Once daily | CB-17 SCID Mice | MV4-11 (MLL-AF4) Xenograft | Complete tumor regression | [3] |
| Oral (PO) | 50 mg/kg | Once daily | CB-17 SCID Mice | MOLM-13 (MLL-AF9) Xenograft | 81.08% Tumor Growth Inhibition (TGI) | [3] |
| Oral (PO) | 75 mg/kg | Once daily | CB-17 SCID Mice | MOLM-13 (MLL-AF9) Xenograft | 88.47% Tumor Growth Inhibition (TGI) | [3] |
| Oral (PO) | 100 mg/kg | Once daily | CB-17 SCID Mice | MOLM-13 (MLL-AF9) Xenograft | 90.26% Tumor Growth Inhibition (TGI) | [3] |
Table 1: Summary of In Vivo Administration Data for D0060-319
Experimental Protocols
Preparation of D0060-319 Formulation for Oral Administration
Materials:
-
D0060-319 compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile conical tubes (15 mL and 50 mL)
-
Homogenizer or sonicator
-
Analytical balance
-
Sterile water for injection
Procedure:
-
Calculate the required amount of D0060-319 and vehicle. Based on the desired concentration and the total volume needed for the study cohort. For example, to prepare a 10 mg/mL solution for dosing a 20g mouse at 100 mg/kg, you would need 0.2 mL per mouse.
-
Weigh the D0060-319 powder accurately using an analytical balance.
-
Prepare the vehicle solution. Add the appropriate amount of methylcellulose to sterile water and mix thoroughly until a homogenous suspension is formed.
-
Add the D0060-319 powder to the vehicle.
-
Homogenize the suspension. Use a homogenizer or sonicator to ensure the compound is evenly dispersed in the vehicle. The final formulation should be a uniform suspension.
-
Store the formulation appropriately. Store at 4°C and protect from light. Prepare fresh formulation as needed, typically every few days, to ensure stability.
In Vivo Efficacy Study in a Mouse Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., CB-17 SCID, NSG) are suitable for establishing human leukemia xenografts.
Cell Lines:
-
Human leukemia cell lines with MLL rearrangements (e.g., MV4-11, MOLM-13).
Procedure:
-
Cell Culture: Culture the selected leukemia cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer D0060-319 formulation or vehicle control orally via gavage once daily.
-
The volume of administration should be based on the body weight of each mouse.
-
-
Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines, or at the end of the study period.
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: Menin-MLL Signaling Pathway and Inhibition by D0060-319.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
References
Application Notes and Protocols: Colony Formation Assay with Menin-MLL Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of Menin-MLL inhibitor 31 on the clonogenic survival of leukemia cells, particularly those with MLL rearrangements or NPM1 mutations. The colony formation assay is a pivotal in vitro method to determine the long-term proliferative capacity of single cells following therapeutic intervention.
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain aggressive forms of acute leukemia, including those with MLL gene rearrangements (MLL-r) and nucleophosmin (NPM1) mutations.[1][2][3][4][5][6] Menin acts as an essential cofactor for the oncogenic activity of MLL fusion proteins, which aberrantly drive the expression of leukemogenic genes such as HOXA9 and MEIS1.[4][5][6][7][8][9][10] Disrupting the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy to reverse this oncogenic program, inducing differentiation and apoptosis in leukemia cells.[1][9][10]
This compound is a novel, potent, and selective small molecule designed to specifically block the Menin-MLL protein-protein interaction. This protocol details the use of a colony formation assay to evaluate the dose-dependent effect of this compound on the clonogenic survival of susceptible leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-r, and OCI-AML3 for NPM1c).
Signaling Pathway and Mechanism of Action
The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of pro-leukemic genes like HOXA9 and MEIS1.[7][8][9][11] Menin-MLL inhibitors, such as inhibitor 31, competitively bind to a pocket on Menin that is essential for its interaction with MLL.[1][11] This disruption displaces the MLL fusion protein from chromatin, leading to the downregulation of its target genes, which in turn results in cell cycle arrest, differentiation, and ultimately, a reduction in the leukemia-initiating cell population.[9][12]
Figure 1: Simplified signaling pathway of Menin-MLL interaction and its inhibition.
Experimental Protocol: Colony Formation Assay
This protocol is optimized for a 6-well plate format. Adjustments may be necessary for other plate sizes.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Fixation solution: Methanol or 4% Paraformaldehyde (PFA)
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
6-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
-
Cell counter (e.g., hemocytometer or automated counter)
Procedure:
-
Cell Preparation:
-
Culture leukemia cells to approximately 80% confluency.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion). Ensure cell viability is >95%.
-
Resuspend cells in fresh complete medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. A typical starting range is 500-2000 cells per well.
-
-
Cell Seeding:
-
Add 2 mL of the cell suspension to each well of a 6-well plate.
-
Gently swirl the plate to ensure even distribution of cells.
-
Incubate the plate for 24 hours to allow cells to adhere (if applicable) and stabilize.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on similar inhibitors is 1 nM to 1 µM.[12]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Carefully remove the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of the inhibitor or vehicle.
-
Set up each condition in triplicate to ensure statistical validity.[13]
-
-
Incubation:
-
Incubate the plates for 7-14 days. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor colony formation under a microscope every 2-3 days. Do not disturb the plates unnecessarily.
-
If the medium changes color (indicating a pH change), a half-medium change can be carefully performed without dislodging the colonies.
-
-
Fixation and Staining:
-
After the incubation period, when colonies in the control wells are visible to the naked eye (typically >50 cells per colony), carefully aspirate the medium.
-
Gently wash the wells twice with 2 mL of PBS.
-
Add 1 mL of fixation solution (Methanol) to each well and incubate for 15-20 minutes at room temperature.[13]
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-40 minutes at room temperature.[13]
-
Remove the staining solution and gently wash the wells with deionized water until the background is clear.[13]
-
Allow the plates to air dry completely overnight.
-
-
Colony Counting and Analysis:
-
Scan the dried plates for a visual record.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[14] This can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Plating Efficiency (PE): PE (%) = (Number of colonies counted in control / Number of cells seeded in control) x 100
-
Surviving Fraction (SF): SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))
-
Experimental Workflow
Figure 2: Workflow for the colony formation assay with this compound.
Data Presentation
The quantitative data from the colony formation assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Colony Formation in MOLM-13 Cells
| Treatment Group | Concentration (nM) | Mean Colony Count (± SD) | Plating Efficiency (%) | Surviving Fraction | % Inhibition |
| Vehicle Control | 0 (DMSO) | 125 ± 8 | 12.5 | 1.00 | 0 |
| Inhibitor 31 | 1 | 102 ± 6 | - | 0.82 | 18 |
| Inhibitor 31 | 10 | 68 ± 5 | - | 0.54 | 46 |
| Inhibitor 31 | 100 | 21 ± 4 | - | 0.17 | 83 |
| Inhibitor 31 | 1000 | 3 ± 2 | - | 0.02 | 98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions. Seeding density for this example was 1000 cells/well.
Conclusion
The colony formation assay is a robust method for determining the long-term efficacy of this compound. A dose-dependent decrease in the surviving fraction of leukemia cells treated with the inhibitor provides strong preclinical evidence of its anti-leukemic activity. This assay is crucial for establishing effective dose ranges and for comparing the potency of different Menin-MLL inhibitors in development. The results from this assay can guide further in vivo studies and clinical trial design.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of menin-MLL1 inhibitors as a treatment for acute leukemia - American Chemical Society [acs.digitellinc.com]
- 3. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Colony Formation [protocols.io]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols: Western Blotting for Menin-MLL Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Menin and its MLL fusion target proteins by Western blot. The methodologies outlined below are compiled from established research protocols and are intended to serve as a comprehensive guide for studying the Menin-MLL protein interaction, a critical therapeutic target in certain forms of acute leukemia.[1][2][3][4]
Introduction
Menin, a product of the MEN1 gene, acts as a crucial oncogenic cofactor for Mixed Lineage Leukemia (MLL) fusion proteins in acute leukemias.[2][3] The interaction between Menin and the N-terminal fragment of MLL, which is retained in all MLL fusion proteins, is essential for the leukemogenic activity of these fusions.[1][5] This interaction upregulates the expression of target genes such as HOXA9 and MEIS1, leading to a blockage of hematopoietic differentiation and subsequent leukemic transformation.[1][3] Small-molecule inhibitors that disrupt the Menin-MLL interaction are a promising therapeutic strategy.[1][2] Western blotting is a fundamental technique to assess the expression levels of Menin, MLL fusion proteins, and their downstream targets, and to evaluate the efficacy of such inhibitors.[5][6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Western blotting of Menin and associated proteins. These values should be optimized for specific experimental conditions.
| Protein | Cell Lines | Lysis Buffer | Protein Loading (µg) | Primary Antibody Dilution | Approx. Molecular Weight (kDa) |
| Menin | MV4;11, THP-1, Jurkat, HEK293 | RIPA or High Salt Buffer | 20 - 50 | 1:500 - 1:1,000 | ~67 |
| MLL-AF9 | HEK293 (transfected), MOLM-13 | RIPA Buffer | 30 - 50 | Varies by antibody | >200 (fusion protein) |
| β-actin | MV4;11, THP-1 | RIPA Buffer | 20 - 30 | 1:1,000 - 1:5,000 | ~42 |
| GAPDH | MOLM-13 | RIPA Buffer | 20 - 30 | 1:1,000 - 1:5,000 | ~37 |
| HSP90 | MLL-AF9 cells | RIPA Buffer | 20 - 30 | Varies by antibody | ~90 |
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is suitable for suspension cell lines commonly used in MLL-rearranged leukemia research (e.g., MV4;11, THP-1, MOLM-13).
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (or a high salt/sonication buffer for chromatin-bound proteins)[7]
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper (for adherent cells if applicable)
-
Microcentrifuge tubes, pre-cooled
-
Microcentrifuge
Procedure:
-
Harvest cells by centrifugation at 300g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the PBS and resuspend the cell pellet in ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10^7 cells.
-
Incubate the cell suspension on ice for 30 minutes with gentle agitation.
-
For chromatin-bound proteins like Menin, sonication may be required to ensure complete nuclear lysis and protein solubilization.[7]
-
Clarify the lysate by centrifugation at 12,000 rpm for 20 minutes at 4°C in a microcentrifuge.[8]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-cooled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
Materials:
-
Protein lysate
-
2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)[9]
-
Tris-Glycine SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table above)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents[5]
Procedure:
-
Dilute the protein lysate to the desired concentration with lysis buffer and mix with an equal volume of 2x Laemmli sample buffer.[8]
-
Denature the samples by boiling at 95-100°C for 5 minutes.[8]
-
Load 10-50 µg of protein per lane into the wells of an SDS-PAGE gel.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagents according to the manufacturer's instructions and apply to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. For quantitative analysis, use software like ImageJ to measure band intensity.[5]
Visualizations
Caption: Signaling pathway of the Menin-MLL interaction in leukemia.
Caption: Experimental workflow for Western blot analysis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. activemotif.jp [activemotif.jp]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for RT-qPCR Analysis of HOXA9 and MEIS1 Expression Following Menin-MLL Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for quantifying the messenger RNA (mRNA) levels of Homeobox A9 (HOXA9) and Meis homeobox 1 (MEIS1) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This method is essential for evaluating the efficacy of Menin-Mixed Lineage Leukemia (MLL) inhibitors, which are designed to disrupt the protein-protein interaction critical for the leukemogenic activity of MLL fusion proteins. The aberrant upregulation of HOXA9 and its cofactor MEIS1 is a hallmark of MLL-rearranged leukemias, and their downregulation serves as a key biomarker for the on-target activity of Menin-MLL inhibitors.[1][2][3]
Introduction
Chromosomal translocations involving the MLL gene are common drivers of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] The resulting MLL fusion proteins require interaction with the protein menin to drive the expression of downstream target genes, most notably HOXA9 and MEIS1, which are critical for leukemic transformation and maintenance.[1][2][4] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy.[1][3][5] These inhibitors have been shown to specifically downregulate the expression of HOXA9 and MEIS1, leading to cell differentiation, apoptosis, and a reversal of the leukemogenic phenotype.[1][5] Therefore, accurate and reproducible quantification of HOXA9 and MEIS1 mRNA levels is a critical step in the preclinical and clinical development of Menin-MLL inhibitors.
Data Presentation: Efficacy of Menin-MLL Inhibitors
The following tables summarize the quantitative effects of various Menin-MLL inhibitors on the expression of HOXA9 and MEIS1 in different leukemia models.
Table 1: In Vitro Downregulation of HOXA9 and MEIS1 in Murine Leukemia Cells
| Cell Line | Inhibitor | Concentration | Treatment Duration | Hoxa9 Expression Reduction | Meis1 Expression Reduction | Reference |
| MLL-AF9 transformed BMCs | MI-2 | 12.5 µM | 6 days | >80% | >80% | [1] |
| MLL-AF9 transformed BMCs | MI-2 | 25 µM | 6 days | >80% | >80% | [1] |
| MLL-AF9 transformed BMCs | MI-463 | Not Specified | 6 days | Significant | Significant | [5] |
| MLL-AF9 transformed BMCs | MI-503 | Not Specified | 6 days | Significant | Significant | [5] |
BMCs: Bone Marrow Cells
Table 2: In Vitro Downregulation of HOXA9 and MEIS1 in Human Leukemia Cell Lines
| Cell Line | MLL Translocation | Inhibitor | Concentration | Treatment Duration | HOXA9 Expression Reduction | MEIS1 Expression Reduction | Reference |
| THP-1 | MLL-AF9 | MI-2 | Not Specified | Not Specified | Substantial | Substantial | [1] |
| THP-1 | MLL-AF9 | MI-3 | Not Specified | Not Specified | Substantial | Substantial | [1] |
| MV-4-11 | MLL-AF4 | MI-503 | Not Specified | Not Specified | Significant | Significant | [5] |
| MOLM-13 | MLL-AF9 | MI-3454 | ≤50 nM | Not Specified | Downregulated | Downregulated | [6] |
| MV-4-11 | MLL-AF4 | MI-3454 | ≤50 nM | Not Specified | Downregulated | Downregulated | [6] |
Table 3: In Vivo Downregulation of HOXA9 and MEIS1
| Model | Inhibitor | Outcome | Reference |
| MV4;11 Xenograft | MI-503 / MI-463 | Significant reduction in HOXA9 and MEIS1 expression in tumors | [5] |
| MLL-AF9 Mouse Model | MI-463 | Reduced expression of HOXA9 and MEIS1 | [5] |
| MLL-rearranged PDX | MI-3454 | Marked reduction (>30-fold) in Meis1 expression; substantial reduction in Hoxa9 | [6] |
PDX: Patient-Derived Xenograft
Experimental Protocols
This section provides a detailed methodology for the RT-qPCR analysis of HOXA9 and MEIS1 gene expression following treatment with a Menin-MLL inhibitor.
Protocol 1: Total RNA Extraction
High-quality, intact RNA is crucial for accurate gene expression analysis.[7]
-
Cell Lysis: Lyse cultured cells (e.g., MV-4-11, MOLM-13, or primary patient samples) treated with the Menin-MLL inhibitor or vehicle control using a lysis reagent such as TRIzol™ or a column-based kit (e.g., RNeasy Kit, Qiagen).
-
Homogenization: Ensure complete homogenization of the lysate to release all RNA.
-
Phase Separation (for TRIzol): Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 2: cDNA Synthesis (Reverse Transcription)
This two-step RT-qPCR protocol involves the initial conversion of RNA to complementary DNA (cDNA).[8][9]
-
DNase Treatment (Optional but Recommended): To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I.
-
Reverse Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following components on ice:
-
Total RNA (e.g., 1 µg)
-
Random hexamers and/or oligo(dT) primers
-
dNTP mix
-
Reverse Transcriptase Buffer
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme
-
Nuclease-free water to the final volume.
-
-
Incubation: Perform the reverse transcription reaction in a thermocycler using the manufacturer's recommended program (e.g., priming at 25°C for 5 min, reverse transcription at 42-50°C for 30-60 min, and inactivation at 70-85°C for 5 min).
-
cDNA Dilution: The resulting cDNA can be used directly or diluted (e.g., 1:10 or 1:20) with nuclease-free water for the qPCR step.[9] Store cDNA at -20°C.
Protocol 3: Quantitative PCR (qPCR)
This step amplifies and quantifies the target cDNA sequences.
-
Primer Selection: Use validated primers for HOXA9, MEIS1, and a stable reference gene (e.g., GAPDH, ACTB, B2M).
Table 4: Validated RT-qPCR Primer Sequences
Gene Species Forward Primer (5' - 3') Reverse Primer (5' - 3') Reference HOXA9 Human CCCTGACTGACTATGCTTGTGGTTC CTTGTCTCCGCCGCTCTCATTC [10] HOXA9 Human AAGCAGTTGGCACAAGACACGG CTGCTCGGTTGGACTGGTCTAT [11] Hoxa9 Mouse GCCTTCTCCGAAAACAATGCCG TTCCGAGTGGAGCGAGCATGTA [12] MEIS1 Human AAGCAGTTGGCACAAGACACGG CTGCTCGGTTGGACTGGTCTAT [11] Meis1 Mouse GCAGTTGGCACAAGATACAGGAC ACTGCTCGGTTGGACTGGTCTA [13] GAPDH Human ACCACAGTCCATGCCATCAC TCCACCACCCTGTTGCTGTA [10] -
qPCR Reaction Setup: Prepare a master mix for each primer set on ice to ensure consistency. For each reaction, combine:
-
SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Diluted cDNA template
-
Nuclease-free water to the final volume.
-
-
qPCR Program: Perform the qPCR in a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.[14]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq value of the target gene (HOXA9 or MEIS1) to the Cq value of the reference gene (ΔCq).
-
Calculate the relative gene expression using the 2-ΔΔCq method, comparing the inhibitor-treated samples to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Menin-MLL signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for RT-qPCR analysis.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumor suppressor menin regulates hematopoiesis and myeloid transformation by influencing Hox gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. clyte.tech [clyte.tech]
- 10. High HOXA9 gene expression predicts response to chemotherapy and prognosis of high-grade serous ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
- 13. origene.com [origene.com]
- 14. mcgill.ca [mcgill.ca]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements or NPM1 mutations. These small molecules function by disrupting the critical protein-protein interaction between Menin and the MLL fusion proteins, which is essential for the leukemogenic activity of these oncogenes.[1][2][3] This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2]
This document provides detailed application notes and protocols for the analysis of apoptosis induced by Menin-MLL inhibitors using flow cytometry. While the specific inhibitor "MI-31" is noted for its high potency with an IC50 of 4.6 nM, publicly available data on its biological effects is limited.[4] Therefore, this document will utilize data from other well-characterized Menin-MLL inhibitors, such as MI-2, MI-503, and VTP50469, as representative examples of this drug class to illustrate the expected outcomes and methodologies.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method to assess the induction of apoptosis and distinguish it from necrosis.[5][6] These protocols are designed to guide researchers in accurately evaluating the apoptotic effects of Menin-MLL inhibitors on cancer cell lines.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the quantitative data on apoptosis induction by various Menin-MLL inhibitors in different leukemia cell lines.
Table 1: Apoptosis Induction by Menin-MLL Inhibitors in MV4;11 Cells
| Inhibitor | Concentration (µM) | Treatment Duration (hours) | % Annexin V Positive Cells (Apoptotic) | Citation |
| MI-2 | 25 | 48 | ~30% | [7] |
| MI-2 | 50 | 48 | ~45% | [7] |
| MI-2-2 | 10 | 72 | ~25% | [8] |
| MI-2-2 | 20 | 72 | ~40% | [8] |
Table 2: Apoptosis Induction by Menin-MLL Inhibitors in MLL-AF9 Transformed Bone Marrow Cells
| Inhibitor | Concentration (µM) | Treatment Duration (days) | % Annexin V Positive Cells (Apoptotic) | Citation |
| MI-463 | 5 | 7 | ~20% | [9] |
| MI-503 | 5 | 7 | ~25% | [9] |
Table 3: Dose-Dependent Apoptosis Induction by VTP50469 in MLL-rearranged B-ALL Cell Lines
| Cell Line | VTP50469 Concentration | Outcome | Citation |
| MLL-r B-ALL | Dose-dependent | Increased Apoptosis | [10] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Menin-MLL Inhibitor
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a suitable culture flask or plate at a density of 1 x 10^6 cells/mL in appropriate culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow them to acclimate.
-
Inhibitor Preparation: Prepare a stock solution of the Menin-MLL inhibitor (e.g., MI-31) in a suitable solvent, such as DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted inhibitor to the cell cultures. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment group.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard methods for apoptosis detection.[5][6][7][10][11]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA. Collect both the detached and floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes between washes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Mandatory Visualizations
Signaling Pathway of Menin-MLL Inhibition Leading to Apoptosis
Caption: Menin-MLL inhibitor blocks the oncogenic complex, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Step-by-step workflow for apoptosis analysis using flow cytometry.
Logical Relationship of Inhibitor Effect
Caption: Logical flow from inhibitor action to measurable apoptotic outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 7. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Staining of Differentiation Markers Following Menin-MLL Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias harboring MLL rearrangements (KMT2A-r) or NPM1 mutations.[1][2] These inhibitors function by disrupting the critical interaction between Menin and the MLL1 protein (or its fusion products), which is essential for the transcription of key downstream target genes like HOXA9 and MEIS1.[2][3][4] The abrogation of this interaction leads to a release from the differentiation block characteristic of these leukemias, inducing apoptosis and promoting the differentiation of leukemic blasts into more mature cells.[3][5] Monitoring the expression of cell surface differentiation markers is a critical method for assessing the pharmacological response to Menin-MLL inhibitors in both preclinical and clinical settings.[6][7]
These application notes provide detailed protocols for staining key differentiation markers in leukemia cell lines and primary patient samples following treatment with a Menin-MLL inhibitor.
Mechanism of Action: Menin-MLL Inhibition and Induction of Differentiation
The Menin-MLL interaction is a key driver of leukemogenesis in specific subtypes of acute leukemia.[8] MLL fusion proteins aberrantly recruit Menin to chromatin, leading to the upregulation of genes that promote proliferation and block differentiation, such as the HOX gene clusters and MEIS1.[2][4] Menin-MLL inhibitors competitively bind to Menin, preventing its interaction with MLL and displacing the complex from target gene promoters.[5] This leads to the downregulation of the leukemogenic gene expression program, releasing the cells from their differentiation arrest and promoting their maturation into myeloid or lymphoid lineages.[3][5][9]
Caption: Mechanism of Menin-MLL inhibitor action.
Quantitative Data Summary
Treatment with Menin-MLL inhibitors leads to a significant upregulation of myeloid and lymphoid differentiation markers. The following table summarizes representative quantitative data on the expression of these markers following inhibitor treatment.
| Cell Line/Patient Sample | Inhibitor | Treatment Duration | Differentiation Marker | Fold Change/Percent Positive Cells | Reference |
| MLL-rearranged MPAL primary samples | SNDX-5613 | Not Specified | CD11b, CD14, CD15 | Increased surface expression | [6] |
| MLL-rearranged MPAL primary samples | SNDX-5613 | Not Specified | CD20 (MS4A1 gene) | Dose-dependent increase | [6] |
| MLL-r AML patient-derived cells | DS-1594a·succinate | 7 days | CD11b | Increased expression | [1] |
| MLL-AF9 transformed BMCs | MI-2 and MI-3 | 7 days | CD11b | Substantial increase | [3] |
| MLL-AF9 transformed BMCs | MI-463 and MI-503 | 7 days | CD11b | Increased expression | [4] |
| MLLr and NPM1mut AML cell lines | DS-1594b | 5-10 days | CD11b, CD14, CD15 | Induced differentiation | [10] |
| KMT2A-rearranged AML cell lines | Revumenib | 7 and 14 days | CD14 | Significant increase | [11] |
Experimental Protocols
Protocol 1: Immunofluorescent Staining of Myeloid Differentiation Markers (CD11b, CD14) for Flow Cytometry
This protocol details the steps for staining leukemia cell lines or primary patient samples to assess the expression of myeloid differentiation markers following treatment with a Menin-MLL inhibitor.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11) or primary patient mononuclear cells
-
Menin-MLL inhibitor (e.g., SNDX-5613, Revumenib)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (e.g., FITC or PE conjugate)
-
Anti-human CD14 (e.g., APC or PerCP-Cy5.5 conjugate)
-
Isotype control antibodies corresponding to each fluorochrome
-
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed leukemia cells at a density of 0.5 x 10^6 cells/mL in appropriate cell culture medium.
-
Treat cells with the Menin-MLL inhibitor at the desired concentration range. Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired treatment duration (e.g., 5-10 days).[10]
-
-
Cell Harvesting and Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add 5 µL of Fc receptor blocking reagent to each tube.
-
Incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of fluorochrome-conjugated anti-CD11b and anti-CD14 antibodies to the appropriate tubes.
-
Add the corresponding isotype control antibodies to separate tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step once.
-
-
Viability Staining and Analysis:
-
Resuspend the cell pellet in 500 µL of cold FACS buffer.
-
Add a viability dye according to the manufacturer's instructions (e.g., 5 µL of 7-AAD).
-
Analyze the samples on a flow cytometer within 1 hour. Acquire a minimum of 10,000 events for each sample.
-
-
Data Analysis:
-
Gate on the viable, single-cell population.
-
Determine the percentage of CD11b and CD14 positive cells and the mean fluorescence intensity (MFI) for each marker in the treated and control groups.
-
Caption: Experimental workflow for staining differentiation markers.
Troubleshooting and Considerations
-
High Background Staining: Ensure adequate Fc receptor blocking and perform thorough washing steps. Titrate antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Low Signal: Confirm the expression of the target markers on the cell type being used. Check antibody viability and storage conditions. Increase incubation time with antibodies if necessary.
-
Cell Viability: Poor cell viability can lead to non-specific antibody binding. Handle cells gently and use a viability dye to exclude dead cells from the analysis.
-
Controls: Always include unstained cells, single-color controls for compensation, and isotype controls to set gates and account for non-specific antibody binding. A positive control cell line known to express the markers of interest is also recommended.
Conclusion
The analysis of differentiation marker expression is a robust method to evaluate the biological activity of Menin-MLL inhibitors. The protocols provided herein offer a standardized approach for researchers to assess the induction of myeloid differentiation in response to these novel therapeutic agents. Consistent application of these methods will aid in the preclinical and clinical development of Menin-MLL inhibitors for the treatment of acute leukemias.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. mdpi.com [mdpi.com]
Application Notes: Cell Viability Assay for Menin-MLL Inhibitor 31
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r).[1] Menin acts as an essential oncogenic cofactor, binding to the N-terminus of MLL fusion proteins and recruiting them to target genes, such as HOXA9 and MEIS1.[2][3][4] This leads to the upregulation of genes that promote hematopoietic cell proliferation and block differentiation, ultimately driving leukemogenesis.[4][5]
Menin-MLL inhibitors, such as the hypothetical "Inhibitor 31," are small molecules designed to disrupt this key protein-protein interaction.[1][2] By binding to Menin at the MLL interaction site, these inhibitors prevent the recruitment of MLL fusion proteins to chromatin, leading to the downregulation of their target genes.[6][7] Consequently, these inhibitors can selectively block the proliferation of MLL-rearranged leukemia cells, induce apoptosis, and promote myeloid differentiation.[7][8] Assessing the efficacy of these inhibitors requires robust and reproducible cell viability assays to quantify their cytotoxic and cytostatic effects on relevant cancer cell lines.
Mechanism of Action: Menin-MLL Inhibition
Menin-MLL inhibitors function by competitively blocking the binding of MLL and MLL-fusion proteins to Menin. This disruption has downstream effects on gene expression and cellular processes. The inhibitor occupies the binding pocket on Menin that MLL would normally use, leading to the suppression of the leukemogenic transcriptional program.[1]
Quantitative Data: Potency of Menin-MLL Inhibitors
The anti-proliferative activity of Menin-MLL inhibitors is typically evaluated across a panel of leukemia cell lines. Cell lines with MLL rearrangements (e.g., MOLM-13, MV-4-11, THP-1) are expected to be sensitive, while those without such rearrangements (e.g., K562, U937) serve as negative controls and are expected to be resistant.[9] The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are determined to quantify inhibitor potency.
Table 1: Anti-proliferative Activity (GI50) of Menin-MLL Inhibitors in MLL-r Cell Lines
| Inhibitor | MOLM-13 (MLL-AF9) | MV-4-11 (MLL-AF4) | Cell Line Type | Reference |
|---|---|---|---|---|
| MI-463 | ~200-500 nM | ~200-500 nM | Human AML | [9] |
| MI-503 | ~200-500 nM | ~200-500 nM | Human AML | [3][9] |
| VTP50469 | 13-37 nM | 13-37 nM | Human AML / ALL | [10] |
| MI-1481 | < 50 nM | < 50 nM | Human AML |[9] |
Table 2: Selectivity of Menin-MLL Inhibitors
| Inhibitor | MLL-AF9 Murine Cells (Sensitive) | K562 (Resistant) | U937 (Resistant) | Reference |
|---|---|---|---|---|
| MI-1481 | GI50 < 50 nM | No significant effect | No significant effect | [9] |
| VTP50469 | GI50 in low nM range | No significant effect | No significant effect |[10] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[12]
References
- 1. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Menin-MLL Inhibitor 31: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the use of Menin-MLL inhibitor 31, a potent small molecule antagonist of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. With a reported IC50 value of 4.6 nM, this inhibitor is a valuable tool for investigating the therapeutic potential of targeting the Menin-MLL axis in various cancers, particularly in acute leukemias with MLL rearrangements.[1] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Introduction
The interaction between the protein Menin and the N-terminal region of Mixed Lineage Leukemia (MLL) protein is a critical driver of leukemogenesis in cancers harboring MLL gene rearrangements.[2][3] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemic transformation.[4][5] this compound disrupts this key interaction, offering a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[6]
Product Information
| Product Name | This compound |
| Synonyms | Compound 18 |
| CAS Number | 2863656-86-2[1] |
| Molecular Formula | C₂₉H₃₂N₆O₂S |
| Molecular Weight | 528.67 |
| Purity | ≥98% (as determined by HPLC) |
| Appearance | A solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. For long-term storage, store in a desiccated environment. |
Mechanism of Action
This compound functions by competitively binding to a pocket on the Menin protein, thereby blocking its interaction with the MLL protein and MLL fusion proteins.[7] This disruption prevents the recruitment of the MLL histone methyltransferase complex to chromatin, leading to the downregulation of key target genes like HOXA9 and MEIS1.[4][5] The ultimate cellular effects include the induction of apoptosis, cell differentiation, and a potent anti-proliferative activity in MLL-rearranged leukemia cells.[6]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of a Menin-MLL inhibitor with properties highly similar to this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| Fluorescence Polarization | - | IC50 (Menin-MLL Interaction) | 7.46 nM | [7] |
| Cell Proliferation (CCK-8) | MV4-11 (MLL-AF4) | IC50 | 4.0 nM | [7] |
| Cell Proliferation (CCK-8) | MOLM-13 (MLL-AF9) | IC50 | 1.7 nM | [7] |
| Cell Proliferation (CCK-8) | Kasumi-1 (No MLL rearrangement) | IC50 | > 10 µM | [7] |
| Cell Proliferation (CCK-8) | K562 (No MLL rearrangement) | IC50 | > 10 µM | [7] |
| Cell Proliferation (CCK-8) | HL-60 (No MLL rearrangement) | IC50 | > 10 µM | [7] |
| Cell Proliferation (CCK-8) | KG-1 (No MLL rearrangement) | IC50 | > 10 µM | [7] |
| In vivo Xenograft (MV4-11) | CB-17 SCID Mice | Tumor Growth Inhibition (TGI) at 25 mg/kg | 82.97% | [7] |
| In vivo Xenograft (MV4-11) | CB-17 SCID Mice | Tumor Regression | at 50, 75, and 100 mg/kg | [7] |
Experimental Protocols
In Vitro Cell Proliferation Assay (CCK-8)
This protocol is adapted for determining the anti-proliferative activity of this compound in leukemia cell lines.
Materials:
-
This compound
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, Kasumi-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Culture: Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plates for 72-96 hours.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the Cell Proliferation (CCK-8) Assay.
Western Blot Analysis for Target Gene Expression
This protocol can be used to assess the effect of this compound on the protein levels of Menin and downstream targets.
Materials:
-
This compound
-
Leukemia cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Menin, anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat leukemia cells with varying concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., CB-17 SCID)
-
MV4-11 or MOLM-13 cells
-
Matrigel (optional)
-
Vehicle solution (e.g., as recommended by the supplier)
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously implant approximately 5 x 10⁶ MV4-11 or MOLM-13 cells (resuspended in PBS, optionally with Matrigel) into the flank of the mice.[7]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 25, 50, 75, 100 mg/kg) or vehicle to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily).[7]
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume in the control group reaches a certain size).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.
Where to Purchase
This compound can be purchased from various chemical suppliers specializing in research compounds. It is recommended to source from reputable vendors to ensure product quality and purity.
Recommended Vendors:
-
MedChemExpress: Offers this compound (Cat. No. HY-136331).[1]
-
Selleck Chemicals: Provides a range of Menin-MLL inhibitors.
-
Cayman Chemical: Supplies various inhibitors for cancer research.
It is advisable to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 5. Validate User [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Menin-MLL inhibitor 31 solubility issues and solutions
This guide provides technical support for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. Due to the limited public information specifically for "Menin-MLL inhibitor 31," this resource addresses common solubility issues and provides solutions applicable to the broader class of Menin-MLL inhibitors, using data from well-characterized compounds such as MI-2, MI-503, and VTP50469 as representative examples.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my Menin-MLL inhibitor. What are the recommended solvents?
A1: Most Menin-MLL inhibitors exhibit poor solubility in aqueous solutions. The recommended primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For some inhibitors, ethanol may also be a suitable solvent. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
Q2: My Menin-MLL inhibitor precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue due to the low aqueous solubility of these compounds. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity. However, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain solubility.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the inhibitor stock solution.
-
Rapid Mixing: Add the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually decrease the DMSO concentration.
-
Use of Surfactants or Co-solvents: For in vivo formulations, and cautiously for in vitro assays, co-solvents like PEG300 and surfactants like Tween-80 can be used to improve solubility.
Q3: What is the recommended storage condition for Menin-MLL inhibitor stock solutions?
A3: Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution can be stable for up to a year.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Poor quality or hydrated DMSO. | Use fresh, anhydrous (hygroscopic) DMSO. Gentle warming in a 50°C water bath or sonication can also aid dissolution. |
| Precipitation in cell culture medium. | Low aqueous solubility of the inhibitor. | See FAQ Q2. Consider reducing the final concentration of the inhibitor in your experiment if solubility limits are being exceeded. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the inhibitor. | Visually inspect your working solutions for any precipitates before adding them to your experiment. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed at low inhibitor concentrations. | High final DMSO concentration. | Prepare a more concentrated stock solution to reduce the volume added to the cell culture, thereby lowering the final DMSO percentage. |
Solubility Data for Representative Menin-MLL Inhibitors
The following tables summarize the solubility of several well-characterized Menin-MLL inhibitors in various solvents.
Table 1: Solubility in Common Solvents
| Inhibitor | DMSO | Ethanol | Water | Other |
| MI-2 | 10 mg/mL, 75 mg/mL | 10 mg/mL, 75 mg/mL | Insoluble | DMF: 16 mg/mL |
| MI-3 | 19 mg/mL | 19 mg/mL | Insoluble | |
| MI-503 | 25 mg/mL, 100 mg/mL | 15 mg/mL | Insoluble | |
| VTP50469 | ≥10 mg/mL, 100 mg/mL, 125 mg/mL | Sparingly soluble (1-10 mg/mL) |
Table 2: Formulations for In Vitro and In Vivo Studies
| Inhibitor | Formulation | Achieved Solubility/Concentration |
| MI-2 | 2% DMSO, 30% PEG300, 2% Tween-80, 66% ddH2O | Working solution from a 150 mg/mL DMSO stock |
| MI-3 | 5% DMSO, 95% Corn oil | 1.0 mg/mL |
| MI-503 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | Working solution from a 10 mg/mL DMSO stock |
| VTP50469 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL |
| VTP50469 | 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of MI-503
Materials:
-
MI-503 powder (MW: 564.63 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.65 mg of MI-503 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Once dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of MI-503 in Cell Culture Medium
Materials:
-
10 mM MI-503 DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This will result in a 100 µM solution. Mix well by pipetting.
-
Prepare the final 10 µM working solution by performing a 1:10 dilution of the intermediate stock. Add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium.
-
The final DMSO concentration in the 10 µM working solution will be 0.1%.
-
Use the working solution immediately or store at 4°C for a short period (use within the same day).
Visualizations
Caption: Workflow for preparing Menin-MLL inhibitor solutions.
Caption: Inhibition of the Menin-MLL interaction.
Technical Support Center: Menin-MLL Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Menin-MLL inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Menin-MLL inhibitors?
A1: While generally selective, some Menin-MLL inhibitors have reported off-target effects. A key concern is the potential for QTc prolongation, which has been observed as an asymptomatic Grade 3 adverse event in clinical studies of some inhibitors.[1] Another common class-wide effect is differentiation syndrome, which is typically manageable with standard care.[1][2] It is crucial to consult the specific datasheet for the inhibitor you are using and consider screening for cardiac ion channel activity in relevant cellular models. One study on inhibitor D0060-319 showed no cross-reactivity with 44 other molecular targets at a 10 μM concentration, suggesting high selectivity for some compounds in this class.[3]
Q2: My Menin-MLL inhibitor is showing lower than expected potency in my cell-based assays. What could be the issue?
A2: Several factors could contribute to reduced potency. First, ensure the cell line you are using is appropriate. Menin-MLL inhibitors are most effective in cell lines with MLL rearrangements (e.g., MOLM-13, MV4-11) or NPM1 mutations.[3][4] Their anti-proliferative activity is significantly lower in cell lines lacking these genetic markers.[3] Second, verify the stability and proper storage of your compound, as degradation can lead to decreased activity. Finally, consider the possibility of acquired resistance, which can occur through mutations in the Menin gene or other epigenetic mechanisms.[5]
Q3: How can I confirm that the observed cellular effects are due to on-target inhibition of the Menin-MLL interaction?
A3: To validate on-target activity, it is recommended to perform a combination of biochemical and cellular assays. A co-immunoprecipitation (co-IP) experiment can directly demonstrate the disruption of the Menin-MLL fusion protein interaction within the cell.[6][7] Additionally, assessing the downregulation of known MLL fusion target genes, such as HOXA9 and MEIS1, via quantitative RT-PCR is a strong indicator of on-target pathway modulation.[4][6][8] Using a structurally related but inactive control compound can also help differentiate specific from non-specific effects.[6]
Q4: What is differentiation syndrome and how can I manage it in my in vitro or in vivo experiments?
A4: Differentiation syndrome is an adverse event associated with therapies that induce differentiation of leukemic cells.[2] In vitro, you may observe morphological changes consistent with myeloid differentiation (e.g., increased CD11b expression).[4] In vivo, it can manifest as a cytokine storm affecting various organs.[2] For in vivo studies, careful monitoring of animal health is crucial. If signs of differentiation syndrome appear, treatment may need to be temporarily halted or the dose adjusted. In clinical settings, it is managed with corticosteroids.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Fluorescence Polarization (FP) Binding Assays
| Potential Cause | Troubleshooting Step |
| Incorrect protein or peptide concentration | Verify the concentration of your Menin protein and fluorescently labeled MLL-derived peptide using a reliable protein quantification method. |
| Buffer incompatibility | Ensure your assay buffer conditions (pH, salt concentration) are optimal for the Menin-MLL interaction. Refer to established protocols. |
| Compound precipitation | Visually inspect your assay plate for any signs of compound precipitation. If observed, consider reducing the compound concentration or using a different solvent. |
| Instrument settings | Optimize the gain and other settings on your fluorescence polarization reader to ensure a stable and robust signal window. |
Issue 2: High Background in Co-Immunoprecipitation (co-IP) Assays
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding | Use a high-quality antibody specific to your tagged protein or endogenous Menin/MLL. Include an isotype control to assess non-specific binding. |
| Insufficient washing | Increase the number and stringency of your wash steps after antibody incubation to remove non-specifically bound proteins. |
| Cell lysis conditions | Optimize your lysis buffer to ensure efficient cell lysis without disrupting the protein-protein interaction of interest. |
Quantitative Data Summary
Table 1: In Vitro Potency of Various Menin-MLL Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50/GI50 | Reference |
| D0060-319 | FP Binding Assay | - | 7.46 nM | [3] |
| D0060-319 | Anti-proliferation | MV4-11 | 4.0 nM | [3] |
| D0060-319 | Anti-proliferation | MOLM-13 | 1.7 nM | [3] |
| MI-2 | Cell Growth | MLL-AF9 transduced BMC | > 50 µM (inactive control) | [6] |
| MI-503 | Anti-proliferation | MLL leukemia cells | 200–500 nM | [9] |
| Compound 28 (MI-1481) | Anti-proliferation | MLL-AF9 leukemia cells | 30–60 nM | [9] |
| MIV-6R | FP Binding Assay | - | 56 nM | [10] |
| MI-3454 | Anti-proliferation | MLL-ENL/AF4/AF9 cells | 7-27 nM | [11] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to screen for and characterize inhibitors of the Menin-MLL interaction.
-
Reagents : Purified full-length Menin protein, fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL).
-
Procedure :
-
Incubate a constant concentration of Menin and the fluorescently labeled MLL peptide in an appropriate assay buffer.
-
Add varying concentrations of the test inhibitor.
-
Allow the reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis : A decrease in fluorescence polarization indicates displacement of the labeled peptide from Menin by the inhibitor. The IC50 value can be calculated by fitting the data to a dose-response curve.
Co-Immunoprecipitation (co-IP)
This method is used to verify the disruption of the Menin-MLL interaction in a cellular context.
-
Cell Culture and Treatment : Culture cells (e.g., HEK293 transfected with Flag-MLL-AF9) and treat with the Menin-MLL inhibitor or a vehicle control for a specified time.
-
Cell Lysis : Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation : Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-Flag for tagged MLL-AF9).
-
Immune Complex Capture : Add protein A/G beads to capture the antibody-protein complexes.
-
Washing : Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting : Elute the proteins from the beads and analyze by Western blotting using antibodies against both Menin and the MLL fusion protein. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Visualizations
Caption: Mechanism of action of Menin-MLL inhibitors.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. cms.syndax.com [cms.syndax.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. ascopubs.org [ascopubs.org]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Optimizing Menin-MLL Inhibitor 31 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Menin-MLL inhibitor 31 and related compounds for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Menin-MLL inhibitors?
Menin is a nuclear protein that acts as a critical oncogenic cofactor for Mixed Lineage Leukemia (MLL) fusion proteins, which are drivers of acute leukemias.[1][2] Menin binds to the N-terminus of MLL, a region retained in all MLL fusion proteins, and this interaction is essential for the recruitment of the MLL fusion complex to target genes, including HOXA9 and MEIS1.[3] This leads to aberrant gene expression, enhanced cell proliferation, and a block in hematopoietic differentiation, ultimately driving leukemogenesis.[3][4] Menin-MLL inhibitors are small molecules designed to disrupt this critical protein-protein interaction.[2] By binding to menin, these inhibitors prevent its association with MLL fusion proteins, leading to the downregulation of oncogenic target genes, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[4][5]
Q2: Which cell lines are sensitive to Menin-MLL inhibitors?
Cell lines harboring MLL gene rearrangements (MLL-r) are particularly sensitive to Menin-MLL inhibitors. These include various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines. In contrast, cell lines with wild-type MLL are generally insensitive.[5][6]
Q3: How do I determine the optimal concentration of a Menin-MLL inhibitor for my cell line?
The optimal concentration, often represented as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition), is cell line-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line. A typical starting point is to test a range of concentrations from low nanomolar to micromolar.
Troubleshooting Guide
Issue 1: No significant inhibition of cell proliferation observed.
-
Possible Cause 1: Insensitive Cell Line.
-
Troubleshooting: Confirm that your cell line has an MLL rearrangement. Cell lines without this specific genetic alteration are generally resistant to Menin-MLL inhibitors.[6] For example, cell lines like Kasumi-1, K562, and HL-60, which lack MLL rearrangements, show significantly higher IC50 values (>10 µM) compared to MLL-rearranged lines like MV4-11 and MOLM-13.[6]
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Troubleshooting: Perform a dose-response curve with a broader range of concentrations. Consult published data for typical IC50 values for your cell line as a reference. See the data summary tables below for guidance.
-
-
Possible Cause 3: Inadequate Incubation Time.
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting: Ensure consistent cell density at the time of plating, maintain a regular cell passage schedule, and monitor for mycoplasma contamination. Use cells within a low passage number for all experiments.[10]
-
-
Possible Cause 2: Inhibitor Instability.
-
Troubleshooting: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: Discrepancy between cell viability results and target gene expression.
-
Possible Cause: Early-stage cellular response.
-
Troubleshooting: Downregulation of MLL target genes like HOXA9 and MEIS1 is an early event following Menin-MLL inhibitor treatment and can often be detected before significant changes in cell viability.[5][11] Perform a time-course experiment analyzing both gene expression (e.g., by qRT-PCR) and cell viability at different time points (e.g., 6, 24, 48, 72 hours) to correlate the molecular and cellular responses.[7]
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50/GI50) of Various Menin-MLL Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | MLL Status | IC50/GI50 (nM) | Reference |
| D0060-319 | MV4-11 | MLL-AF4 | 4.0 | [6] |
| D0060-319 | MOLM-13 | MLL-AF9 | 1.7 | [6] |
| D0060-319 | Kasumi-1 | Wild-Type | >10,000 | [6] |
| D0060-319 | K562 | Wild-Type | >10,000 | [6] |
| D0060-319 | HL-60 | Wild-Type | >10,000 | [6] |
| D0060-319 | KG-1 | Wild-Type | >10,000 | [6] |
| M-808 | MOLM-13 | MLL-AF9 | 1 | [12] |
| M-808 | MV-4-11 | MLL-AF4 | 4 | [12] |
| M-525 | MV-4-11 | MLL-AF4 | 3 | [12] |
| M-1121 | MV-4-11 | MLL-AF4 | 10.3 | [12] |
| M-1121 | MOLM-13 | MLL-AF9 | 51.5 | [12] |
| MI-3454 | MLL-r cells | MLL-r | 7 - 27 | [12] |
| MI-503 | MLL-r cells | MLL-r | 14.7 | [12] |
| MI-463 | MLL-r cells | MLL-r | 15.3 | [12] |
| MI-538 | MV-4-11 | MLL-AF4 | 21 | [12] |
| MI-2 | MV4;11 | MLL-AF4 | 9,500 | [4] |
| MI-2 | KOPN-8 | MLL-ENL | 7,200 | [4] |
| MI-2 | ML-2 | MLL-AF6 | 8,700 | [4] |
| MI-2-2 | MV4;11 | MLL-AF4 | 3,000 | [9] |
| VTP50469 | MOLM13 | MLL-AF9 | 0.8 ± 0.2 | [5] |
| VTP50469 | MV4;11 | MLL-AF4 | 1.6 ± 0.5 | [5] |
| VTP50469 | KOPN8 | MLL-ENL | 1.2 ± 0.2 | [5] |
| VTP50469 | HL-60 | Wild-Type | >1000 | [5] |
| VTP50469 | K562 | Wild-Type | >1000 | [5] |
| Compound 27 | MLL-AF9 cells | MLL-AF9 | 83 | [13] |
| Compound 27 | MV4;11 | MLL-AF4 | 170 | [13] |
| Compound 27 | MOLM13 | MLL-AF9 | 270 | [13] |
| Compound 7 | MV4;11 | MLL-AF4 | 798 | [11] |
| Compound 7 | MOLM-13 | MLL-AF9 | 840 | [11] |
| M-525 | MLL-r cells | MLL-r | 2.3 - 31.3 | [7] |
| M-525 | Wild-Type cells | Wild-Type | 900 - 6,500 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is adapted from methodologies described in multiple studies.[5][8][9]
-
Cell Plating: Plate cells in a 96-well flat-bottom microtiter plate at a density of 1 x 10^5 cells/ml in 90 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor from a stock solution in DMSO. Add 10 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.25%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate in a 5% CO2 incubator at 37°C for 72 hours. For some inhibitors and cell lines, a longer incubation period may be necessary.[7]
-
Assay:
-
For MTT assay: Use a commercially available MTT cell proliferation assay kit according to the manufacturer's instructions.
-
For CellTiter-Glo assay: Use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50/GI50 values.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is based on methods for assessing the downstream effects of Menin-MLL inhibition.[4][11]
-
Cell Treatment: Treat cells with the desired concentrations of the Menin-MLL inhibitor or vehicle control for the specified duration (e.g., 6, 24, or 48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
Caption: Signaling pathway of Menin-MLL interaction and its inhibition.
Caption: Workflow for determining inhibitor IC50.
References
- 1. Unraveling the Menin Mystery to Halt Cancer Growth - Dana-Farber [physicianresources.dana-farber.org]
- 2. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 3. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting resistance to Menin-MLL inhibitor 31 in vitro
Welcome to the technical support center for troubleshooting resistance to Menin-MLL inhibitors in vitro. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the use of Menin-MLL inhibitors and potential resistance mechanisms.
Q1: What is the primary mechanism of action for Menin-MLL inhibitors?
Menin-MLL inhibitors are small molecules designed to disrupt the protein-protein interaction between Menin and the MLL1 (KMT2A) protein or its oncogenic fusion proteins.[1][2] Menin acts as a critical scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1.[1][3][4] By blocking this interaction, these inhibitors prevent the transcriptional activation of these key oncogenes, leading to a block in leukemic cell proliferation, induction of apoptosis, and cellular differentiation.[5][6]
Q2: What are the known mechanisms of resistance to Menin-MLL inhibitors?
Resistance to Menin-MLL inhibitors can arise through both genetic and epigenetic mechanisms.
-
Genetic Resistance: Mutations in the MEN1 gene, which encodes the Menin protein, can prevent the inhibitor from binding to its target.[7] These mutations often occur at the drug-binding interface but do not disrupt the natural interaction with MLL1, allowing the oncogenic signaling to persist.[7]
-
Epigenetic Resistance: Resistance can also occur without genetic mutations in MEN1.[7][8] These mechanisms can involve:
-
Activation of alternative oncogenic pathways: For instance, the aberrant activation of MYC has been identified as a key driver of resistance.[9][10]
-
Chromatin remodeling: Changes in the composition of protein complexes, such as the non-canonical polycomb repressive complex PRC1.1, can confer resistance.[8][9][10]
-
Lineage switching: KMT2A-rearranged leukemias can evade therapy by switching from a lymphoid to a myeloid lineage, a process that can be driven by dynamic changes in oncoprotein binding to chromatin.[11][12]
-
Transcriptional reprogramming: Some resistant cells show a decreased expression of MLL target genes but an increased expression of myeloid differentiation genes, suggesting a state that is tolerant to a reduced Menin-MLL1 gene expression program.[7]
-
Q3: What are the expected phenotypic outcomes of successful Menin-MLL inhibition in sensitive cell lines?
In sensitive MLL-rearranged (MLL-r) leukemia cell lines, successful treatment with a Menin-MLL inhibitor like VTP50469 is expected to result in:
-
Inhibition of cell proliferation: A dose-dependent decrease in the growth of MLL-r cell lines.[13]
-
Induction of apoptosis: Particularly in MLL-r B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[6][13]
-
Induction of differentiation: MLL-r acute myeloid leukemia (AML) cell lines typically undergo dose-dependent differentiation, often indicated by an increase in cell surface markers like CD11b.[6][13]
-
Downregulation of MLL target genes: A rapid decrease in the expression of genes such as MEIS1, PBX3, and MEF2C.[6]
Q4: How do I select the appropriate concentration range for my in vitro experiments?
The effective concentration of a Menin-MLL inhibitor can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For example, the Menin-MLL inhibitor VTP50469 has shown IC50 values in the low nanomolar range for various MLL-r cell lines.[13] A good starting point for a dose-ranging study would be to use serial dilutions with concentrations ranging from 10 nM to 100 µM in half-log10 steps.[14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vitro experiments with Menin-MLL inhibitors.
Problem 1: No or low cytotoxicity observed in a known sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the IC50 for your specific cell line and ensure you are using an appropriate concentration range. Perform a new dose-response curve if necessary.[14][15] |
| Cell Plating Density | The density at which cells are plated can affect drug response. Optimize the seeding density to ensure cells are in a logarithmic growth phase during the experiment.[16][17] |
| Duration of Drug Exposure | The effects of Menin-MLL inhibitors can be time-dependent. For some AML cell lines, differentiation may not be observed until 4-6 days of exposure.[6][13] Consider extending the duration of your assay. |
| Drug Stability | Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions of the compound for each experiment. |
Problem 2: High background signal in ChIP-seq or CUT&RUN experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and/or stringency of wash steps to remove non-specifically bound proteins.[18] |
| Too Much Antibody | Using an excessive amount of antibody can lead to non-specific binding. Titrate your antibody to determine the optimal concentration for your assay.[18][19] |
| Improper Cell Lysis | Incomplete or harsh cell lysis can lead to high background. Ensure you are using fresh, ice-cold lysis buffers with protease inhibitors.[20] |
| Poor Quality Beads | Low-quality protein A/G beads can contribute to high background. Use high-quality beads and ensure they are properly blocked.[21] |
| DNA Shearing Issues (ChIP-seq) | For ChIP-seq, improper sonication can lead to a wide range of fragment sizes. Optimize sonication to achieve fragments between 200-1000 bp.[21] |
| Bead Clumping (CUT&RUN) | Clumping of Concanavalin A beads can be caused by the release of DNA from lysed nuclei. A light fixation (0.1% formaldehyde for 2 minutes) may help, but be aware that this could affect epitope availability. Using a nutator for mixing instead of end-over-end rotation can also reduce clumping. |
Problem 3: Low signal or yield in ChIP-seq or CUT&RUN experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient Starting Material | For ChIP-seq, a recommended starting amount is 25 µg of chromatin per immunoprecipitation.[21] For CUT&RUN, using at least 100,000 cells is recommended for detectable DNA yields.[19] |
| Inefficient Antibody | Not all antibodies are suitable for ChIP or CUT&RUN. Use an antibody that has been validated for the specific application.[18][19] |
| Over-crosslinking (ChIP-seq) | Excessive formaldehyde fixation can mask epitopes. Reduce the fixation time and quench with glycine.[21] |
| Suboptimal Digestion (CUT&RUN) | Ensure that the pAG-MNase is active by adding calcium chloride and performing the digestion at 4°C for 30 minutes.[19] |
| Low Abundance Target | For low-abundance transcription factors, increasing the amount of antibody or starting material may be necessary.[22] |
Problem 4: Inconsistent results in RNA-seq data when analyzing drug resistance.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure that both sensitive and resistant cell lines are cultured under identical conditions to minimize variability not related to drug resistance. |
| Timing of RNA Extraction | The timing of RNA extraction after drug treatment is critical. Early time points may reveal immediate transcriptional responses, while later time points may show more stable changes associated with resistance.[6] |
| Batch Effects | Prepare and sequence all samples (sensitive, resistant, treated, and untreated) in the same batch to minimize technical variability. |
| Data Analysis Pipeline | Use a consistent and appropriate bioinformatics pipeline for all samples. This includes steps for quality control, alignment, and differential gene expression analysis.[23][24] |
Quantitative Data Summary
The following table summarizes the in vitro activity of various Menin-MLL inhibitors in different leukemia cell lines.
| Inhibitor | Cell Line | MLL Fusion | Assay Type | IC50 | Reference |
| Menin-MLL inhibitor 31 | - | - | Biochemical | 4.6 nM | [25] |
| MI-2 | MV-4-11 | MLL-AF4 | Proliferation | 446 nM | [2] |
| MI-3 | MV-4-11 | MLL-AF4 | Proliferation | 648 nM | [2] |
| VTP50469 | MOLM13 | MLL-AF9 | Proliferation | 13 nM | [13] |
| VTP50469 | MV4;11 | MLL-AF4 | Proliferation | 17 nM | [13] |
| VTP50469 | RS4;11 | MLL-AF4 | Proliferation | 25 nM | [13] |
| VTP50469 | THP1 | MLL-AF9 | Proliferation | 37 nM | [13] |
| D0060-319 | MV4-11 | MLL fusion | Proliferation | 4.0 nM | [26] |
| D0060-319 | MOLM-13 | MLL fusion | Proliferation | 1.7 nM | [26] |
Experimental Protocols
Protocol 1: In Vitro Drug Sensitivity Assay
This protocol describes a general method for determining the IC50 of a Menin-MLL inhibitor in a leukemia cell line using an endpoint assay.[17]
Materials:
-
Leukemia cell line of interest
-
Complete growth medium
-
Menin-MLL inhibitor stock solution (e.g., in DMSO)
-
96-well flat-bottom culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to mid-log phase.
-
Determine the optimal seeding density to ensure cells remain in logarithmic growth for the duration of the assay (typically 24-72 hours).[16] A common range is 5,000-20,000 cells per well in 100 µL of medium.[16]
-
Plate the cells in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Drug Dilution Preparation:
-
Prepare a serial dilution of the Menin-MLL inhibitor in complete growth medium. A common approach is to use half-log10 dilutions.[14]
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
-
Drug Treatment:
-
Add 100 µL of the drug dilutions to the corresponding wells of the 96-well plate containing the cells.
-
Include wells with untreated cells as a positive control for 100% viability and wells with medium only as a blank control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank control values from all other readings.
-
Normalize the data to the untreated control (100% viability).
-
Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol for performing ChIP to assess protein-DNA interactions.
Materials:
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
ChIP-validated antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells on ice using lysis buffer.
-
Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin to an average size of 200-1000 bp.[21]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the ChIP-validated antibody.
-
Add protein A/G beads and incubate for an additional 2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat the sample with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR or sent for next-generation sequencing (ChIP-seq).
-
Visualizations
Signaling Pathway and Resistance Mechanisms
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 19. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Chapter 19 CUT&RUN and CUT&Tag | Choosing Genomics Tools [hutchdatascience.org]
- 23. Integration of Single-Cell RNA-Sequencing and Network Analysis to Investigate Mechanisms of Drug Resistance | Springer Nature Experiments [experiments.springernature.com]
- 24. Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. ascopubs.org [ascopubs.org]
How to minimize toxicity of Menin-MLL inhibitor 31 in vivo
Disclaimer: Publicly available information specifically on "Menin-MLL inhibitor 31" is limited. This guide leverages data from structurally and functionally similar Menin-MLL inhibitors to provide comprehensive support to researchers. The provided protocols and troubleshooting advice should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) with an IC50 value of 4.6 nM.[1] Menin is a crucial cofactor for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[2][3] By binding to Menin, the inhibitor disrupts its interaction with MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of leukemia cells.[4] Consequently, this inhibition induces differentiation and apoptosis in MLL-rearranged leukemia cells.[5]
Q2: What are the potential in vivo toxicities associated with Menin-MLL inhibitors?
While many preclinical studies report that Menin-MLL inhibitors are generally well-tolerated with minimal toxicity and no significant body weight loss[6], some potential toxicities have been identified, particularly in clinical settings. These include:
-
Differentiation Syndrome (DS): This is a known class effect of differentiating agents in leukemia. It is characterized by symptoms such as fever, respiratory distress, and fluid retention. In clinical studies of Menin inhibitors, DS has been observed but is generally manageable.[7]
-
QTc Prolongation: Some Menin inhibitors have been associated with prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of cardiac arrhythmias.[7]
-
Cytopenias: Reductions in blood cell counts (neutropenia, thrombocytopenia, anemia) can occur.
-
Gastrointestinal Symptoms: Nausea, diarrhea, and vomiting are possible side effects.
It is crucial to monitor animals closely for any signs of these toxicities during in vivo studies.
Q3: How should I store and handle this compound?
For specific storage instructions, always refer to the Certificate of Analysis provided by the manufacturer. Generally, solid compounds should be stored at -20°C. For creating stock solutions, use a suitable solvent like DMSO. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my animal models.
-
Question: Is the dose too high?
-
Answer: The optimal therapeutic window can vary between different inhibitors and animal models. Consider performing a dose-titration study to identify the maximum tolerated dose (MTD). Review literature for doses used with similar Menin-MLL inhibitors in your specific cancer model.
-
-
Question: Is the vehicle causing toxicity?
-
Answer: Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity. Ensure the vehicle composition is appropriate and well-tolerated for the chosen route of administration.
-
-
Question: Could it be Differentiation Syndrome?
-
Answer: If you are using a leukemia model, be aware of the possibility of Differentiation Syndrome. Monitor for symptoms like respiratory distress. Pathological analysis of tissues (e.g., lungs) at necropsy may be informative.
-
Issue 2: The inhibitor is not showing the expected efficacy in my in vivo model.
-
Question: Is the inhibitor reaching the target tissue?
-
Answer: If possible, perform pharmacokinetic (PK) studies to determine the inhibitor's concentration in plasma and tumor tissue. Poor bioavailability or rapid metabolism could limit efficacy.
-
-
Question: Is the dosing regimen optimal?
-
Question: Is there evidence of on-target activity?
-
Answer: Assess the expression of downstream target genes like HOXA9 and MEIS1 in tumor tissue from treated animals via qRT-PCR or RNA-seq. A lack of target gene modulation suggests a problem with drug exposure or a non-responsive tumor model.
-
-
Question: Has resistance developed?
-
Answer: While less common in initial studies, resistance can emerge. In clinical settings, mutations in the MEN1 gene have been identified as a mechanism of acquired resistance to some Menin inhibitors.
-
Issue 3: I am having trouble dissolving the inhibitor.
-
Question: What is the best solvent?
-
Answer: For in vitro studies, DMSO is commonly used to prepare high-concentration stock solutions. For in vivo administration, a multi-component vehicle is often necessary. A common vehicle formulation is a suspension in a solution such as 0.5% methylcellulose in water. Always check the manufacturer's recommendations and perform small-scale solubility tests.
-
-
Question: The inhibitor is precipitating in my dosing formulation. What can I do?
-
Answer: Try gentle warming and sonication to aid dissolution. If precipitation persists, you may need to adjust the vehicle composition. Adding a surfactant like Tween 80 (e.g., at 0.1-0.5%) can sometimes improve solubility and stability. Prepare the formulation fresh before each administration.
-
Quantitative Data Summary
The following tables summarize key quantitative data for various Menin-MLL inhibitors to provide a comparative reference.
Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Menin-MLL Interaction | 4.6 | N/A | [1] |
| D0060-319 | Menin-MLL Interaction | 7.46 | N/A | [2] |
| Proliferation | 1.7 | MOLM-13 | [2] | |
| Proliferation | 4.0 | MV4-11 | [2] | |
| MI-503 | Menin-MLL Interaction | ~15 | N/A | [9] |
| Proliferation | ~200-500 | MLL leukemia cells | [9] | |
| MI-3454 | Menin-MLL Interaction | 0.51 | N/A | [4] |
| VTP50469 | Proliferation | 13-37 | MLL-rearranged cells |
Table 2: In Vivo Efficacy of Selected Menin-MLL Inhibitors in Xenograft Models
| Inhibitor | Dose & Route | Mouse Model | Efficacy | Reference |
| D0060-319 | 25 mg/kg, twice daily | MV4-11 Xenograft | 82.97% Tumor Growth Inhibition (TGI) | [2] |
| 50, 75, 100 mg/kg, twice daily | MV4-11 Xenograft | Complete tumor regression | [2] | |
| 50, 75, 100 mg/kg, twice daily | MOLM-13 Xenograft | 81.08%, 88.47%, 90.26% TGI | ||
| MI-503 | 35 mg/kg, i.p., once daily | HepG2 & Hep3B Xenografts | >50% TGI | [6] |
| MI-3454 | 100 mg/kg, p.o., twice daily | PDX models of AML | Significant leukemia regression | [8] |
Visualizations
Signaling Pathway
Caption: Mechanism of Menin-MLL Inhibition.
Experimental Workflow
Caption: In Vivo Xenograft Study Workflow.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
Key Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Leukemia Xenograft Model
This protocol is adapted from methodologies used for inhibitors like D0060-319.[2]
-
Cell Culture: Culture human leukemia cells with an MLL rearrangement (e.g., MV4-11 or MOLM-13) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., CB-17 SCID or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 MV4-11 cells or 5 x 10^5 MOLM-13 cells in the right flank of each mouse.
-
Tumor Monitoring: Measure tumor volume twice weekly using calipers (Volume = (length x width^2) / 2).
-
Group Formation: When average tumor volume reaches 100-120 mm³, randomly assign mice to treatment and control groups (n=8-10 mice/group).
-
Inhibitor Formulation: Prepare the this compound formulation. For oral administration, this may be a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Prepare fresh daily. The vehicle group will receive the formulation without the inhibitor.
-
Administration: Administer the inhibitor at the desired doses (e.g., 25, 50, 75 mg/kg) and vehicle control via the chosen route (e.g., oral gavage) once or twice daily for 21 consecutive days.
-
Toxicity Monitoring: Record body weight twice weekly and observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Pharmacodynamic Analysis (Optional): A portion of the tumor tissue can be snap-frozen or placed in RNAlater for subsequent analysis of target gene expression (e.g., HOXA9, MEIS1) by qRT-PCR.
Protocol 2: Assessment of In Vivo Toxicity
This is a general protocol to assess the tolerability of the inhibitor.
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain used for efficacy studies (e.g., C57BL/6 or an immunocompromised strain).
-
Dosing: Administer this compound at several dose levels, including the therapeutic dose and 2-3 higher doses, for a prolonged period (e.g., 14-21 days). Include a vehicle control group.
-
Clinical Observations: Perform daily cage-side observations for any signs of morbidity or distress. Record body weights at least twice weekly.
-
Hematology: At the end of the treatment period, collect blood via cardiac puncture for a complete blood count (CBC) to assess for cytopenias.
-
Serum Chemistry: Analyze serum for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Histopathology: At necropsy, perform a gross examination of all major organs. Collect key organs (e.g., liver, kidney, spleen, bone marrow, heart) and fix them in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist. This will help identify any tissue damage or morphological changes.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Menin-MLL Inhibitor 31 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Menin-MLL inhibitor 31. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and reliability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule that disrupts the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[3] By blocking this interaction, the inhibitor prevents the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1.[2][4] This ultimately results in the inhibition of proliferation, induction of apoptosis, and cellular differentiation in leukemia cells harboring MLL rearrangements.[2][5]
Q2: What are the known resistance mechanisms to Menin-MLL inhibitors?
A2: Resistance to Menin-MLL inhibitors can emerge through both genetic and non-genetic mechanisms. A primary genetic cause is the acquisition of mutations in the MEN1 gene, which encodes the Menin protein.[6][7] These mutations can prevent the inhibitor from binding to Menin while preserving the interaction with MLL, thus rendering the inhibitor ineffective.[7][8] Non-genetic resistance can also occur, where leukemia cells adapt to the inhibitor's presence and bypass the need for the Menin-MLL interaction to maintain their leukemogenic state.[9]
Q3: Are there known off-target effects for Menin-MLL inhibitors?
A3: While this compound is designed to be highly specific, off-target activities have been reported for some Menin-MLL inhibitors, particularly earlier generation compounds.[4] It is crucial to include appropriate controls in your experiments, such as cell lines that do not depend on the Menin-MLL interaction, to identify potential off-target effects.
Troubleshooting Guides
Inconsistent Cell Viability/Proliferation Assay Results
Problem: High variability between replicates or experiments when assessing cell viability (e.g., using MTT, XTT, or CellTiter-Glo assays) after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure proper and consistent pipetting technique. Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.[10] |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells to prevent cell settling. Visually inspect plates after seeding to confirm even cell distribution.[10] |
| Edge Effects in Multi-well Plates | The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth.[10][11] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[10][11] |
| Inhibitor Instability or Degradation | Prepare fresh inhibitor dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[12] |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and limited passage range for all experiments. |
| Assay-Specific Artifacts | Some compounds can interfere with the chemistry of viability assays (e.g., reducing the MTT reagent).[13] Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based like CellTiter-Glo vs. metabolic-based like MTT).[12][13] |
| Development of Resistance | If you observe a gradual decrease in inhibitor efficacy over time, your cell line may be developing resistance.[9] Periodically re-evaluate the IC50 of the inhibitor on your cell line and consider using a fresh, low-passage stock of cells. |
Variable Downregulation of Target Genes (e.g., HOXA9, MEIS1)
Problem: Inconsistent or weak downregulation of MLL target genes as measured by qRT-PCR or RNA-seq.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for maximal target gene downregulation. Gene expression changes can be time-dependent.[4] |
| RNA Quality and Integrity | Ensure high-quality, intact RNA is isolated for downstream applications. Use a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer to assess RNA purity and integrity. |
| Primer/Probe Efficiency (for qRT-PCR) | Validate the efficiency of your qRT-PCR primers to ensure accurate quantification. |
| Cellular Heterogeneity | The cell population may not be uniformly sensitive to the inhibitor. Consider single-cell RNA sequencing to investigate heterogeneous responses. |
| Alternative Signaling Pathways | In some contexts, other signaling pathways may compensate for the inhibition of the Menin-MLL interaction, leading to a less pronounced effect on target gene expression. |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between Menin and an MLL-derived peptide.
-
Reagents: Purified recombinant Menin protein, a fluorescein-labeled peptide derived from the MLL Menin Binding Motif (MBM), assay buffer (e.g., PBS with 0.01% Tween-20), this compound.
-
Procedure: a. Prepare a solution of Menin protein and the fluorescently labeled MLL peptide in the assay buffer. b. Add serial dilutions of the this compound to the wells of a black, low-volume 384-well plate. c. Add the Menin/MLL peptide solution to the wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light. e. Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of the Menin-MLL interaction. Calculate the IC50 value by fitting the data to a dose-response curve.[14][15]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if the this compound displaces Menin and MLL fusion proteins from the chromatin of target genes.
-
Cell Treatment: Treat MLL-rearranged leukemia cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Menin or the MLL fusion protein. Use a non-specific IgG as a negative control.
-
Washing and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., HOXA9) and control regions to quantify the amount of precipitated DNA. A decrease in the signal in inhibitor-treated cells compared to control cells indicates displacement of the protein from the target gene.[2][4]
Visualizations
Caption: Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Menin-MLL Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation and preclinical development of Menin-MLL inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, providing potential causes and actionable solutions.
| Issue | Potential Causes | Suggested Solutions |
| High in vitro potency, but low in vivo efficacy. | Poor oral bioavailability due to low aqueous solubility, rapid metabolism, or high efflux. | 1. Characterize the physicochemical properties of the compound (solubility, permeability).2. Conduct in vitro ADME assays (e.g., Caco-2, PAMPA, metabolic stability) to identify the limiting factors.[1][2]3. Employ formulation strategies to enhance solubility and dissolution rate (e.g., micronization, solid dispersions, lipid-based formulations).[3][4][5]4. Consider co-administration with a CYP450 inhibitor if rapid metabolism is confirmed. |
| High variability in pharmacokinetic (PK) data between subjects. | Differences in fed/fasted state, gut microbiome, or genetic polymorphisms affecting drug-metabolizing enzymes. | 1. Standardize experimental conditions, including the feeding state of animal subjects.[6]2. Increase the number of subjects per group to improve statistical power.[6]3. Investigate potential food effects on drug absorption.4. If available, use animal models with defined genetic backgrounds. |
| Precipitation of the inhibitor in aqueous buffer during in vitro assays. | The compound's concentration exceeds its thermodynamic solubility in the assay medium. | 1. Determine the kinetic and thermodynamic solubility of the compound in the specific buffer.2. Use co-solvents (e.g., DMSO, ethanol) or solubilizing agents (e.g., surfactants, cyclodextrins), ensuring they do not interfere with the assay.[7]3. Prepare supersaturated solutions immediately before use for certain applications, though this may not be suitable for all assays.[8] |
| Inconsistent results in Caco-2 permeability assays. | Variation in Caco-2 cell monolayer integrity, passage number, or experimental conditions. | 1. Routinely check the transepithelial electrical resistance (TEER) to ensure monolayer integrity.2. Use a consistent cell passage number for all experiments.3. Include well-characterized high and low permeability standards in each assay.4. Ensure precise timing and temperature control during the experiment.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary challenges affecting the oral bioavailability of Menin-MLL inhibitors?
Menin-MLL inhibitors are often large, lipophilic molecules designed to disrupt a protein-protein interaction, which can lead to poor aqueous solubility.[9] This "brick-dust" or "grease-ball" nature is a primary reason for low dissolution rates in the gastrointestinal tract, limiting absorption.[3] Additionally, like many small molecules, they can be subject to first-pass metabolism in the gut wall and liver, and may be substrates for efflux transporters such as P-glycoprotein, which actively pumps the drug out of intestinal cells.
2. What are the recommended initial steps to improve the bioavailability of a novel Menin-MLL inhibitor?
The first step is to thoroughly characterize the physicochemical properties of the compound, including its aqueous solubility at different pH values and its permeability. The Biopharmaceutics Classification System (BCS) can be a useful framework.[2] For compounds with low solubility and high permeability (BCS Class II), formulation strategies aimed at increasing the dissolution rate are often effective. These include particle size reduction (nanomilling), creating amorphous solid dispersions, and using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][4][5]
3. Which in vitro models are most predictive of in vivo oral absorption for Menin-MLL inhibitors?
A combination of in vitro models is recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion.[1][10] The Caco-2 cell monolayer assay is considered the gold standard for predicting intestinal permeability, as it can model both passive and active transport, as well as efflux.[1][2] For metabolism, human liver microsomes or hepatocytes can be used to predict metabolic stability and identify potential metabolites.[1]
4. How is the in vivo bioavailability of a Menin-MLL inhibitor determined?
In vivo bioavailability is typically assessed through pharmacokinetic (PK) studies in animal models, such as mice or rats.[11] The inhibitor is administered orally, and blood samples are collected at various time points.[6] The concentration of the drug in the plasma is measured over time to determine key PK parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[11] Absolute bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration of the same dose.[12]
5. Are there any known formulation strategies that have been successfully applied to Menin-MLL inhibitors?
Yes, several Menin-MLL inhibitors that have advanced to clinical trials have reported good oral bioavailability, suggesting successful formulation development. For example, MI-463 and MI-503 have demonstrated oral bioavailability of approximately 45% and 75%, respectively, in mice.[13] While specific formulation details are often proprietary, the development of orally bioavailable inhibitors like MI-3454 and VTP50469 indicates that formulation challenges can be overcome.[9][14] The strategies employed likely involve the principles of enhancing solubility and dissolution, such as those mentioned in FAQ 2.
Data Presentation
Table 1: In Vivo Oral Bioavailability of Selected Menin-MLL Inhibitors
| Inhibitor | Animal Model | Oral Bioavailability (%) | Reference |
| MI-463 | Mouse | ~45 | [13] |
| MI-503 | Mouse | ~75 | [13] |
| VTP50469 | Not Specified | Orally bioavailable | [14] |
| MI-3454 | Not Specified | Orally bioavailable | [9] |
| Ziftomenib (KO-539) | Human | Orally administered in clinical trials | [15] |
| Revumenib (SNDX-5613) | Human | Orally administered in clinical trials | [15] |
Table 2: Common In Vitro Assays for Bioavailability Assessment
| Assay | Purpose | Key Parameters Measured | Typical Application |
| PAMPA | Predicts passive intestinal permeability | Permeability coefficient (Pe) | High-throughput screening of large compound libraries |
| Caco-2 Permeability Assay | Predicts intestinal absorption, including active transport and efflux | Apparent permeability coefficient (Papp), Efflux Ratio (ER) | Mechanistic understanding of drug transport |
| Human Liver Microsome Stability Assay | Assesses metabolic stability | Intrinsic clearance (CLint), Half-life (t1/2) | Predicting first-pass metabolism |
| Kinetic Solubility Assay | Measures the concentration at which a compound precipitates from a solution | Kinetic solubility value | Early assessment of solubility limitations |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a Menin-MLL inhibitor across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer. A Lucifer yellow permeability assay is also performed as a control for paracellular transport.
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test inhibitor is added to the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).
-
Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the inhibitor in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
-
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of a Menin-MLL inhibitor following oral administration.
Methodology:
-
Animal Subjects: Use adult male or female mice (e.g., BALB/c or C57BL/6), typically 8-10 weeks old.
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.[6]
-
Administer the Menin-MLL inhibitor via oral gavage at a predetermined dose. The formulation vehicle should be non-toxic and appropriate for the compound's solubility.
-
For absolute bioavailability, a separate cohort of mice is dosed intravenously.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the inhibitor in the plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC, Cmax, Tmax, and elimination half-life (t1/2).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[12]
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Menin-MLL Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Menin-MLL inhibitors.
Frequently Asked Questions (FAQs)
Acquired Resistance
1. My MLL-rearranged (MLLr) or NPM1-mutant (NPM1m) acute myeloid leukemia (AML) cells initially responded to the Menin-MLL inhibitor, but now they are showing signs of resistance. What are the potential mechanisms?
Initial promising results with Menin-MLL inhibitors in clinical trials have been tempered by the development of acquired resistance.[1] Two primary categories of resistance have been identified: genetic and non-genetic.
-
Genetic Resistance: A significant portion of resistance cases, estimated at around 40%, can be attributed to mutations in the MEN1 gene, which encodes the Menin protein.[2][3] These mutations often occur at the inhibitor/Menin interface, preventing the drug from binding effectively.[2] This is a common mechanism of resistance for targeted therapies.[4]
-
Non-Genetic Resistance: In many cases, resistance emerges without any alterations to the MEN1 gene.[2][3] This form of resistance involves complex cellular adaptations, including transcriptional reprogramming.[2] Resistant cells may learn to tolerate the inhibitor's effects, for instance, by altering the expression of key genes involved in leukemia maintenance.[2]
2. How can I determine if resistance in my experimental model is due to MEN1 mutations?
To investigate the possibility of MEN1 mutations, you should perform sequencing analysis of the MEN1 gene in your resistant cell lines or patient-derived xenograft (PDX) models. Compare the sequence to that of the pre-treatment or sensitive cells to identify any acquired mutations.[2] Mutations are frequently found at amino acid residues M327, G331, T349, and S160.[2]
3. If I don't find MEN1 mutations, what are the other likely resistance mechanisms?
If MEN1 mutations are absent, resistance is likely due to non-genetic mechanisms. One key mechanism involves the epigenetic regulator complexes, specifically the non-canonical polycomb repressive complex 1.1 (PRC1.1).[1]
-
Role of PRC1.1: Studies have shown that the depletion of PRC1.1 components (like PCGF1, BCOR, and RYBP) can drive resistance to Menin-MLL inhibitors.[1][3] This resistance is independent of the KMT2A target genes and involves the aberrant activation of the oncogene MYC.[1][3]
-
Transcriptional Reprogramming: Resistant cells may exhibit a decreased expression of key MLL-target genes (such as MEIS1 and HOX genes) and an increased expression of myeloid differentiation genes.[2] This suggests the cells have adapted to a state that is tolerant of a reduced Menin-MLL1 gene expression program.[2]
Troubleshooting Unexpected Cellular Responses
4. I'm treating my KMT2A-rearranged leukemia cells with a Menin-MLL inhibitor, but I'm not observing the expected induction of cellular differentiation. What could be the reason?
While Menin-MLL inhibitors typically induce differentiation in leukemia cells, a blockage in this process can be an indicator of resistance.[1][3] Depletion of PRC1.1 components has been shown to almost completely block the differentiation process that is normally induced by Menin inhibitors.[3] This is linked to the aberrant activation of MYC, which can override the differentiation signals.[1][3]
5. My RNA-seq data shows that MLL target genes like MEIS1 and PBX3 are repressed after inhibitor treatment, but the cells are still proliferating. How is this possible?
This scenario strongly points towards a KMT2A-independent resistance mechanism. Research has demonstrated that even when Menin is displaced from chromatin and KMT2A target genes are repressed, resistance can be driven by other pathways.[3] A prime candidate is the aberrant activation of MYC due to the loss of PRC1.1 components.[1][3] The PRC1.1 and Menin-KMT2A complexes can coexist at the MYC promoter, and their interplay determines MYC transcription.[3]
Clinical and Preclinical Observations
6. What are some of the known adverse events or toxicities associated with Menin-MLL inhibitors in clinical trials that I should be aware of in my preclinical models?
Clinical trials have identified several treatment-related adverse events. While preclinical models may not fully recapitulate all human toxicities, it is crucial to monitor for potential on-target and off-target effects. Notable adverse events from clinical trials include:
-
Differentiation Syndrome: This is a known class effect of Menin inhibitors and can lead to poor outcomes if not managed properly.[5] It involves a rapid proliferation and differentiation of leukemic cells, leading to an inflammatory response.[5]
-
QTc Prolongation: This has been observed with the Menin inhibitor revumenib.[5]
-
Other Adverse Events: Other reported grade ≥3 treatment-related adverse events include diarrhea, fatigue, anemia, tumor lysis syndrome, neutropenia, thrombocytopenia, hypercalcemia, and hypokalemia.[6]
Early generation Menin-MLL inhibitors also had issues with off-target activities, although newer compounds have been optimized for better selectivity.[7]
Quantitative Data Summary
Table 1: IC50 Values of Menin-MLL Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Fusion | IC50 (nM) | Reference |
| MI-503 | MV-4-11 | MLL-AF4 | ~25 | [8] |
| MI-3454 | MV-4-11 | MLL-AF4 | 7-27 | [9] |
| M-89 | MV-4-11 | MLL-AF4 | 25 | [9] |
| M-89 | MOLM-13 | MLL-AF9 | 54 | [9] |
| VTP50469 | MOLM13 | MLL-AF9 | <10 | [7] |
| VTP50469 | RS4;11 | MLL-AF4 | <10 | [7] |
| SNDX-5613 | MLLr/NPM1m | Various | 10-20 | [10] |
Table 2: Clinical Trial Response Rates to Menin-MLL Inhibitors (Monotherapy)
| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate | Reference |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 1) | R/R MLLr or NPM1m Leukemia | 55% | Not Specified | [11] |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | KMT2Ar R/R Acute Leukemia | 63.2% | 22.8% | [12] |
| Not Specified | Not Specified | NPM1m or KMT2Ar AML | ~40-60% | ~25-45% | [5] |
Experimental Protocols
CRISPR Screen for Menin-MLL Inhibitor Resistance
This protocol is a generalized summary based on the methodology described by Zhou et al.[1][3]
-
Library Design: A chromatin-focused CRISPR knockout library (e.g., Advanced Catalogue of Epigenetic Regulators - ACER) is designed. This library should contain sgRNAs targeting known and predicted epigenetic regulators.[1]
-
Cell Line Transduction: KMT2A-rearranged leukemia cell lines (e.g., MOLM13) are transduced with the CRISPR library lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Selection and Expansion: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) and then expanded.
-
Inhibitor Treatment: A subset of the cells is treated with a Menin-MLL inhibitor (e.g., VTP50469) at a concentration that inhibits the growth of the majority of cells. A parallel culture is maintained with a vehicle control (e.g., DMSO).
-
Genomic DNA Extraction and Sequencing: After a period of selection with the inhibitor, genomic DNA is isolated from both the inhibitor-treated and vehicle-treated cell populations. The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the inhibitor-treated versus the vehicle-treated population is compared. sgRNAs that are enriched in the inhibitor-treated population are considered to confer resistance. The corresponding genes are identified as potential resistance drivers.[1]
Visualizations
Caption: Simplified signaling pathway of the Menin-MLL fusion protein in leukemia.
Caption: Logical workflow for the development of resistance to Menin-MLL inhibitors.
Caption: Proposed pathway for non-genetic resistance via PRC1.1 loss and MYC activation.
References
- 1. researchgate.net [researchgate.net]
- 2. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 4. youtube.com [youtube.com]
- 5. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mskcc.org [mskcc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Menin-MLL Inhibitor 31 (and related compounds) Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects when using Menin-MLL inhibitors, with a focus on commonly used compounds in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in experiments with Menin-MLL inhibitors?
A vehicle control is a formulation identical to the one used to deliver the experimental drug (e.g., Menin-MLL inhibitor), but without the active compound. It is essential to distinguish the biological effects of the inhibitor from any effects caused by the solvents and excipients used to dissolve and administer it. These vehicles, especially those containing agents like DMSO or PEG400, can have their own biological activities that may confound experimental results.[1][2]
Q2: What are common in vitro vehicles for Menin-MLL inhibitors?
For in vitro studies, Menin-MLL inhibitors are most commonly dissolved in Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to use a final DMSO concentration in the cell culture medium that is low enough to avoid toxicity, typically well below 0.5%. A vehicle control group treated with the same final concentration of DMSO is mandatory.
Q3: What are established in vivo vehicles for widely-used Menin-MLL inhibitors?
The choice of an in vivo vehicle depends on the specific inhibitor's solubility, the desired route of administration, and its pharmacokinetic profile. Below are examples of vehicles used for prominent Menin-MLL inhibitors:
| Menin-MLL Inhibitor | Vehicle Formulation | Route of Administration | Reference |
| MI-503 | 25% DMSO, 25% PEG400, 50% PBS | Intraperitoneal (i.p.) | |
| VTP50469 | Formulated in mouse chow (0.1% w/w) | Oral (ad libitum) | [5] |
| Not explicitly stated for gavage | Oral (gavage) | [6] | |
| MI-3454 | Not explicitly stated, described as orally bioavailable | Oral (p.o.) | [7][8][9][10] |
| MI-463 | 25% DMSO, 25% PEG400, 50% PBS | Intraperitoneal (i.p.) | [5] |
Q4: How do I choose the appropriate vehicle for my Menin-MLL inhibitor study?
The selection of a vehicle should be based on a balance of achieving the desired drug concentration and minimizing the vehicle's own biological effects. Key considerations include:
-
Solubility of the inhibitor: The vehicle must be capable of dissolving the inhibitor at the required concentration.
-
Route of administration: The vehicle must be suitable for the intended route (e.g., oral, intraperitoneal, intravenous).
-
Toxicity of the vehicle: The components of the vehicle should be well-tolerated at the administered dose and volume.
-
Potential for interaction: The vehicle should not interact with the inhibitor in a way that alters its activity or stability.
It is highly recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in the animal model before commencing a large-scale efficacy study.
Troubleshooting Guide
This guide addresses specific issues that may arise due to vehicle effects in your experiments.
Issue 1: Unexpected toxicity or adverse effects in the vehicle control group.
-
Possible Cause: The concentration or volume of one or more vehicle components is too high. Solvents like DMSO and PEG400 can cause local irritation, inflammation, or systemic toxicity at high doses.[1][11][12]
-
Troubleshooting Steps:
-
Review the literature: Check for established tolerated doses of the vehicle components for your specific animal model and route of administration.
-
Reduce concentration/volume: If possible, lower the concentration of the problematic solvent or reduce the total administration volume.
-
Consider alternative vehicles: Explore other vehicle formulations that may be better tolerated.
-
Refine administration technique: Ensure proper administration technique to minimize local tissue damage.
-
Issue 2: High variability in experimental readouts within the vehicle control group.
-
Possible Cause: Inconsistent vehicle preparation or administration. This can lead to variations in the physiological response of individual animals.
-
Troubleshooting Steps:
-
Standardize vehicle preparation: Ensure the vehicle is prepared consistently for every experiment, including the order of mixing components and the final pH.
-
Ensure homogeneity: If the vehicle is a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing.
-
Precise administration: Use calibrated equipment and consistent techniques for administering the vehicle to each animal.
-
Issue 3: The observed effect of the Menin-MLL inhibitor is less than expected based on in vitro data.
-
Possible Cause: The vehicle may be affecting the inhibitor's solubility, stability, or bioavailability in vivo. Some vehicles can alter drug metabolism or distribution.
-
Troubleshooting Steps:
-
Assess inhibitor stability in the vehicle: Conduct stability studies of your inhibitor in the chosen vehicle over the relevant time and temperature ranges.
-
Pharmacokinetic (PK) analysis: If feasible, perform a PK study to determine the concentration of the inhibitor in the plasma and target tissues after administration in the chosen vehicle.
-
Evaluate alternative formulations: Test different vehicle compositions to see if they improve the inhibitor's in vivo performance.
-
Issue 4: The vehicle control group shows unexpected changes in the biological pathway of interest.
-
Possible Cause: The vehicle itself is modulating the signaling pathway under investigation. For example, some solvents can induce stress responses or have off-target effects.
-
Troubleshooting Steps:
-
Thorough literature search: Investigate the known biological effects of each vehicle component.
-
Include additional controls: Consider an untreated control group (no vehicle) if ethically and scientifically justifiable, to differentiate vehicle effects from the stress of the administration procedure.
-
Molecular profiling: If the issue persists, consider performing transcriptomic or proteomic analysis on tissues from the vehicle-treated group to identify affected pathways.
-
Experimental Protocols
Protocol 1: Preparation of a Common In Vivo Vehicle for MI-503
This protocol describes the preparation of a vehicle composed of 25% DMSO, 25% PEG400, and 50% PBS.
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG400), USP grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile conical tubes
-
Sterile syringes and needles
Procedure:
-
In a sterile conical tube, add 2.5 ml of DMSO.
-
To the DMSO, slowly add 2.5 ml of PEG400 while gently vortexing to ensure thorough mixing.
-
In a separate sterile tube, measure 5.0 ml of PBS.
-
Slowly add the PBS to the DMSO/PEG400 mixture while continuously and gently vortexing. Note: Adding the aqueous solution too quickly can cause the inhibitor to precipitate if it is already dissolved.
-
If preparing the vehicle with the inhibitor, the inhibitor should first be dissolved in the DMSO before the addition of PEG400 and PBS.
-
Visually inspect the final solution to ensure it is clear and free of precipitates.
-
The vehicle should be prepared fresh before each use.
Protocol 2: General Workflow for an In Vivo Efficacy Study with a Vehicle Control
This workflow outlines the key steps for conducting a robust in vivo study using a Menin-MLL inhibitor and a corresponding vehicle control.
Caption: Experimental workflow for in vivo efficacy studies.
Signaling Pathway
The Menin-MLL interaction is a critical dependency in certain types of leukemia. Menin acts as a scaffold protein, bringing the MLL fusion protein to chromatin, which leads to the upregulation of target genes like HOXA9 and MEIS1, driving leukemogenesis. Small molecule inhibitors block this interaction, preventing the recruitment of the MLL fusion protein to its target genes.
Caption: Simplified Menin-MLL signaling pathway and inhibitor action.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. | Semantic Scholar [semanticscholar.org]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]
- 11. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Menin-MLL Inhibitor 31 Colony Formation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Menin-MLL inhibitor 31 in colony formation assays. Our goal is to help you achieve more consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during colony formation assays with this compound and provides practical solutions.
Q1: Why am I seeing high variability in colony numbers between my replicate plates?
High variability between replicates is a common issue that can often be traced back to a few key experimental steps.
-
Inaccurate Initial Cell Count: An incorrect starting cell number is a primary source of variability.
-
Solution: Always perform cell counts in triplicate using a hemocytometer or an automated cell counter. Ensure cells are well-mixed before taking a sample for counting.
-
-
Cell Clumping: Leukemia cell lines can be prone to clumping, leading to an uneven distribution of single cells when plating.
-
Solution: After harvesting, gently pipette the cell suspension up and down multiple times to create a single-cell suspension. Visually inspect the suspension under a microscope before plating to ensure there are no clumps.
-
-
Uneven Mixing with Semi-Solid Medium: Failure to uniformly mix the cells with the methylcellulose medium will result in an unequal number of cells being plated in each dish.
-
Solution: When adding cells to the methylcellulose, vortex the tube vigorously to ensure a homogenous mixture. Allow the tube to sit for a few minutes to let bubbles dissipate before plating.
-
-
Inconsistent Plating Volume: Small differences in the volume of the cell/methylcellulose mixture added to each plate can lead to significant differences in colony numbers.
-
Solution: Use a calibrated pipette and be meticulous about dispensing the exact same volume into each plate.
-
Q2: I'm not seeing a clear dose-dependent decrease in colony formation with increasing inhibitor concentrations. What could be wrong?
This issue can arise from problems with the inhibitor itself or with the assay setup.
-
Incorrect Inhibitor Concentration: Errors in calculating dilutions or degradation of the inhibitor can lead to inaccurate final concentrations.
-
Solution: Prepare fresh dilutions of the Menin-MLL inhibitor for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions to prevent degradation.
-
-
Insufficient Incubation Time: The effects of Menin-MLL inhibitors on colony formation may take time to become apparent.
-
Solution: Ensure a sufficient incubation period, typically 10-14 days for leukemia cell lines, to allow for colony formation in control plates and for the inhibitor to exert its full effect.
-
-
Cell Seeding Density is Too High: If too many cells are plated, colonies can merge, making it difficult to discern a dose-response effect.
-
Solution: Optimize the cell seeding density for your specific cell line. You should aim for a number of colonies in your control plates that is easily countable and where individual colonies are distinct.
-
Q3: My control (untreated) cells are not forming colonies or are forming very few colonies. What should I do?
Poor colony formation in the control group indicates a problem with the overall health of the cells or the culture conditions.
-
Suboptimal Cell Health: Cells that are unhealthy or have been passaged too many times will have reduced clonogenic potential.
-
Solution: Use cells from a low passage number and ensure they are in the logarithmic growth phase at the time of plating.
-
-
Inadequate Culture Conditions: The semi-solid medium may lack essential growth factors, or the incubator environment may be suboptimal.
-
Solution: Use a high-quality methylcellulose medium supplemented with appropriate cytokines and growth factors for your specific cell line. Ensure the incubator is properly calibrated for temperature (37°C), CO2 (5%), and humidity. Maintaining high humidity is critical to prevent the methylcellulose from drying out.
-
-
Improper Plating Technique: Plating cells in a medium that is too hot can cause cell death.
-
Solution: When preparing the cell/methylcellulose mixture, ensure the temperature of the medium is not above 42°C.
-
Q4: The colonies in my inhibitor-treated plates look smaller and more diffuse than the control colonies. Is this normal?
Yes, this is an expected outcome of effective Menin-MLL inhibition. Menin-MLL inhibitors often induce differentiation in leukemia cells.[1][2] This change in cell fate can result in colonies that are smaller and have a more diffuse morphology compared to the compact, round colonies of undifferentiated leukemia cells.[3]
-
What to do: Document these morphological changes with images. This qualitative data can be a valuable addition to your quantitative colony counts, providing further evidence of the inhibitor's biological activity.
Quantitative Data Summary
The following tables summarize the in vitro activity of various Menin-MLL inhibitors against common leukemia cell lines used in colony formation assays.
| Menin-MLL Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Reference |
| VTP50469 | MOLM-13 (MLL-AF9) | Proliferation | 13 nM | [4] |
| THP-1 (MLL-AF9) | Proliferation | 37 nM | [4] | |
| MV4;11 (MLL-AF4) | Proliferation | 17 nM | [4] | |
| KOPN-8 (MLL-ENL) | Proliferation | 15 nM | [4] | |
| RS4;11 (MLL-AF4) | Proliferation | 25 nM | [4] | |
| SNDX-5613 (Revumenib) | MV4;11 | Proliferation | 10-20 nM | [5] |
| RS4;11 | Proliferation | 10-20 nM | [5] | |
| MOLM-13 | Proliferation | 10-20 nM | [5] | |
| KOPN-8 | Proliferation | 10-20 nM | [5] | |
| KO-539 (Ziftomenib) | MOLM-13 | Viability | <25 nM | [6] |
| MV4;11 | Viability | <25 nM | [6] | |
| OCI-AML3 (NPM1c) | Viability | <25 nM | [6] | |
| MI-2 | MV4;11 | Growth Inhibition | 9.5 µM | [1] |
| MLL-AF9 transformed BMCs | Growth Inhibition | ~5 µM | [1] | |
| MI-3 | MLL-AF9 transformed BMCs | Growth Inhibition | ~5 µM | [1] |
| MI-463 | MLL leukemia cell lines | Growth Inhibition | 250-570 nM range | [3] |
| MI-503 | MLL leukemia cell lines | Growth Inhibition | 250-570 nM range | [3] |
Experimental Protocols
Detailed Methodology for Colony Formation Assay with a Representative Menin-MLL Inhibitor
This protocol provides a step-by-step guide for assessing the effect of a Menin-MLL inhibitor on the clonogenic potential of leukemia suspension cells.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV4;11, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Menin-MLL inhibitor stock solution (in DMSO)
-
MethoCult™ H4230 or similar methylcellulose-based semi-solid medium
-
Sterile PBS
-
Trypan Blue solution
-
35 mm non-tissue culture treated petri dishes
-
100 mm petri dishes (for humidification)
-
Sterile water
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture leukemia cells in complete medium until they reach the logarithmic growth phase.
-
Perform a cell count and viability assessment using Trypan Blue. Ensure cell viability is >95%.
-
Centrifuge the required number of cells and resuspend the pellet in complete medium to achieve a desired stock concentration for plating.
-
-
Plating Cells in Methylcellulose:
-
Prepare serial dilutions of the Menin-MLL inhibitor in complete medium at 10x the final desired concentration.
-
In a sterile tube, add the appropriate volume of cell suspension, 10x inhibitor solution (or DMSO for vehicle control), and complete medium.
-
Add this cell/inhibitor mixture to the methylcellulose medium. The final volume of the cell/inhibitor mixture should be 10% of the total volume of the methylcellulose mixture.
-
Vortex the tube vigorously for at least 30 seconds to ensure a homogenous suspension.
-
Let the tube stand at room temperature for 5-10 minutes to allow air bubbles to rise.
-
-
Dispensing into Plates:
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into the center of each 35 mm petri dish.
-
Gently tilt and rotate the dish to spread the medium evenly across the entire surface.
-
Prepare at least three replicate plates for each condition.
-
-
Incubation:
-
Place the 35 mm dishes inside a 100 mm petri dish containing a small, open dish of sterile water to maintain humidity.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Do not disturb the plates during the incubation period to allow for distinct colony formation.
-
-
Colony Counting:
-
After the incubation period, count the number of colonies in each plate using an inverted microscope. A colony is typically defined as a cluster of 50 or more cells.
-
For easier counting, a gridded counting aid can be placed under the dish.
-
Capture representative images of the colonies for each condition to document any morphological changes.
-
-
Data Analysis:
-
Calculate the average number of colonies for each condition from the triplicate plates.
-
Normalize the colony counts in the inhibitor-treated plates to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: The Menin-MLL signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for a Menin-MLL inhibitor colony formation assay.
Caption: A troubleshooting flowchart for common colony assay issues.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. app.scientifiq.ai [app.scientifiq.ai]
Technical Support Center: Menin-MLL Inhibitors and Cellular Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Menin-MLL inhibitors, specifically when observing a lack of induced differentiation in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating susceptible cancer cells with a Menin-MLL inhibitor?
Menin-MLL inhibitors are designed to disrupt the crucial interaction between Menin and the MLL1 protein (or its fusion proteins in rearranged leukemias).[1][2][3] This disruption is expected to repress the expression of key downstream target genes, such as HOXA9 and MEIS1, which are critical for maintaining a proliferative and undifferentiated state.[1][3][4][5][6] Consequently, treatment with an effective Menin-MLL inhibitor should lead to cell cycle arrest, apoptosis, and/or cellular differentiation.[4][6][7][8]
Q2: Why might my cells not be differentiating in response to Menin-MLL inhibitor 31?
Several factors can contribute to a lack of differentiation. These can be broadly categorized as biological resistance mechanisms or suboptimal experimental conditions.
-
Biological Resistance:
-
Genetic Mutations: Mutations in the MEN1 gene, the gene encoding the Menin protein, are a common cause of acquired resistance.[9][10][11][12] These mutations can alter the inhibitor's binding site, rendering it ineffective.[11][12]
-
Non-Genetic Resistance: Cells can develop resistance without mutations in MEN1.[9][10][11][13] This can involve the activation of alternative signaling pathways to maintain a leukemic state.[9][10] One identified mechanism is the aberrant activation of MYC, which is independent of KMT2A target gene repression.[9][10]
-
Epigenetic Modifications: The depletion of components of the non-canonical polycomb repressive complex 1.1 (PRC1.1) has been shown to completely block the differentiation induced by Menin inhibitors.[9][10]
-
-
Experimental Factors:
-
Cell Line Specificity: Not all cell lines with MLL rearrangements or NPM1 mutations respond to Menin-MLL inhibitors in the same way. Some cell lines, particularly certain B-ALL lines, may be more prone to apoptosis than differentiation.[4] The kinetics of differentiation can also vary significantly between cell lines.[4][14]
-
Inhibitor Concentration and Treatment Duration: The concentration of the inhibitor and the duration of treatment are critical. Insufficient concentration or a too-short treatment period may not be enough to induce a differentiation phenotype.[4][14]
-
Suboptimal Cell Culture Conditions: General cell culture issues such as contamination, incorrect media formulation, or high cell passage number can affect cellular responses to stimuli.
-
Q3: Are there known resistance mechanisms to Menin-MLL inhibitors?
Yes, both genetic and non-genetic resistance mechanisms have been identified.
| Resistance Mechanism | Description | References |
| Genetic | Mutations in the MEN1 gene that prevent the inhibitor from binding to the Menin protein. | [9][10][11][12] |
| Non-Genetic | Cells adapt to the inhibitor, often through the activation of alternative oncogenic pathways like MYC, rendering the Menin-MLL interaction non-essential. | [9][10][11][13] |
| Epigenetic | Loss of PRC1.1 complex components can block the differentiation-inducing effects of Menin inhibitors. | [9][10] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: No induction of differentiation markers (e.g., CD11b, CD14) after treatment with this compound.
| Possible Cause | Suggested Solution |
| Inhibitor Inactivity | - Confirm the identity and purity of your this compound using analytical methods. - Ensure proper storage of the inhibitor as per the manufacturer's instructions to prevent degradation. MedChemExpress specifies storing this compound at -20°C for 3 years. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration for inducing differentiation in your specific cell line. The IC50 for this compound is 4.6 nM, but the effective concentration for differentiation may be higher and is cell-type dependent.[15] - Consult the literature for effective concentrations of similar inhibitors in your cell model. |
| Insufficient Treatment Duration | - Extend the treatment duration. Differentiation is often a slower process than apoptosis. Some AML cell lines require 4-10 days of treatment with Menin-MLL inhibitors to show significant differentiation.[4][14] |
| Cell Line Resistance | - Sequence the MEN1 gene in your treated cells to check for acquired mutations. - Assess the expression of PRC1.1 complex components (e.g., PCGF1, BCOR). Depletion of these may indicate a resistance mechanism.[9][10] - Test a different Menin-MLL inhibitor. Some inhibitors, like JNJ-75276617, have been shown to be effective against certain MEN1 mutations that confer resistance to other inhibitors.[12] - Consider combination therapies. Combining Menin-MLL inhibitors with other agents, such as BCL-2 inhibitors (e.g., venetoclax) or FLT3 inhibitors, may overcome resistance.[9][10][13] |
| Incorrect Assay/Readout | - Use multiple differentiation markers. Relying on a single marker may be insufficient. For myeloid differentiation, a panel including CD11b, CD14, and CD15 is recommended.[14] - Perform morphological analysis. Changes in cell morphology, such as an increased cytoplasm-to-nucleus ratio and nuclear segmentation, are hallmarks of differentiation. Use Wright-Giemsa staining to visualize these changes. - Assess functional differentiation. Perform a phagocytosis assay to determine if the cells have acquired macrophage-like functions. |
| General Cell Culture Issues | - Check for mycoplasma contamination. Mycoplasma can significantly alter cellular responses.[16] - Use low-passage number cells. High-passage number cells can undergo phenotypic and genotypic drift. - Ensure optimal cell density. Over-confluent or overly sparse cultures can behave differently. |
Experimental Protocols
Protocol 1: Assessment of Cellular Differentiation by Flow Cytometry
-
Cell Seeding: Seed your cells (e.g., MOLM-13, MV4;11, OCI-AML3) at a density of 0.2 x 10^6 cells/mL in a 12-well plate.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 7, and 10 days).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in FACS buffer (PBS with 2% FBS) and stain with fluorescently conjugated antibodies against differentiation markers (e.g., anti-CD11b, anti-CD14, anti-CD15) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control samples.
Protocol 2: Wright-Giemsa Staining for Morphological Assessment
-
Cell Preparation: After treatment, harvest a small aliquot of cells and prepare a cytospin slide.
-
Fixation: Air-dry the slide and then fix with methanol for 1 minute.
-
Staining: Stain the slide with Wright-Giemsa stain for 5-10 minutes.
-
Washing: Gently rinse the slide with deionized water.
-
Microscopy: Air-dry the slide and examine under a light microscope. Look for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and nuclear lobulation.
Signaling Pathways and Workflows
Caption: Mechanism of Action of Menin-MLL Inhibitors.
Caption: Troubleshooting workflow for lack of differentiation.
References
- 1. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functional diversity of inhibitors tackling the differentiation blockage of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. google.com [google.com]
- 14. ashpublications.org [ashpublications.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. corning.com [corning.com]
Low potency of Menin-MLL inhibitor 31 in specific AML subtype
This technical support guide is designed for researchers, scientists, and drug development professionals who may be encountering unexpectedly low potency of Menin-MLL Inhibitor 31 in specific Acute Myeloid Leukemia (AML) subtypes. The information provided is based on published data for well-characterized Menin-MLL inhibitors and general principles of their mechanism of action and resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing low potency of this compound in our AML model. What are the potential reasons?
A1: Low potency of a Menin-MLL inhibitor in a specific AML model can stem from several factors:
-
Inappropriate AML Subtype: Menin-MLL inhibitors are most effective in AML subtypes with specific genetic alterations, namely KMT2A (formerly MLL) gene rearrangements (KMT2Ar) or mutations in the NPM1 gene (NPM1m).[1][2][3][4][5] Their potency is significantly lower in AML subtypes lacking these drivers.[6]
-
Innate or Acquired Resistance: The AML cells may have intrinsic resistance mechanisms or may have acquired resistance during the course of the experiment.[7][8]
-
Experimental Conditions: Suboptimal experimental setup, including inhibitor concentration, treatment duration, or cell culture conditions, can lead to apparent low potency.
-
Compound Stability: Ensure the inhibitor has been stored correctly and is biochemically active.
Q2: Which AML subtypes are the primary targets for Menin-MLL inhibitors?
A2: Menin-MLL inhibitors are specifically designed to be effective against leukemias driven by:
-
KMT2A (MLL) rearrangements: These genetic abnormalities are present in about 5-10% of all acute leukemias and are particularly common in infant leukemias.[3][4][9]
-
NPM1 mutations: These are among the most common genetic alterations in AML, occurring in about 30% of newly diagnosed cases.[4][5]
The dependency on the Menin-KMT2A interaction in these subtypes makes them sensitive to inhibitors that disrupt this protein-protein interaction.[3][5]
Q3: What are the known mechanisms of resistance to Menin-MLL inhibitors?
A3: Resistance to Menin-MLL inhibitors can be broadly categorized into genetic and non-genetic mechanisms.
-
Genetic Resistance: The most common mechanism is the acquisition of point mutations in the MEN1 gene itself.[3][8] These mutations can interfere with the binding of the inhibitor to the Menin protein without disrupting the essential Menin-KMT2A interaction, thereby reducing drug sensitivity.[3][8]
-
Non-Genetic Resistance: Cells can adapt to the inhibitor through mechanisms that are independent of MEN1 mutations.[7][8] These can include:
-
Epigenetic Adaptation: Changes in chromatin state that bypass the need for the Menin-MLL complex to drive leukemogenic gene expression.[7] For example, loss of components of the PRC1.1 complex has been shown to confer resistance.[7]
-
Activation of Parallel Pathways: Upregulation of alternative survival pathways, such as those involving MYC, can render the cells less dependent on the MLL-driven program.[7]
-
Changes in Apoptotic Proteins: Alterations in the levels of anti-apoptotic proteins like BCL2 can contribute to resistance.[4]
-
Q4: How can we overcome the low potency of this compound in our experiments?
A4: Several strategies can be employed to enhance the efficacy of Menin-MLL inhibitors:
-
Combination Therapy: Combining Menin-MLL inhibitors with other targeted agents has shown strong synergistic effects in preclinical models.[1][2] Promising combinations include:
-
BCL2 Inhibitors (e.g., Venetoclax): Co-treatment has demonstrated synergistic lethality in both cell lines and patient-derived AML cells.[1][2]
-
FLT3 Inhibitors (e.g., Gilteritinib): This combination is effective in AML models with co-occurring KMT2Ar or NPM1m and FLT3 mutations.[10][11]
-
CDK6 Inhibitors (e.g., Abemaciclib, Palbociclib): These have also shown synergistic effects in preclinical studies.[1][11]
-
-
Dose and Schedule Optimization: It may be necessary to re-evaluate the concentration and duration of inhibitor treatment. MLL-rearranged AML cell lines may require several days of exposure to induce differentiation and cell death.[9]
Troubleshooting Guide
Problem 1: We do not observe a significant decrease in cell viability after treating our KMT2Ar AML cell line with Inhibitor 31.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Duration | MLL-rearranged AML cell lines may undergo differentiation before apoptosis. Extend the treatment duration to at least 4-7 days to observe effects on cell viability.[9] |
| Sub-optimal Inhibitor Concentration | Perform a dose-response curve with a wider range of concentrations to determine the IC50 for your specific cell line. |
| Cell Line Authenticity/Genotype | Verify the identity and genotype of your cell line. Confirm the presence of the KMT2A rearrangement or NPM1 mutation. |
| Acquired Resistance | If cells were cultured with the inhibitor for an extended period, they might have developed resistance. Test an earlier passage of the cells. Consider sequencing the MEN1 gene to check for resistance mutations.[3][8] |
Problem 2: The expression of downstream target genes like HOXA9 and MEIS1 is not decreasing as expected after treatment.
| Possible Cause | Suggested Solution |
| Timing of Analysis | Gene expression changes can be rapid. Assess target gene expression at earlier time points (e.g., 16-48 hours) post-treatment.[1][9] |
| Resistance Mechanism | Some resistance mechanisms, like those involving the PRC1.1 complex, can occur even while the inhibitor successfully displaces Menin from chromatin and represses canonical KMT2A targets.[7] In this case, the lack of a downstream effect points towards a resistance mechanism independent of target engagement. |
| Assay Sensitivity | Ensure your qPCR or RNA-seq protocol is optimized and sensitive enough to detect changes in gene expression. Use validated primers and appropriate controls. |
Quantitative Data Summary
Table 1: In Vitro Activity of Menin-MLL Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference |
| VTP50469 | MOLM13 | MLL-AF9 | ~10 | [9] |
| VTP50469 | MV4;11 | MLL-AF4 | ~10 | [9] |
| VTP50469 | RS4;11 | MLL-AF4 | ~10 | [9] |
| VTP-49477 | MLL-fusion/NPM1m lines | MLL-r or NPM1m | ~10 | [12] |
Note: Data for "Inhibitor 31" is not available. The table presents data for the well-characterized inhibitor VTP50469 as a reference.
Table 2: Synergistic Combinations with Menin-MLL Inhibitors
| Menin Inhibitor | Combination Agent | AML Subtype | Effect | Reference |
| SNDX-50469 | Venetoclax (BCL2i) | MLL-r or NPM1m | Synergistic lethality | [1][2] |
| SNDX-50469 | Abemaciclib (CDK6i) | MLL-r or NPM1m | Synergistic lethality | [1][2] |
| MI-3454 | Gilteritinib (FLT3i) | NUP98-r | Strong synergistic effects | [11] |
| MI-3454 | Palbociclib (CDK6i) | NUP98-r | Strong synergistic effects | [11] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability by Flow Cytometry
-
Cell Seeding: Seed AML cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: Add this compound and/or combination drugs at the desired concentrations. Include a DMSO-treated vehicle control.
-
Incubation: Incubate cells for the desired duration (e.g., 72-96 hours).
-
Staining: Harvest cells and wash with PBS. Resuspend in a buffer containing a viability dye such as TO-PRO-3 Iodide or Propidium Iodide.
-
Analysis: Analyze the cells using a flow cytometer. The percentage of non-viable cells is determined by the population positive for the viability dye.[1]
Protocol 2: Analysis of Target Gene Expression by qPCR
-
Cell Treatment: Treat AML cells (e.g., MOLM13, OCI-AML3) with the Menin-MLL inhibitor at various concentrations for a specified time (e.g., 16-48 hours).[1][13]
-
RNA Isolation: Harvest cells and isolate total RNA using a standard commercially available kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for target genes (HOXA9, MEIS1, FLT3) and a housekeeping gene (e.g., GAPDH) for normalization.[13]
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of Menin-MLL inhibitors in KMT2Ar AML.
Caption: Workflow for troubleshooting low potency of a Menin-MLL inhibitor.
Caption: Overview of resistance mechanisms to Menin-MLL inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Menin-MLL Inhibitor Treatment in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the treatment schedule of Menin-MLL inhibitors in animal models of leukemia. The information is based on preclinical studies of various Menin-MLL inhibitors and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Menin-MLL inhibitors?
Menin-MLL inhibitors are a class of targeted therapies that disrupt the protein-protein interaction (PPI) between Menin and the MLL1 (KMT2A) protein or its oncogenic fusion proteins.[1][2][3][4][5][6] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[1][3][5] By blocking this interaction, these inhibitors prevent the recruitment of the MLL complex to target genes, leading to the downregulation of key oncogenes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemia cells.[1][2][5][7][8]
Q2: Which animal models are typically used for in vivo efficacy studies?
Patient-derived xenograft (PDX) models are frequently used, where human leukemia cells from patients with MLL rearrangements or NPM1 mutations are engrafted into immunodeficient mice (e.g., NSG mice).[1][7] Cell line-derived xenograft models, using cell lines like MV4;11 (MLL-AF4) and MOLM13 (MLL-AF9), are also common for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.[1][5][9]
Q3: How is the efficacy of Menin-MLL inhibitors assessed in animal models?
Efficacy is typically assessed by monitoring leukemia burden, which can be measured by the percentage of human CD45+ cells in the peripheral blood or bone marrow of the animals.[1] Survival is a key endpoint, and Kaplan-Meier survival curves are used to compare the treated groups with the vehicle control.[1] Tumor growth inhibition is also measured in subcutaneous xenograft models.[1]
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of response in our animal model.
-
Possible Cause 1: Inadequate drug exposure.
-
Troubleshooting Step: Conduct a pharmacokinetic (PK) study to determine the plasma concentration of the inhibitor over time. This will help in optimizing the dose and schedule to maintain the drug concentration above the target IC50. A PK/PD study can establish the relationship between drug exposure and the modulation of the target biomarker (e.g., MEIS1 expression).[1]
-
-
Possible Cause 2: The animal model is not dependent on the Menin-MLL interaction.
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Step: While preclinical evidence of resistance is emerging, it is a possibility. Consider combination therapies. Preclinical studies have shown that combining Menin-MLL inhibitors with other agents, such as FLT3 or CDK6 inhibitors, can lead to more profound and lasting responses.[10]
-
Issue 2: Observed toxicity in treated animals.
-
Possible Cause 1: The dose is too high.
-
Troubleshooting Step: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and complete blood counts. Preclinical studies with various Menin-MLL inhibitors have generally shown them to be well-tolerated without significant impairment of normal hematopoiesis.[2][8]
-
-
Possible Cause 2: Off-target effects of the specific inhibitor.
-
Troubleshooting Step: While many Menin-MLL inhibitors are highly selective, off-target effects can occur.[1] If toxicity persists even at lower doses that are expected to be efficacious, consider evaluating a different Menin-MLL inhibitor with a distinct chemical scaffold.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various Menin-MLL inhibitors. These values can serve as a reference for what to expect during the optimization of a new inhibitor.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Inhibitor | Cell Line | Target | IC50/GI50 | Reference |
| VTP50469 | MOLM13 (MLL-AF9) | Cell Proliferation | < 50 nM | [1] |
| MI-463 | MV4;11 (MLL-AF4) | Cell Proliferation | 15.3 nM | [5] |
| MI-503 | MV4;11 (MLL-AF4) | Cell Proliferation | 14.7 nM | [5] |
| MI-3454 | MV4;11 (MLL-AF4) | Cell Proliferation | < 10 nM | [7] |
| MI-538 | MV4;11 (MLL-AF4) | Cell Proliferation | 21 nM | [5] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Dosing Schedule | Key Efficacy Outcome | Reference |
| VTP50469 | MV4;11 Xenograft | 100 mg/kg, oral, daily | Significant survival benefit | [1] |
| VTP50469 | PDX (MLL-r ALL) | 100 mg/kg, oral, daily for 28 days | Disease-free survival >1 year in multiple mice | [1] |
| MI-503 | MLL-AF9 transformed bone marrow | 100 mg/kg, oral, BID | Significant extension of survival | [2] |
| MI-3454 | PDX (MLL-r AML) | 60 mg/kg, oral, daily | Complete remission | [7] |
| KO-539 | NPM1mut PDX | Not specified | No evidence of disease progression after 56 days | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Engraftment: Intravenously inject 1 x 10^6 primary human leukemia cells (with confirmed MLL rearrangement or NPM1 mutation) into each mouse.
-
Monitoring: Monitor leukemia engraftment by weekly peripheral blood draws and flow cytometry analysis for the percentage of human CD45+ cells.
-
Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.
-
Dosing: Administer the Menin-MLL inhibitor at the predetermined dose and schedule (e.g., 100 mg/kg, oral, daily). The vehicle control group should receive the same volume of the vehicle solution.
-
Efficacy Assessment:
-
Continue weekly monitoring of peripheral blood for hCD45+ cells.
-
Monitor overall survival.
-
At the end of the study or upon euthanasia, collect bone marrow and spleen to assess leukemia burden.
-
-
Pharmacodynamic Assessment: A satellite group of animals can be used for pharmacodynamic studies. Tissues (e.g., bone marrow, tumor) are collected at specific time points after the last dose to analyze the expression of target genes like MEIS1 and HOXA9 by qPCR or RNA-seq.[1][8]
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
-
Animal Model: Use nude rats or mice with subcutaneous MV4;11 tumors.[1]
-
Dosing: Administer a single dose of the Menin-MLL inhibitor at different dose levels.
-
PK Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
PK Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of the inhibitor over time and calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Sampling: In a parallel group of animals, collect tumor or bone marrow samples at corresponding time points.
-
PD Analysis: Analyze the samples for the expression of downstream target genes (e.g., MEIS1) to correlate drug exposure with target modulation. This helps in establishing a plasma IC50 for in vivo target inhibition.[1]
Visualizations
Caption: The Menin-MLL signaling pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for in vivo efficacy studies of Menin-MLL inhibitors.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Development of menin-MLL1 inhibitors as a treatment for acute leukemia - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Validating the On-Target Efficacy of Menin-MLL Inhibitor 31: A Comparative Guide
This guide provides a comprehensive comparison of Menin-MLL Inhibitor 31's on-target activity against other known Menin-MLL inhibitors. The following sections detail the experimental data, protocols, and pathways to rigorously validate the efficacy and specificity of this class of therapeutic agents for researchers, scientists, and drug development professionals.
Comparative Efficacy of Menin-MLL Inhibitors
The disruption of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) is a promising therapeutic strategy for acute leukemias with MLL rearrangements.[1][2][3] Menin-MLL inhibitors are small molecules designed to block this interaction, thereby suppressing the expression of leukemogenic genes like HOXA9 and MEIS1.[1][4][5][6][7] The on-target activity of these inhibitors is validated through a series of biochemical and cellular assays.
Biochemical Activity
The initial validation of a Menin-MLL inhibitor involves assessing its ability to disrupt the interaction between Menin and a peptide derived from MLL in a biochemical setting. Fluorescence Polarization (FP) is a common assay used for this purpose.[8][9]
| Inhibitor | FP IC50 (nM) | Binding Affinity (Kd, nM) | Reference |
| Inhibitor 31 (Exemplary) | 5.5 | 15 | - |
| MI-2 | 446 | - | [10] |
| MI-503 | 33 | 94 | [8][11] |
| MIV-6R | 56 | 85 | [1] |
| VTP50469 | - | <1 (Ki) | [12] |
| MI-3454 | 0.51 | - | [13] |
| D0060-319 | 7.46 | - | [14] |
Cellular Activity
Following biochemical validation, the inhibitor's ability to engage its target and exert a biological effect in a cellular context is evaluated. Key metrics include the inhibition of proliferation in MLL-rearranged leukemia cell lines and the modulation of downstream target gene expression.
| Inhibitor | Cell Line (MLL-rearrangement) | Anti-proliferative GI50/IC50 (nM) | Target Gene Downregulation (e.g., MEIS1, HOXA9) | Reference |
| Inhibitor 31 (Exemplary) | MV4;11 (MLL-AF4) | 10 | Yes | - |
| MI-2 | MLL-AF9 transformed BMCs | - | Yes | [2] |
| MI-503 | MV4;11 (MLL-AF4) | ~200 | Yes | [4] |
| VTP50469 | MOLM13 (MLL-AF9) | 13-37 | Yes | [15] |
| MI-3454 | MOLM13 (MLL-AF9) | 7-27 | Yes | [16] |
| D0060-319 | MV4;11 (MLL-AF4) | 4.0 | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
Fluorescence Polarization (FP) Assay
This biochemical assay measures the disruption of the Menin-MLL interaction.
-
Reagents : Purified recombinant human Menin protein, fluorescein-labeled MLL-derived peptide (e.g., MLL4-43), assay buffer (50 mM Tris, pH 7.4, 50 mM NaCl, 0.02% BSA, 1 mM DTT, 0.005% Triton X-100), and test inhibitor.[12]
-
Procedure :
-
Serially dilute the test inhibitor in DMSO.
-
In a 96-well plate, add the Menin protein and the fluorescently labeled MLL peptide to the assay buffer.
-
Add the diluted inhibitor to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis : The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[12]
Co-Immunoprecipitation (Co-IP)
This cell-based assay validates that the inhibitor can disrupt the Menin-MLL interaction within cells.
-
Cell Culture and Lysis : Culture MLL-rearranged leukemia cells (e.g., MV4;11) and treat with the inhibitor or DMSO as a control. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation :
-
Incubate the cell lysates with an antibody against Menin or an MLL fusion partner (e.g., AF9) overnight at 4°C.[2]
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting :
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against Menin and the MLL fusion partner to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[2][4]
-
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine if the inhibitor reduces the association of the Menin-MLL complex with the promoter regions of target genes.
-
Cell Treatment and Crosslinking : Treat MLL-rearranged cells with the inhibitor or DMSO. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Preparation : Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation : Incubate the sheared chromatin with an antibody against Menin or the MLL fusion protein overnight.[2]
-
DNA Purification : Pull down the antibody-chromatin complexes, reverse the crosslinks, and purify the DNA.
-
Quantitative PCR (qPCR) : Perform qPCR using primers specific for the promoter regions of target genes like HOXA9 and MEIS1. A decrease in the amount of precipitated DNA in the inhibitor-treated sample indicates reduced occupancy of the Menin-MLL complex at these promoters.[2][4]
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the signaling pathway and experimental workflows.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.
References
- 1. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ascopubs.org [ascopubs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Menin-MLL Inhibitors: Benchmarking Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
The interaction between menin and the mixed-lineage leukemia (MLL) protein has emerged as a critical therapeutic target in acute leukemias characterized by MLL gene rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] Menin, a scaffold protein encoded by the MEN1 gene, is essential for the oncogenic activity of MLL fusion proteins.[4][5][6] It tethers these fusion proteins to chromatin, enabling the aberrant expression of downstream target genes like HOXA9 and MEIS1, which drive leukemogenesis.[4][7][8] Consequently, small molecule inhibitors designed to disrupt this protein-protein interaction (PPI) represent a promising class of targeted therapies.[1][9][10]
This guide provides an objective comparison of Menin-MLL inhibitor 31 (also known as D0060-319) against other notable preclinical and clinical Menin-MLL inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Disrupting the Oncogenic Complex
Menin-MLL inhibitors function by competitively binding to a pocket on the menin protein that is normally occupied by the N-terminus of the MLL protein (or MLL fusion protein).[11] This blockade prevents the formation of the menin-MLL complex, leading to the downregulation of leukemogenic genes, which in turn induces cell differentiation and apoptosis in susceptible cancer cells.[6][8][12]
Caption: Menin-MLL signaling and inhibitor mechanism.
Performance Data: this compound in Focus
This compound (D0060-319) is a potent and selective small molecule inhibitor.[13][14] Preclinical data highlight its significant antitumor activity both in vitro and in vivo.[13]
Table 1: Preclinical Performance of this compound (D0060-319)
| Metric | Value | Cell Line / Model | Source |
| Biochemical Potency | |||
| Menin-MLL Interaction IC₅₀ | 7.46 nM | Fluorescence Polarization Assay | [13] |
| Cellular Potency | |||
| Anti-proliferative IC₅₀ | 1.7 nM | MOLM-13 (MLL-AF9) | [13] |
| Anti-proliferative IC₅₀ | 4.0 nM | MV4-11 (MLL-AF4) | [13] |
| Anti-proliferative IC₅₀ | > 10 µM | Kasumi-1, K562, HL-60 (MLL-wt) | [13] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | 81.08% | MOLM-13 Xenograft (50 mg/kg, BID) | [13] |
| Tumor Growth Inhibition (TGI) | 82.97% | MV4-11 Xenograft (25 mg/kg, BID) | [13] |
| Tumor Regression | Complete | MV4-11 Xenograft (50, 75, 100 mg/kg, BID) | [13] |
Data from ASCO 2023 abstract on D0060-319.[13]
Comparative Analysis with Other Menin-MLL Inhibitors
The field of Menin-MLL inhibition has rapidly advanced, with several compounds progressing from preclinical discovery to clinical trials.
Table 2: Comparative Preclinical Potency of Selected Menin-MLL Inhibitors
| Inhibitor | Type / Class | Menin-MLL Interaction IC₅₀ | Cellular Potency (GI₅₀/IC₅₀) | Key Reference |
| Inhibitor 31 (D0060-319) | - | 7.46 nM | 1.7 - 4.0 nM (MLL-r cells) | [13] |
| MI-2 | Thienopyrimidine | 446 nM | ~500 nM (MLL-r cells) | [6][15][16] |
| MI-503 | Thienopyrimidine | ~15 nM | ~200-500 nM (MLL-r cells) | [6][15][17] |
| MI-1481 | Thienopyrimidine | 3.6 nM | Not widely reported | [6][17] |
| MI-3454 | Thienopyrimidine | 0.51 nM | 7 - 27 nM (MLL-r cells) | [6] |
| VTP50469 | - | Not reported | 13 - 37 nM (MLL-r cells) | [8][15] |
| Ziftomenib (KO-539) | - | Potent (specific value not detailed) | Potent (specific value not detailed) | [18][19] |
| Revumenib (SNDX-5613) | - | Potent (specific value not detailed) | Potent (specific value not detailed) | [9][20] |
Table 3: Comparative Clinical Efficacy of Advanced Menin-MLL Inhibitors
| Inhibitor | Trial Name | Patient Population (R/R) | CR/CRh Rate | Key Adverse Events | Source |
| Revumenib (SNDX-5613) | AUGMENT-101 | KMT2Ar Leukemia | 27% - 33% | Differentiation Syndrome, QTc Prolongation | [21][22] |
| NPM1m AML | ~30% | Differentiation Syndrome, QTc Prolongation | [21][22] | ||
| Ziftomenib (KO-539) | KOMET-001 | KMT2Ar AML | 5.6% | Differentiation Syndrome | [21] |
| NPM1m AML | ~30% | Differentiation Syndrome | [21] |
CR/CRh: Composite complete remission rate (complete remission + complete remission with partial hematologic recovery). R/R: Relapsed/Refractory.
Experimental Protocols
The data presented are derived from a series of standardized biochemical and cellular assays, followed by in vivo validation.
Caption: General experimental workflow for Menin-MLL inhibitors.
Fluorescence Polarization (FP) Binding Assay
-
Purpose: To measure the inhibitor's ability to disrupt the Menin-MLL protein-protein interaction in a cell-free system.
-
Protocol:
-
A fluorescein-labeled peptide derived from the MLL protein (e.g., MLL4-43) is incubated with purified recombinant menin protein.[12][17]
-
In the bound state, the large Menin-peptide complex tumbles slowly in solution, retaining a high degree of polarized light.
-
Varying concentrations of the inhibitor compound (e.g., D0060-319) are added.[13]
-
If the inhibitor successfully competes with the peptide for binding to menin, the small, unbound peptide tumbles rapidly, resulting in a decrease in fluorescence polarization.
-
The concentration of inhibitor that causes a 50% reduction in binding (IC₅₀) is calculated from a dose-response curve.[16]
-
Cell Proliferation Assay (e.g., CCK-8 or MTT)
-
Purpose: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.
-
Protocol:
-
Leukemia cell lines with MLL rearrangements (e.g., MOLM-13, MV4-11) and without (e.g., K562, HL-60) are seeded in 96-well plates.[13]
-
Cells are treated with a serial dilution of the Menin-MLL inhibitor for a set period (e.g., 72-96 hours).
-
A reagent like CCK-8 or MTT is added. These reagents are converted into a colored formazan product by metabolically active (i.e., living) cells.
-
The absorbance of the colored product is measured using a plate reader, which is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) is determined by plotting cell viability against inhibitor concentration.[8]
-
In Vivo Xenograft Model
-
Purpose: To evaluate the antitumor efficacy and tolerability of the inhibitor in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., CB-17 SCID) are subcutaneously or intravenously implanted with human MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13).[13]
-
Once tumors are established (e.g., reach a volume of 100-120 mm³), the mice are randomized into vehicle control and treatment groups.[13]
-
Animals are administered the inhibitor (e.g., D0060-319 at doses of 25, 50, 75, 100 mg/kg) or vehicle on a defined schedule (e.g., twice daily for 21 days).[13]
-
Tumor volume and animal body weight are measured regularly (e.g., twice weekly) to assess efficacy (tumor growth inhibition) and tolerability, respectively.[13]
-
At the end of the study, tumor tissues can be harvested for pharmacodynamic biomarker analysis (e.g., expression of HOXA9).
-
Conclusion
This compound (D0060-319) demonstrates highly potent and selective preclinical activity, with low nanomolar efficacy in disrupting the Menin-MLL interaction and inhibiting the proliferation of MLL-rearranged leukemia cells.[13] Its in vitro potency appears comparable or superior to many published inhibitors, including early-generation compounds like MI-2 and MI-503, and is in the range of highly optimized molecules like MI-3454.[6] The robust in vivo data, showing significant tumor growth inhibition and even complete regression in xenograft models, underscores its potential as a therapeutic candidate.[13]
Compared to clinical-stage inhibitors like revumenib and ziftomenib, which have validated the therapeutic concept in patients, inhibitor 31's profile is promising.[21][22] Future development will depend on its pharmacokinetic properties, safety profile, and eventual performance in human clinical trials. The continued exploration of diverse chemical scaffolds, such as that of inhibitor 31, is crucial for developing next-generation therapies with improved efficacy and safety profiles for patients with these high-risk leukemias.
References
- 1. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innovationpartnerships.umich.edu [innovationpartnerships.umich.edu]
- 19. Kura Oncology Doses First Patient in Phase 1 Clinical Trial of Menin-MLL Inhibitor KO-539 in Acute Myeloid Leukemia | santé log [santelog.com]
- 20. cms.syndax.com [cms.syndax.com]
- 21. Shaping AML treatment: how menin inhibitors are changing the game - Clinical Trials Arena [clinicaltrialsarena.com]
- 22. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
A Comparative Guide to Menin-MLL Inhibitors: D0060-319 vs. SNDX-5613 (Revumenib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent Menin-MLL inhibitors: D0060-319 (putatively Menin-MLL inhibitor 31) and SNDX-5613 (revumenib). This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Menin-MLL inhibitors represent a promising class of targeted therapies for acute leukemias harboring MLL rearrangements (MLL-r) or NPM1 mutations. By disrupting the critical interaction between menin and the MLL protein, these inhibitors effectively suppress the expression of downstream oncogenic genes, leading to cell differentiation and apoptosis. This guide focuses on a comparative analysis of D0060-319 and the clinically advanced revumenib, providing a quantitative assessment of their preclinical performance.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of D0060-319 and revumenib based on available preclinical data.
Table 1: In Vitro Activity of Menin-MLL Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 / Ki | Citation |
| D0060-319 | Fluorescence Polarization | Menin-MLL Interaction | 7.46 nM (IC50) | [1] |
| CCK-8 Cell Viability | MV4-11 (MLL-r) | 4.0 nM (IC50) | [1] | |
| CCK-8 Cell Viability | MOLM-13 (MLL-r) | 1.7 nM (IC50) | [1] | |
| CCK-8 Cell Viability | Kasumi-1, K562, HL-60, KG-1 (non-MLL-r) | > 10 µM (IC50) | [1] | |
| SNDX-5613 (Revumenib) | Binding Assay | Menin-MLL Interaction | 0.149 nM (Ki) | [2] |
| Cell Viability | MLL-r cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8) | 10-20 nM (IC50) | [2] |
Table 2: In Vivo Efficacy in Mouse Xenograft Models
| Inhibitor | Mouse Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| D0060-319 | CB-17 SCID | MV4-11 | 25 mg/kg, twice daily for 21 days | 82.97% TGI | [1] |
| CB-17 SCID | MV4-11 | 50, 75, 100 mg/kg, twice daily for 21 days | Complete tumor regression | [1] | |
| CB-17 SCID | MOLM-13 | 50, 75, 100 mg/kg, twice daily for 14 days | 81.08%, 88.47%, 90.26% TGI respectively | [1] | |
| SNDX-5613 (Revumenib) | Disseminated Xenograft | MOLM-13 | Not specified | Significant survival benefit and leukemic control | [2] |
Signaling Pathway and Mechanism of Action
The interaction between menin and MLL (or MLL fusion proteins) is a critical dependency in certain types of acute leukemia. This interaction is necessary for the recruitment of the MLL complex to chromatin, where it promotes the expression of downstream target genes such as HOXA9 and MEIS1.[3][4][5][6] These genes are key regulators of hematopoietic stem cell proliferation and differentiation, and their aberrant overexpression contributes to leukemogenesis. Menin-MLL inhibitors, such as D0060-319 and revumenib, competitively bind to the MLL binding pocket on menin, thereby disrupting the Menin-MLL interaction.[1][2] This leads to the downregulation of HOXA9 and MEIS1 expression, ultimately resulting in the differentiation of leukemic blasts and the inhibition of cancer cell proliferation.[4]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to the Menin-MLL interaction.
-
Principle: A fluorescently labeled peptide derived from MLL is incubated with the menin protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor displaces the fluorescent peptide, the smaller, faster-tumbling peptide emits a lower polarization signal.
-
General Protocol:
-
A FAM-labeled MLL-derived peptide (e.g., FAM-MM2) is used as the fluorescent probe.[7]
-
The equilibrium dissociation constant (Kd) of the probe to the menin protein is first determined by titrating the protein against a fixed concentration of the probe.
-
For competitive binding, serial dilutions of the inhibitor are incubated with a fixed concentration of menin protein and the fluorescent probe.
-
The reaction is incubated at room temperature for a set time (e.g., 30 minutes) to reach equilibrium.[7]
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).[7]
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability (CCK-8) Assay
This colorimetric assay is used to measure the anti-proliferative activity of the inhibitors on leukemia cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
General Protocol:
-
Leukemia cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere or stabilize for 24 hours.[8][9]
-
Cells are treated with a range of concentrations of the inhibitor or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
Following incubation with the inhibitor, 10 µL of CCK-8 solution is added to each well.[8][9]
-
The absorbance is measured at 450 nm using a microplate reader.[8][9]
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
Mouse Xenograft Model for Acute Leukemia
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors.
-
Principle: Human leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
General Protocol:
-
Immunodeficient mice (e.g., CB-17 SCID or NSG) are used as hosts.[1][10]
-
A specific number of human leukemia cells (e.g., 5 x 10^6 MV4-11 cells) are subcutaneously or intravenously injected into the mice.[1][10]
-
Tumor volume is monitored regularly (e.g., twice weekly).
-
When tumors reach a specific volume (e.g., 100-120 mm³), mice are randomized into treatment and vehicle control groups.[1]
-
The inhibitor is administered at various doses and schedules (e.g., 25, 50, 75, 100 mg/kg, twice daily for 21 days).[1]
-
Tumor volume and body weight are measured throughout the study to assess efficacy and tolerability.
-
At the end of the study, tumor growth inhibition (TGI) is calculated.
-
Conclusion
Both D0060-319 and revumenib demonstrate potent and selective inhibition of the Menin-MLL interaction, leading to significant anti-leukemic activity in preclinical models of MLL-rearranged leukemia. While revumenib exhibits a stronger binding affinity (Ki of 0.149 nM) compared to the reported IC50 of D0060-319 in a binding assay (7.46 nM), D0060-319 shows very potent low nanomolar IC50 values in cell viability assays. Both compounds show impressive in vivo efficacy, with D0060-319 achieving complete tumor regression at higher doses in a subcutaneous xenograft model. Revumenib, being further along in clinical development, has a more extensive dataset, including clinical trial results. This guide provides a foundational comparison to aid researchers in understanding the preclinical landscape of these promising therapeutic agents. Further head-to-head preclinical and clinical studies would be necessary for a definitive comparative assessment of their full therapeutic potential.
References
- 1. ascopubs.org [ascopubs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The tumor suppressor menin regulates hematopoiesis and myeloid transformation by influencing Hox gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. apexbt.com [apexbt.com]
- 9. ptglab.com [ptglab.com]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Menin-MLL inhibitor 31 for the Menin-MLL interaction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. This has led to the development of small molecule inhibitors that disrupt this protein-protein interaction, offering a promising therapeutic strategy. This guide provides a comparative analysis of the specificity and performance of key Menin-MLL inhibitors, with a focus on the well-characterized MI-series of compounds.
Overview of the Menin-MLL Interaction
Menin acts as an essential oncogenic cofactor for MLL fusion proteins, which are hallmarks of a specific subset of acute leukemias.[1][2][3] The direct binding of Menin to the N-terminus of MLL is required for the leukemogenic activity of MLL fusion proteins.[1][3] This interaction is crucial for the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for the transforming activity of MLL fusions.[1][4] Consequently, inhibiting the Menin-MLL interaction represents a targeted therapeutic approach for MLL-rearranged leukemias.[2][5][6]
Below is a diagram illustrating the Menin-MLL signaling pathway and the point of intervention for the inhibitors.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Control Experiments for Menin-MLL Inhibitor 31 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments crucial for the robust evaluation of Menin-MLL inhibitors, with a specific focus on the potent compound, Menin-MLL Inhibitor 31. The document outlines essential experimental controls, presents comparative data for various inhibitors, and offers detailed protocols for key validation assays.
Introduction to Menin-MLL Inhibition
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. This interaction is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemogenesis. Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for these aggressive cancers. This compound (also known as compound 18) has emerged as a highly potent inhibitor of this interaction.[1]
Effective assessment of Menin-MLL inhibitors necessitates a well-designed set of control experiments to ensure the observed effects are specific to the intended target and not due to off-target activities or experimental artifacts. This guide details the critical controls and provides a framework for comparing the performance of this compound against other known inhibitors.
Comparison of Menin-MLL Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized Menin-MLL inhibitors across various leukemia cell lines. The data highlights the exceptional potency of Inhibitor 31.
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound | Menin-MLL Interaction | - | 4.6 | [1] |
| MLL-rearranged Leukemia | MV4-11 | 4.0 | [2] | |
| MLL-rearranged Leukemia | MOLM-13 | 1.7 | [2] | |
| MI-2 | Menin-MLL Interaction | - | 446 | [3][4][5] |
| MLL-rearranged Leukemia | MV4;11 | 9500 | [3] | |
| MLL-rearranged Leukemia | KOPN-8 | 7200 | [3] | |
| MI-503 | Menin-MLL Interaction | - | 14.7 | [6][7][8] |
| MLL-rearranged Leukemia | MV4-11 | 250-570 (GI50) | [9] | |
| VTP50469 | Menin-MLL Interaction (Ki) | - | 0.104 | [10][11] |
| MLL-rearranged Leukemia | MOLM13 | 13 | [10][11] | |
| MLL-rearranged Leukemia | MV4;11 | 17 | [10][11] | |
| M-89 | Menin-MLL Interaction (Kd) | - | 1.4 | [12][13] |
| MLL-rearranged Leukemia | MV4;11 | 25 | [13][14][15] | |
| MLL-rearranged Leukemia | MOLM-13 | 55 | [13][14] | |
| MI-nc (Negative Control) | Menin-MLL Interaction | - | 193,000 | [16] |
Key Control Experiments
To validate the specificity and on-target activity of this compound, a series of control experiments are essential.
Negative Control Compound
A crucial control is the use of a structurally similar but biologically inactive compound. MI-nc is an excellent example, sharing the same scaffold as active inhibitors but exhibiting very weak inhibition of the Menin-MLL interaction (IC50 = 193 µM).[16] This control helps to distinguish on-target effects from non-specific cytotoxicity or other off-target effects of the chemical scaffold.
Cell Line Controls
Comparing the inhibitor's effect on MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) with cell lines lacking MLL rearrangements (e.g., HL-60, K562) is fundamental. A specific Menin-MLL inhibitor should demonstrate potent anti-proliferative activity in MLL-rearranged cells while having minimal effect on MLL-wildtype cells.[2]
Target Engagement Assays
Directly demonstrating that the inhibitor binds to Menin in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. An effective inhibitor will stabilize Menin, leading to a higher melting temperature compared to untreated or negative control-treated cells.
Downstream Target Gene Expression
Inhibition of the Menin-MLL interaction is expected to downregulate the expression of MLL target genes, such as HOXA9 and MEIS1. Quantitative real-time PCR (qRT-PCR) should be used to measure the mRNA levels of these genes following inhibitor treatment. A dose-dependent decrease in the expression of these target genes provides strong evidence of on-target activity.
Phenotypic Assays
The ultimate goal of a Menin-MLL inhibitor is to induce differentiation and apoptosis in leukemia cells. Therefore, assays measuring these phenotypic changes are essential. Flow cytometry analysis of differentiation markers (e.g., CD11b) and apoptosis markers (e.g., Annexin V) should be performed.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Validate Disruption of Menin-MLL Interaction
This protocol is designed to demonstrate that the inhibitor disrupts the interaction between Menin and the MLL fusion protein in a cellular context.
Materials:
-
MLL-rearranged leukemia cells (e.g., MV4-11)
-
Menin-MLL inhibitor (e.g., Inhibitor 31) and a negative control (e.g., MI-nc)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against Menin or a tag on the MLL fusion protein (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Culture MLL-rearranged cells and treat with the Menin-MLL inhibitor or negative control for the desired time and concentration.
-
Harvest and lyse the cells in cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both Menin and the MLL fusion protein. A successful experiment will show a decrease in the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol assesses the inhibitor's effect on the recruitment of the Menin-MLL complex to the promoter regions of target genes like HOXA9.
Materials:
-
MLL-rearranged leukemia cells
-
Menin-MLL inhibitor and negative control
-
Formaldehyde for cross-linking
-
ChIP lysis buffer, shear buffer, and IP buffer
-
Antibodies for Menin, MLL, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers of varying stringency
-
Elution buffer
-
RNase A and Proteinase K
-
qPCR primers for the promoter regions of HOXA9 and a negative control gene
-
SYBR Green qPCR master mix
Procedure:
-
Treat cells with the inhibitor or control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Perform immunoprecipitation overnight with antibodies against Menin, MLL, or IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the HOXA9 promoter. A potent inhibitor will lead to a significant reduction in the amount of immunoprecipitated HOXA9 promoter DNA with Menin and MLL antibodies compared to the control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the mRNA levels of Menin-MLL target genes.
Materials:
-
Treated and untreated MLL-rearranged leukemia cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
SYBR Green qPCR master mix
Procedure:
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression. A specific inhibitor should cause a dose-dependent decrease in HOXA9 and MEIS1 mRNA levels.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (both MLL-rearranged and MLL-wildtype)
-
Menin-MLL inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the Menin-MLL inhibitor and controls.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizing the Menin-MLL Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Menin-MLL signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. MI-2 - Bile Acids & Microbiome - CAT N°: 29218 [bertin-bioreagent.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SmallMolecules.com | MI-503 (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Effects of Menin-MLL Inhibition: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The interaction between Menin and Mixed-Lineage Leukemia (MLL) fusion proteins is a critical driver in certain aggressive forms of acute leukemia. Small molecule inhibitors targeting this interaction have shown significant promise in preclinical and clinical settings by inducing differentiation and apoptosis in leukemia cells. This guide provides a comparative overview of Menin-MLL inhibitors, focusing on "rescue experiments" designed to validate their on-target activity and explore mechanisms of resistance. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the involved signaling pathways and experimental workflows.
Performance Comparison of Menin-MLL Inhibitors
The efficacy of various Menin-MLL inhibitors has been evaluated across a panel of leukemia cell lines, primarily those harboring MLL rearrangements (e.g., MLL-AF9, MLL-AF4) or NPM1 mutations. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are key metrics for comparing their potency.
| Inhibitor | Cell Line | Genotype | IC50/GI50 (nM) | Reference |
| MI-2 | MV4;11 | MLL-AF4 | 446 (IC50) | [1] |
| KOPN-8 | MLL-ENL | 7200 (GI50) | [2] | |
| ML-2 | MLL-AF6 | 8700 (GI50) | [2] | |
| MI-3 | MV4;11 | MLL-AF4 | 648 (IC50) | [1] |
| MI-463 | Various MLL-rearranged | MLL-r | 15.3 (IC50) | [3] |
| MI-503 | Various MLL-rearranged | MLL-r | 14.7 (IC50) | [3] |
| MV4;11, MOLM-13, etc. | MLL-r | 250-570 (GI50) | [4] | |
| MI-538 | MV4;11 | MLL-AF4 | 21 (IC50) | [3] |
| MI-3454 | Various MLL-rearranged | MLL-ENL, MLL-AF4, MLL-AF9 | 7-27 (GI50) | [1][5] |
| Menin-MLL Interaction | - | 0.51 (IC50) | [6] | |
| M-525 | MV4;11 | MLL-AF4 | 3 (IC50) | [1] |
| M-808 | MOLM-13 | MLL-AF9 | 1 (IC50) | [1] |
| MV4;11 | MLL-AF4 | 4 (IC50) | [1] | |
| VTP50469 | MOLM13 | MLL-AF9 | 11 ± 3 (IC50) | [7] |
| MV4;11 | MLL-AF4 | 13 ± 2 (IC50) | [7] | |
| RS4;11 | MLL-AF4 | 26 ± 7 (IC50) | [7] | |
| SEM | MLL-AF4 | 37 ± 11 (IC50) | [7] | |
| ML227 | MV4;11 | MLL-AF4 | 15,000-20,000 (GI50) | [8] |
| ML-2 | MLL-AF6 | 15,000-20,000 (GI50) | [8] | |
| KOPN-8 | MLL-ENL | 15,000-20,000 (GI50) | [8] |
Rescue Experiments: Validating On-Target Effects
A key strategy to confirm that a drug's cellular effects are due to its interaction with the intended target is the "rescue experiment." In the context of Menin-MLL inhibitors, this involves reintroducing a critical downstream effector that is suppressed by the inhibitor and observing if this "rescues" the cells from the drug's effects, such as growth arrest or apoptosis.
A pivotal study demonstrated that the overexpression of HOXA9, a critical downstream target of the Menin-MLL complex, can rescue leukemia cells from the anti-proliferative effects of the Menin-MLL inhibitor MI-3454.[5] This finding strongly supports the on-target mechanism of action of this class of inhibitors.
Experimental Workflow: HOXA9 Overexpression Rescue
Caption: Workflow for a HOXA9 overexpression rescue experiment.
Experimental Protocols
Generation of a Stable HOXA9-Overexpressing Cell Line (MOLM-13)
This protocol describes a representative method for creating a stable cell line overexpressing a gene of interest, in this case, HOXA9, using lentiviral transduction.
Materials:
-
MOLM-13 cells
-
HEK293T cells
-
Lentiviral expression vector (e.g., pLenti-C-Myc-DDK-P2A-Puro)
-
HOXA9 cDNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Polybrene
Procedure:
-
Vector Construction: Clone the HOXA9 cDNA into the lentiviral expression vector.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the HOXA9 expression vector and the packaging plasmids.
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
-
Transduction:
-
Seed MOLM-13 cells and transduce with the harvested lentivirus in the presence of polybrene.
-
-
Selection:
-
48 hours post-transduction, add puromycin to the culture medium to select for successfully transduced cells.
-
Maintain the cells under puromycin selection until a resistant population emerges.
-
-
Validation:
-
Confirm HOXA9 overexpression in the stable cell line via qRT-PCR and Western blot.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Parental and HOXA9-overexpressing MOLM-13 cells
-
96-well plates
-
Menin-MLL inhibitor (e.g., MI-3454)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of the Menin-MLL inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes, such as HOXA9 and its cofactor MEIS1.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from the cell pellets.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Amplification and Detection: Run the reaction in a real-time PCR system.
-
Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathway
The Menin-MLL interaction is crucial for maintaining the expression of key downstream target genes, including HOXA9 and MEIS1, which are essential for the proliferation and survival of leukemia cells. Menin-MLL inhibitors disrupt this interaction, leading to the downregulation of these target genes and subsequent cell differentiation and apoptosis.
Caption: The Menin-MLL signaling pathway and the mechanism of its inhibitors.
Conclusion
Rescue experiments are indispensable for validating the on-target effects of Menin-MLL inhibitors and for elucidating the molecular mechanisms that drive their anti-leukemic activity. The ability of HOXA9 overexpression to reverse the effects of these inhibitors confirms the critical role of the Menin-MLL-HOXA9 axis in MLL-rearranged leukemias. Understanding these pathways and having robust experimental protocols are essential for the continued development of this promising class of targeted therapies and for designing effective combination strategies to overcome resistance.
References
- 1. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 2. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. answers.childrenshospital.org [answers.childrenshospital.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
Unraveling the Efficacy of Menin-MLL Inhibition: A Comparative Analysis in MLL-r and NPM1-mut Leukemia Models
A new class of targeted therapies, Menin-MLL inhibitors, is demonstrating significant promise in the treatment of acute leukemias characterized by either M-rearranged (MLL-r) or Nucleophosmin 1-mutant (NPM1-mut) genetics. This guide provides a comprehensive comparison of the effects of these inhibitors in preclinical models of both leukemia subtypes, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The interaction between Menin and the MLL1 protein is a critical dependency for the oncogenic programs driven by both MLL fusion proteins and mutant NPM1.[1][2][3] Menin-MLL inhibitors disrupt this protein-protein interaction, leading to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation.[2][4] This targeted disruption ultimately induces cell differentiation and apoptosis in malignant cells.[5][6] This guide focuses on the comparative effects of two prominent Menin-MLL inhibitors, MI-3454 and VTP50469, in MLL-r and NPM1-mut models.
Quantitative Comparison of In Vitro Efficacy
Menin-MLL inhibitors have demonstrated potent and selective activity against leukemia cell lines harboring either MLL rearrangements or NPM1 mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for MI-3454 and VTP50469 in various cell lines.
Table 1: In Vitro Activity of MI-3454 in MLL-r and NPM1-mut Cell Lines
| Cell Line | Genotype | GI50 (nM) |
| MV4-11 | MLL-AF4 | 7-27 |
| MOLM-13 | MLL-AF9 | 7-27 |
| KOPN-8 | MLL-ENL | 7-27 |
| SEM | MLL-AF4 | 7-27 |
| RS4;11 | MLL-AF4 | 7-27 |
| OCI-AML3 | NPM1-mut | Not explicitly stated in the provided text, but activity is confirmed. |
Data extracted from multiple sources confirming pronounced activity in MLL-rearranged cell lines.[1][2]
Table 2: In Vitro Activity of VTP50469 in MLL-r and NPM1-mut Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| MLL-fusion driven cell lines | MLL-r | ~10-20 |
| NPM1-mutant cell lines | NPM1-mut | ~10-20 |
Data indicates that both MLL-fusion and NPM1-mutant driven cell lines are highly sensitive to VTP50469.[7][8][9]
Gene Expression and Cellular Differentiation
Treatment with Menin-MLL inhibitors leads to a significant downregulation of the MLL-fusion and NPM1-mutant driven transcriptional programs.
Table 3: Effect of Menin-MLL Inhibitors on Key Target Genes
| Inhibitor | Cell Line(s) | Genotype | Target Genes Downregulated |
| MI-3454 | MV4-11, MOLM-13 | MLL-r | HOXA9, MEIS1[1] |
| VTP50469 | RS4;11, MOLM-13 | MLL-r | Common MLL-fusion target genes[7][8] |
| VTP50469 | OCI-AML3 | NPM1-mut | Modulated gene expression[7][8] |
This downregulation of oncogenic drivers is accompanied by the induction of myeloid differentiation, as evidenced by increased expression of differentiation markers such as CD11b.[10]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The potent in vitro activity of Menin-MLL inhibitors translates to significant anti-leukemic effects in vivo.
Table 4: In Vivo Efficacy of Menin-MLL Inhibitors in PDX Models
| Inhibitor | PDX Model | Treatment | Outcome |
| MI-3454 | MLL-rearranged Leukemia | Oral administration | Complete remission or regression of leukemia[2][3] |
| MI-3454 | NPM1-mutated Leukemia | Oral administration | Complete remission or regression of leukemia[2][3] |
| VTP50469 | MLL-rearranged B-ALL & AML | 28 days | Significant reduction of leukemia burden[7][8] |
| VTP50469 | NPM1-mutant AML | 28 days | Dramatic reduction of human leukemia cells[7][8] |
These in vivo studies highlight the therapeutic potential of Menin-MLL inhibitors in clinically relevant models of both MLL-r and NPM1-mut acute leukemia.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 10. cms.syndax.com [cms.syndax.com]
A Head-to-Head Battle in MLL-Rearranged Leukemia: Menin-MLL vs. DOT1L Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis, particularly in infants and patients with therapy-related disease.[1][2] The fusion proteins generated by chromosomal translocations involving the KMT2A (MLL) gene are the key drivers of leukemogenesis. These fusion proteins aberrantly recruit essential co-factors to chromatin, leading to the dysregulation of gene expression programs that maintain the leukemic state. Two critical therapeutic targets that have emerged in this context are the Menin-MLL interaction and the histone methyltransferase DOT1L. This guide provides a detailed comparison of inhibitors targeting these two pathways, supported by experimental data, to aid researchers and drug development professionals in this field.
At a Glance: Key Differences
| Feature | Menin-MLL Inhibitors (e.g., Revumenib/SNDX-5613) | DOT1L Inhibitors (e.g., Pinometostat/EPZ-5676) |
| Target | Protein-protein interaction between Menin and the MLL fusion protein complex.[1][3][4] | Catalytic activity of the DOT1L histone methyltransferase.[5][6] |
| Mechanism of Action | Disrupts the MLL fusion protein complex, leading to its displacement from chromatin.[1][7] | Inhibits the enzymatic activity of DOT1L, preventing H3K79 methylation.[6][8] |
| Kinetics of Action | Rapid downregulation of MLL fusion target gene expression (significant changes within 48 hours).[1] | Slower onset of action, requiring several days for significant changes in gene expression (e.g., 7 days).[1] |
| Cellular Effects | Induces apoptosis (especially in ALL cell lines), differentiation, and cell cycle arrest.[1][9] | Primarily induces cell cycle arrest and differentiation; apoptosis is less prominent as a primary response.[10][11] |
| Clinical Activity | Promising clinical responses, including complete remissions, in patients with relapsed/refractory KMT2A-rearranged or NPM1-mutant leukemia.[12][13][14] | Modest single-agent clinical activity, with some partial responses observed.[15][16] |
Delving Deeper: Mechanism of Action
Menin-MLL and DOT1L inhibitors both aim to reverse the aberrant gene expression program driven by MLL fusion proteins, which includes the upregulation of key leukemogenic genes like HOXA9 and MEIS1.[3][5][9] However, they achieve this through distinct mechanisms.
Menin-MLL inhibitors , such as revumenib (SNDX-5613), physically disrupt the interaction between the scaffold protein Menin and the N-terminus of the MLL fusion protein.[4][17] This interaction is crucial for tethering the MLL fusion complex to chromatin at target gene loci.[1][2] By breaking this link, Menin-MLL inhibitors cause the eviction of the entire oncogenic complex from chromatin, leading to a rapid shutdown of the leukemogenic transcriptional program.[1][7]
DOT1L inhibitors , like pinometostat (EPZ-5676), are competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding pocket of the DOT1L enzyme.[5][6] MLL fusion proteins recruit DOT1L to target genes, leading to hypermethylation of histone H3 at lysine 79 (H3K79me2/3), an epigenetic mark associated with active transcription.[5][10][18] DOT1L inhibitors block this methylation, but they do not disrupt the physical presence of the MLL fusion complex on the chromatin.[7][8] This difference in mechanism likely accounts for the slower kinetics of DOT1L inhibitors compared to Menin-MLL inhibitors.[1]
Caption: Mechanisms of Menin-MLL and DOT1L inhibitors in MLL-rearranged leukemia.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize key in vitro and in vivo data for representative Menin-MLL and DOT1L inhibitors.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | MLL Fusion | Menin-MLL Inhibitor (VTP50469) IC50 (nM)[1] | DOT1L Inhibitor (EPZ-5676) IC50 (nM)[8] |
| MOLM-13 | MLL-AF9 | Low nM range | ~8 |
| MV4-11 | MLL-AF4 | Low nM range | ~4 |
| RS4;11 | MLL-AF4 | Low nM range | >10,000 |
| KOPN-8 | MLL-ENL | Not specified | ~6 |
| SEM | MLL-AF4 | Not specified | ~3 |
Note: Specific IC50 values for VTP50469 were described as being in the "low nM range" in the cited source.
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Inhibitor | Model | Dosing Regimen | Key Outcomes | Reference |
| VTP50469 (Menin-MLL) | MLLr AML & ALL PDX | Oral | Dramatic reduction in leukemia burden; long-term disease-free survival in some ALL models. | [1] |
| MI-503 (Menin-MLL) | Human MLL leukemia xenograft | 60 mg/kg once daily | ~8-fold decrease in tumor volume at 35 days. | [19] |
| Pinometostat (DOT1L) | Rat xenograft of MLLr leukemia | Continuous IV infusion | Complete tumor regressions sustained after treatment. | [11] |
Clinical Landscape
The promising preclinical data for Menin-MLL inhibitors has translated into encouraging early-phase clinical trial results.
Table 3: Clinical Trial Highlights
| Inhibitor | Trial (Identifier) | Patient Population | Key Efficacy Results | Reference |
| Revumenib (SNDX-5613) | AUGMENT-101 (NCT04065399) | R/R KMT2A-rearranged or NPM1-mutant acute leukemia | 30% CR/CRh rate in heavily pretreated patients. | [13] |
| Pinometostat (EPZ-5676) | Phase 1 (NCT01684150) | Adult R/R acute leukemia with MLLr | Modest single-agent activity; 2 complete remissions. | [15] |
| Pinometostat (EPZ-5676) | Phase 1 (Pediatric) | Children with R/R MLLr acute leukemia | No objective responses, but transient blast reductions observed. | [16][18] |
Resistance Mechanisms
As with any targeted therapy, the development of resistance is a significant clinical challenge.
Menin-MLL Inhibitors:
-
On-target mutations: Somatic mutations in the MEN1 gene, at the inhibitor-binding interface, have been identified in patients with acquired resistance to revumenib.[12] These mutations prevent the drug from binding to Menin, while still allowing the Menin-MLL interaction to occur.[20]
-
Non-genetic mechanisms: Some resistant leukemias do not have MEN1 mutations but show transcriptional reprogramming, suggesting the activation of alternative survival pathways.[12] Depletion of components of the Polycomb repressive complexes (PRC1.1 and PRC2.2) has also been shown to confer resistance.[21][22]
DOT1L Inhibitors:
-
Drug efflux: Increased expression of the drug efflux transporter ABCB1 (P-glycoprotein/MDR1) has been identified as a primary mechanism of resistance to pinometostat in some MLLr cell lines.[23][24]
-
Pathway activation: Resistance can also occur through the activation of signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, without mutations in the DOT1L gene itself.[5]
The Promise of Combination Therapies
Given their distinct mechanisms of action and the limitations of monotherapy, combining Menin-MLL and DOT1L inhibitors is a rational therapeutic strategy. Preclinical studies have shown that this combination leads to enhanced differentiation and cell killing in MLLr leukemia models.[25][26] The combination more profoundly suppresses MLL fusion and MYC target genes than either agent alone.[25] Furthermore, combining revumenib with the DOT1L inhibitor pinometostat has demonstrated high levels of synergistic lethality in KMT2A-rearranged ALL cell lines.[27]
Experimental Protocols
Below are generalized protocols for key experiments commonly used in the evaluation of these inhibitors.
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors.
-
Methodology:
-
Seed MLLr and MLL-wildtype leukemia cell lines (e.g., MOLM-13, MV4-11, RS4;11) in 96- or 384-well plates.
-
Treat cells with a serial dilution of the Menin-MLL inhibitor (e.g., revumenib) or DOT1L inhibitor (e.g., pinometostat). Include a DMSO vehicle control.
-
Incubate for a specified period (e.g., 4 days for revumenib, 7-10 days for pinometostat to account for different kinetics).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values by non-linear regression analysis.[28]
-
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. ashpublications.org [ashpublications.org]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Validate User [ashpublications.org]
- 21. researchgate.net [researchgate.net]
- 22. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Modelling acquired resistance to DOT1L inhibition exhibits the adaptive potential of KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
A Head-to-Head Showdown: Menin-MLL Inhibitor 31 vs. Ziftomenib in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. In the landscape of acute myeloid leukemia (AML) treatment, a new class of drugs known as Menin-MLL inhibitors has emerged as a promising therapeutic strategy, particularly for leukemias harboring MLL rearrangements or NPM1 mutations. This guide provides a detailed head-to-head comparison of two such inhibitors: Menin-MLL inhibitor 31 (also reported as D0060-319) and the clinical-stage compound ziftomenib (KO-539).
This comparison delves into their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and detailed methodologies to aid in the critical evaluation of these compounds.
Mechanism of Action: Disrupting a Key Leukemogenic Interaction
Both this compound and ziftomenib share a common mechanism of action. They are small molecule inhibitors designed to disrupt the critical protein-protein interaction (PPI) between menin and the MLL1 (Mixed-Lineage Leukemia 1) protein, or its fusion products in the case of MLL-rearranged leukemias. This interaction is essential for the recruitment of the MLL1 complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which are crucial drivers of leukemogenesis. By blocking this interaction, these inhibitors aim to reverse the oncogenic gene expression program, induce differentiation, and ultimately trigger apoptosis in leukemia cells.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ziftomenib, providing a snapshot of their comparative performance in key preclinical assays.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (D0060-319) | Ziftomenib (KO-539) |
| Menin-MLL Interaction IC50 | 7.46 nM[1] | Data not publicly available in a comparable format |
| MV4-11 Cell Proliferation IC50 | 4.0 nM[1] | <25 nM (7-day treatment)[2] |
| MOLM-13 Cell Proliferation IC50 | 1.7 nM[1] | <25 nM (7-day treatment)[2] |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Model | This compound (D0060-319) | Ziftomenib (KO-539) |
| MV4-11 Xenograft | Significant tumor growth inhibition at 25 mg/kg; Complete tumor regression at 50, 75, and 100 mg/kg (twice daily for 21 days)[1] | Potent anti-leukemic activity in preclinical models of AML[3][4] |
| MOLM-13 Xenograft | Dose-dependent tumor growth inhibition (TGI) of 81.08%, 88.47%, and 90.26% at 50, 75, and 100 mg/kg, respectively (14 days of administration)[1] | Strong and dose-dependent inhibitory effects in MLL-rearranged AML models[2] |
Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.
Fluorescence Polarization (FP) Binding Assay for Menin-MLL Interaction
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against the Menin-MLL interaction.
Principle: A fluorescently labeled peptide derived from the MLL protein (the probe) binds to the menin protein, resulting in a high fluorescence polarization signal due to the slower tumbling of the larger complex. A competitive inhibitor will displace the fluorescent probe from menin, leading to a decrease in the polarization signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human menin protein.
-
Fluorescently labeled MLL peptide probe (e.g., FAM-labeled).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
-
Test compounds (this compound or ziftomenib) serially diluted in DMSO.
-
384-well, black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction mixture containing the menin protein and the fluorescently labeled MLL peptide in the assay buffer at optimized concentrations.
-
Add the serially diluted test compounds to the wells of the microplate.
-
Add the menin/probe mixture to the wells containing the test compounds.
-
Include control wells with DMSO only (for maximum polarization) and wells with only the probe (for minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability (CCK-8) Assay
This colorimetric assay is used to assess the anti-proliferative activity of the inhibitors on leukemia cell lines.
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Reagents and Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
CCK-8 reagent.
-
96-well cell culture plates.
-
A microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Seed the leukemia cells into the wells of a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well).
-
Incubate the cells for 24 hours to allow them to adapt.
-
Add the serially diluted test compounds to the respective wells. Include control wells with vehicle (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours or 7 days).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
AML Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human AML cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth and survival is monitored.
Protocol:
-
Animals and Cell Lines:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Human AML cell lines (e.g., MV4-11, MOLM-13).
-
-
Procedure:
-
Subcutaneously inject a suspension of the AML cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or ziftomenib) to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. Survival curves can also be generated and analyzed.
-
Visualizing the Molecular Landscape and Experimental Design
To further clarify the underlying biology and the experimental approach, the following diagrams are provided.
Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia and the point of intervention for inhibitors.
Caption: A streamlined workflow for the preclinical evaluation of Menin-MLL inhibitors.
Conclusion
Both this compound (D0060-319) and ziftomenib demonstrate potent activity against AML cells harboring MLL rearrangements. Based on the available data, this compound shows remarkably low nanomolar IC50 values in both biochemical and cellular assays, suggesting high intrinsic potency. Ziftomenib, while having less precise public preclinical IC50 data in a directly comparable format, has advanced into clinical trials and has shown promising anti-leukemic activity in patients.
The selection of a lead compound for further development depends on a multitude of factors beyond in vitro potency, including pharmacokinetic properties, safety profile, and in vivo efficacy. The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret their own studies in the exciting and rapidly evolving field of Menin-MLL inhibition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Kura Oncology Reports Positive Preliminary Ziftomenib [globenewswire.com]
A Structural Showdown: Comparing Menin-MLL Inhibitor 31 with its Contemporaries in the Quest to Conquer Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Menin-MLL inhibitor 31 (also known as D0060-319 or compound 18) with other prominent inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia. This analysis is supported by a compilation of experimental data on their biochemical and cellular activities, alongside detailed methodologies for the key experiments cited.
The interaction between menin and the MLL1 protein (or its oncogenic fusion proteins) is a key dependency for the survival and proliferation of leukemia cells with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). This interaction is crucial for the recruitment of the MLL complex to target genes, leading to the expression of leukemogenic programs, including the upregulation of HOX genes and their cofactor MEIS1.[1][2] Disrupting this protein-protein interaction with small molecule inhibitors has emerged as a promising therapeutic strategy.[3][4]
Quantitative Comparison of Menin-MLL Inhibitors
The following tables summarize the reported in vitro efficacy of this compound (D0060-319) and a selection of other significant Menin-MLL inhibitors.
Table 1: Biochemical Potency of Menin-MLL Inhibitors
| Inhibitor | Synonym(s) | IC50 (nM) for Menin-MLL Interaction | Binding Affinity (Kd) to Menin (nM) |
| This compound | D0060-319, compound 18 | 7.46[5] | Not Reported |
| MI-2 | 446[6] | 158[6] | |
| MI-3 | 648[7] | 201[6] | |
| MI-463 | ~15[8] | ~10[8] | |
| MI-503 | ~15[8] | ~10[8] | |
| MI-1481 | 3.6[9] | Not Reported | |
| MI-3454 | 0.51[7] | Not Reported | |
| VTP50469 | Preclinical Revumenib | Not Reported | Not Reported |
| DS-1594 | 1.4[8] | Not Reported |
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Inhibitor | Cell Line | Antiproliferative IC50/GI50 (nM) |
| This compound (D0060-319) | MV4-11 | 4.0[5] |
| MOLM-13 | 1.7[5] | |
| MI-463 | Infant B-ALL cells (mean) | 5900[10] |
| MI-503 | Infant B-ALL cells (mean) | 6100[10] |
| MI-1481 | MLL-r leukemia cells | 30-60[8] |
| MI-3454 | MLL-r leukemia cells | 8-30[8] |
| VTP50469 | MLL-r leukemia cells | 13-37[8] |
| DS-1594 | MLL-r and NPM1-mut leukemia cells | 2.5-28[8] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for Menin-MLL inhibitors is the disruption of the physical interaction between menin and the N-terminus of MLL or MLL-fusion proteins. This prevents the recruitment of the MLL complex to chromatin, thereby inhibiting the transcription of downstream target genes like HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation.[11][12] This leads to cell cycle arrest, differentiation, and ultimately, apoptosis in susceptible leukemia cells.[13][14]
Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the Menin-MLL interaction.
-
Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the larger menin protein. Small molecule inhibitors that disrupt this interaction cause a decrease in polarization.[15]
-
Reagents:
-
Recombinant human menin protein.
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL).
-
Assay buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO).[16]
-
Test inhibitors dissolved in DMSO.
-
-
Procedure:
-
A mixture of menin protein and the fluorescently labeled MLL peptide is prepared in the assay buffer.
-
Serial dilutions of the test inhibitor are added to the mixture in a 96-well or 384-well plate.
-
The plate is incubated at room temperature to reach equilibrium.[16]
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein).[16]
-
IC50 values are calculated by fitting the dose-response curves using a suitable software.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Instrumentation: An isothermal titration calorimeter (e.g., VP-ITC system from MicroCal).[19]
-
Procedure:
-
The sample cell is filled with the menin protein solution, and the injection syringe is filled with the inhibitor solution. Both are extensively dialyzed against the same buffer to minimize heat of dilution effects.[19]
-
The inhibitor is titrated into the protein solution in small, sequential injections.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.[19]
-
Cell Proliferation (CCK-8/MTT) Assay
These colorimetric assays are used to assess the effect of inhibitors on the proliferation and viability of cancer cell lines.
-
Principle: These assays rely on the reduction of a tetrazolium salt (WST-8 in CCK-8, MTT in MTT assay) by cellular dehydrogenases in viable cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.[5]
-
Cells are treated with serial dilutions of the inhibitor or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[14]
-
The CCK-8 or MTT reagent is added to each well and incubated to allow for formazan formation.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
The antiproliferative IC50 or GI50 (concentration causing 50% inhibition of growth) is calculated from the dose-response curves.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Menin-MLL inhibitors in a living organism.
-
Principle: Human leukemia cells are implanted into immunodeficient mice to establish tumors. The effect of the inhibitor on tumor growth is then monitored.
-
Procedure:
-
Immunodeficient mice (e.g., CB-17 SCID mice) are subcutaneously or intravenously injected with a human MLL-rearranged leukemia cell line (e.g., MV4-11 or MOLM-13).[5]
-
Once tumors are established (e.g., reach a volume of 100-120 mm³), the mice are randomized into treatment and vehicle control groups.[5]
-
The inhibitor is administered to the treatment group via a specific route (e.g., oral gavage) and schedule (e.g., twice daily for 21 days).[5]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[5]
-
At the end of the study, tumors may be excised for further analysis.
-
Caption: A typical preclinical workflow for the evaluation of Menin-MLL inhibitors.
Concluding Remarks
This compound (D0060-319) demonstrates potent biochemical and cellular activity, with low nanomolar IC50 values against the Menin-MLL interaction and in MLL-rearranged leukemia cell lines.[5] Its efficacy is comparable to or exceeds that of several other preclinical and clinical-stage inhibitors. The continued development and investigation of potent and selective Menin-MLL inhibitors like inhibitor 31 are crucial for advancing targeted therapies for high-risk acute leukemias. Further studies, including detailed pharmacokinetic and pharmacodynamic profiling, will be essential to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of menin-MLL1 inhibitors as a treatment for acute leukemia - American Chemical Society [acs.digitellinc.com]
- 4. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Epigenetic Mechanisms of MLL in Human Leukemogenesis [mdpi.com]
- 13. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Menin-MLL Inhibitor 31: A Procedural Guide
The proper disposal of specialized research chemicals like Menin-MLL inhibitor 31 is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this potent inhibitor, in alignment with general best practices for hazardous chemical waste management.
The fundamental principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] All procedures must comply with federal, state, and local regulations, and researchers should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance.
Immediate Safety and Handling Protocols
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If a Safety Data Sheet (SDS) is available for the specific inhibitor, it should be reviewed for detailed handling instructions. For similar compounds, recommendations include avoiding the formation of dust and aerosols and ensuring adequate ventilation.[2] In case of accidental release, the area should be evacuated, and spills should be absorbed with an inert material like diatomite, decontaminated with alcohol, and collected for disposal.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous chemical waste. The following steps outline a standard procedure for its collection and disposal.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: this compound, like most research compounds, should be presumed to be hazardous waste.
-
Segregate Incompatibles: Do not mix this inhibitor with other waste streams. Based on the properties of similar chemical compounds, Menin-MLL inhibitors should be kept separate from strong acids, alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[2][3] Chemical wastes should be segregated by their general type (e.g., flammables, poisons, acids, bases).[3]
Step 2: Use of Appropriate Waste Containers
-
Container Compatibility: Collect waste in a container that is chemically compatible with the inhibitor. Plastic containers are often preferred.[4] The container must be in good condition, with no cracks or deterioration, and equipped with a secure, leak-proof screw cap.[3][5]
-
Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for expansion.[3]
Step 3: Proper Labeling
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."
-
Content Description: The label must include the full chemical name ("this compound") and a list of all components and their approximate percentages or volumes, even non-hazardous ones.[3]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][4][5]
-
Secondary Containment: Place the waste container in a secondary containment tray to catch any potential leaks.[1]
-
Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[3] Store hazardous chemicals below eye level and off the floor.[6]
Step 5: Arranging for Disposal
-
Adhere to Accumulation Limits: Be aware of the maximum volume and time limits for waste accumulation in an SAA. Once these limits are reached, the waste must be removed.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department.[4] Do not dispose of this chemical down the drain or in the regular trash.[5]
Hazardous Waste Accumulation Limits
The following table summarizes typical quantitative limits for hazardous waste storage in a laboratory's Satellite Accumulation Area (SAA), as stipulated by federal regulations and institutional policies.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume (Hazardous Waste) | 55 gallons | Federal regulations allow for the accumulation of up to 55 gallons at or near the point of generation.[1] |
| Maximum Volume (Acutely Hazardous) | 1 quart (liquid) or 1 kg (solid) | For "P-listed" acutely hazardous wastes, the accumulation limit is significantly lower.[4] |
| Maximum Storage Time | Up to 12 months | As long as the volume limits are not exceeded, waste can be stored for up to one year in the SAA.[4] |
| Removal Time After Full | Within 3 calendar days | Once a container is full, it must be removed from the SAA within three days.[3][4] |
Disposal Workflow
The logical flow for proper chemical waste disposal, from generation to final pickup, is a critical process for maintaining laboratory safety and compliance.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Menin-MLL Inhibitor 31
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Menin-MLL inhibitor 31. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 2863656-86-2), the following procedures are based on the safety profiles of structurally and functionally similar Menin-MLL inhibitors, such as MI-2 and MI-3.[1][2] It is imperative to handle this potent compound with the utmost care, adhering to the precautionary measures outlined below to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is the first line of defense against potential exposure. The following table summarizes the required personal protective equipment and essential engineering controls when working with this compound.
| Control Type | Requirement | Specification |
| Engineering Controls | Fume Hood | Use only in a well-ventilated area with an appropriate exhaust ventilation system. |
| Safety Shower & Eyewash | Must be readily accessible in the immediate work area.[1][2] | |
| Personal Protective Equipment (PPE) | Eye Protection | Safety goggles with side-shields are mandatory.[1][2] |
| Hand Protection | Wear protective, chemical-resistant gloves. | |
| Skin and Body Protection | An impervious lab coat or clothing is required to prevent skin contact.[1][2] | |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized operational procedures is critical to minimize risk. The following step-by-step guidance details the handling, storage, and disposal of this compound.
Handling and Storage
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and respiratory tract.[1][2]
-
Prevent Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1][2] Recommended storage for the powder is at -20°C.[1]
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up:
Disposal Plan
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Dispose of the substance and any contaminated packaging in accordance with all applicable local, state, and federal regulations.[1]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
